Product packaging for 7-Oxodocosanoic acid(Cat. No.:CAS No. 95806-67-0)

7-Oxodocosanoic acid

Cat. No.: B14347331
CAS No.: 95806-67-0
M. Wt: 354.6 g/mol
InChI Key: NELQBDVGHVTNJR-UHFFFAOYSA-N
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Description

7-Oxodocosanoic acid is a saturated very long-chain oxo fatty acid with a molecular formula of C₂₂H₄₂O₃, featuring a ketone functional group at the seventh carbon position. This compound belongs to the class of oxo fatty acids, which are fatty acids containing a carbonyl group (C=O) at various positions along the carbon chain . As a derivative of docosanoic acid (behenic acid), it shares structural similarities with other oxo-docosanoic acid isomers including 4-oxo-docosanoic acid , 10-oxo-docosanoic acid , 21-oxo-docosanoic acid , and 22-oxo-docosanoic acid . Oxo fatty acids like this compound serve as valuable intermediates in lipid metabolism studies and biochemical research. Researchers investigate these compounds to understand fatty acid oxidation processes and metabolic pathways in biological systems . The ketone group introduces polarity and reactivity compared to the parent saturated fatty acid, making it useful for studying structure-activity relationships in lipid-containing systems. The compound's potential research applications include investigations into membrane lipid properties, enzymatic modification of fatty acids, and as reference standards in analytical chemistry for lipidomics studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material following appropriate laboratory safety protocols, as it is for use by qualified professionals in controlled research settings. For comprehensive product specifications, safety data, and handling information, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O3 B14347331 7-Oxodocosanoic acid CAS No. 95806-67-0

Properties

CAS No.

95806-67-0

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

7-oxodocosanoic acid

InChI

InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h2-20H2,1H3,(H,24,25)

InChI Key

NELQBDVGHVTNJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

7-Oxodocosanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 7-Oxodocosanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the established properties and methodologies for long-chain oxo fatty acids, with data from related compounds used for illustrative purposes.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C22H42O3PubChem (CID 5312929 - for 21-oxo isomer)
Molecular Weight 354.57 g/mol PubChem (CID 5312929 - for 21-oxo isomer)[1]
IUPAC Name This compoundN/A
Synonyms 7-keto-docosanoic acidN/A
Melting Point Estimated > 80 °CBased on Docosanoic Acid (Cheméo)[2]
Boiling Point Estimated > 400 °CBased on Docosanoic Acid (Cheméo)[2]
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.General property of long-chain fatty acids

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the oxidation of the corresponding 7-hydroxydocosanoic acid. Below is a generalized protocol for such a transformation.

Synthesis of this compound via Oxidation

A common method for the synthesis of a keto acid is the oxidation of the corresponding secondary alcohol.

Experimental Protocol:

  • Dissolution: Dissolve 7-hydroxydocosanoic acid in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution while stirring at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., sodium thiosulfate for a chromium-based oxidant).

  • Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start Start Dissolve 7-hydroxydocosanoic acid Dissolve 7-hydroxydocosanoic acid Start->Dissolve 7-hydroxydocosanoic acid Add oxidizing agent Add oxidizing agent Dissolve 7-hydroxydocosanoic acid->Add oxidizing agent Monitor reaction by TLC Monitor reaction by TLC Add oxidizing agent->Monitor reaction by TLC Quench reaction Quench reaction Monitor reaction by TLC->Quench reaction Extract product Extract product Quench reaction->Extract product Dry and concentrate Dry and concentrate Extract product->Dry and concentrate Purify by column chromatography Purify by column chromatography Dry and concentrate->Purify by column chromatography Characterize product Characterize product Purify by column chromatography->Characterize product End End Characterize product->End

A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The characterization and quantification of long-chain fatty acids like this compound are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of fatty acids, particularly when dealing with heat-sensitive compounds or for preparative purposes.[3]

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acetic acid to ensure sharp peaks.[3]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at 205-210 nm.[3] For enhanced sensitivity, derivatization to phenacyl esters can be performed, allowing detection at higher wavelengths.[3]

  • Injection: Inject the sample onto the column.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used for identification and quantification against a standard.

G cluster_1 Analytical Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Quantification Quantification Chromatogram Analysis->Quantification End End Quantification->End

A typical workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds and can be used for fatty acids after derivatization to more volatile esters.[4]

Potential Biological Activity and Signaling Pathways

While the specific biological roles of this compound are not well-documented, other oxo fatty acids are known to be involved in various cellular processes, including inflammation and metabolic regulation. It is plausible that this compound could act as a signaling molecule, potentially interacting with cell surface or nuclear receptors.

G cluster_2 Hypothetical Signaling Pathway 7-Oxodocosanoic_acid 7-Oxodocosanoic_acid GPCR G-Protein Coupled Receptor 7-Oxodocosanoic_acid->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

A hypothetical signaling pathway involving this compound.

Spectral Data

Specific spectral data for this compound is not available. However, the expected characteristic spectral features would include:

  • ¹H NMR: A triplet corresponding to the methyl group, multiplets for the methylene groups, and signals in the 2.2-2.5 ppm region for the protons alpha to the carbonyl and carboxyl groups.

  • ¹³C NMR: A peak around 179 ppm for the carboxylic acid carbon, a peak around 211 ppm for the ketone carbonyl carbon, and a series of peaks for the methylene carbons.

  • IR Spectroscopy: A broad absorption band around 3000 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and another C=O stretch for the carboxylic acid around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water and cleavage at the keto group.

Further research is necessary to elucidate the precise chemical properties, biological functions, and potential applications of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-oxodocosanoic acid. This document outlines the key experimental protocols and presents a summary of expected quantitative data derived from spectroscopic and spectrometric analyses.

Introduction

This compound is a long-chain keto fatty acid with a 22-carbon backbone and a ketone group at the seventh carbon position. The precise determination of its molecular structure is crucial for understanding its biological activity, metabolic pathways, and potential applications in drug development. This guide details the analytical workflow for its structural confirmation, employing a combination of chromatographic and spectroscopic techniques.

Proposed Structure

The hypothesized structure of this compound is presented below:

Chemical Formula: C₂₂H₄₂O₃ Molecular Weight: 354.57 g/mol IUPAC Name: this compound

G A Isolated Compound B FTIR Analysis A->B C GC-MS Analysis A->C D NMR Analysis A->D E Functional Group ID (C=O, COOH) B->E F Molecular Weight and Fragmentation Pattern C->F G Carbon-Hydrogen Framework D->G H Structure Elucidation of This compound E->H F->H G->H G A Docosanoic Acid B Hydroxylation (P450 Enzyme) A->B C 7-Hydroxydocosanoic Acid B->C D Oxidation (Dehydrogenase) C->D E This compound D->E F Further Metabolism (e.g., Beta-oxidation) E->F

Unveiling 7-Oxodocosanoic Acid: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Oxodocosanoic acid is a specific type of oxo fatty acid, a class of molecules that are gaining increasing interest in the scientific community due to their diverse biological activities. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, this guide provides a comprehensive overview of oxo fatty acids in general, covering their characterization, synthesis, and known biological roles. The methodologies and data presented are drawn from studies on structurally similar and well-characterized oxo fatty acids, offering a foundational understanding that can be extrapolated to the study of this compound. This document aims to equip researchers with the necessary background to design and execute studies on this and other related novel fatty acids.

Introduction to Oxo Fatty Acids

Oxo fatty acids are carboxylic acids containing a ketone functional group. Their presence has been identified in various biological systems, and they are often metabolites of common fatty acids. The position of the oxo group along the fatty acid chain can significantly influence the molecule's chemical properties and biological function.

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound are not documented due to the absence of a specific CAS number and associated literature. However, based on the general characteristics of long-chain oxo fatty acids, the following can be inferred:

PropertyPredicted Value/Characteristic for this compound
Molecular Formula C₂₂H₄₂O₃
Molecular Weight 354.57 g/mol
Appearance Likely a white to off-white solid at room temperature
Solubility Expected to be soluble in organic solvents and sparingly soluble in water
Melting Point Expected to be higher than its corresponding saturated fatty acid (Docosanoic acid)
Experimental Protocols for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for the identification and quantification of fatty acids.

  • Sample Preparation: Fatty acids are typically derivatized to their methyl esters (FAMEs) prior to analysis to increase their volatility. A common method involves reaction with BF₃-methanol.

  • GC Separation: A non-polar or mid-polar capillary column is used to separate the FAMEs based on their boiling points and polarity.

  • MS Detection: The eluted compounds are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural elucidation and confirmation of the oxo group's position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.

  • ¹H NMR: Protons adjacent to the keto group and the carboxylic acid will show characteristic chemical shifts.

  • ¹³C NMR: The carbonyl carbon of the keto group and the carboxylic acid will have distinct and identifiable resonances.

Synthesis of Oxo Fatty Acids

The synthesis of a specific oxo fatty acid like this compound would typically involve the oxidation of the corresponding hydroxy fatty acid.

General Experimental Workflow for Synthesis

G Start Start with 7-Hydroxydocosanoic acid Oxidation Oxidation Reaction (e.g., PCC, Swern) Start->Oxidation Substrate Purification Purification (e.g., Column Chromatography) Oxidation->Purification Crude Product Analysis Characterization (GC-MS, NMR) Purification->Analysis Purified Product End This compound Analysis->End Confirmed Structure G cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-OA 7-Oxodocosanoic Acid PPAR PPARα 7-OA->PPAR Binds and Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene Target Gene (e.g., for fatty acid oxidation) PPRE->Gene Regulates Transcription

In-Depth Technical Guide: 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Oxodocosanoic acid, a long-chain oxo fatty acid. Due to the limited specific research on this molecule, this guide synthesizes information from its parent compound, docosanoic acid, and the broader class of oxo fatty acids to present a predictive but thorough resource.

Core Molecular Attributes

This compound is a derivative of docosanoic acid, a 22-carbon saturated fatty acid. The presence of a ketone group at the seventh carbon position introduces a significant change in its chemical properties compared to its parent compound.

Table 1: Physicochemical and Structural Data
PropertyValueSource
Molecular Formula C₂₂H₄₂O₃Deduced
Molecular Weight 354.58 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
Predicted Appearance Waxy solid at room temperatureExtrapolated
Predicted Solubility Insoluble in water; soluble in organic solvents like ethanol and dichloromethaneExtrapolated

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A logical workflow for the synthesis of this compound would begin with the functionalization of the more readily available docosanoic acid.

synthesis_workflow A Docosanoic Acid B Halogenation at C7 A->B e.g., NBS/light C 7-Hydroxydocosanoic Acid B->C Hydrolysis D Oxidation C->D e.g., PCC, Swern E This compound D->E

Caption: A proposed synthetic pathway for this compound.

General Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol is a general method for the oxidation of a secondary alcohol to a ketone and would require optimization for a 7-hydroxydocosanoic acid substrate.

Materials:

  • 7-Hydroxydocosanoic acid

  • Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., Swern or Dess-Martin conditions)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • In a flask under an inert atmosphere, dissolve the 7-hydroxydocosanoic acid in anhydrous DCM.

  • To the stirred solution, add 1.5 equivalents of PCC in one portion.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, dilute the mixture with additional DCM.

  • Filter the reaction mixture through a pad of silica gel to remove the chromium byproducts, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Confirm the structure and purity of the final product using analytical methods such as NMR and mass spectrometry.

Potential Biological Significance and Signaling

The introduction of a keto group can render a fatty acid more biologically active as a signaling molecule. While the specific roles of this compound are yet to be elucidated, we can infer potential activities based on the known functions of other keto fatty acids and ketone bodies.

General Biological Roles of Keto Fatty Acids

Keto fatty acids are known to be endogenous products of fatty acid oxidation and can act as signaling molecules, potentially modulating inflammatory pathways and cellular metabolism. They can serve as alternative energy substrates in certain tissues and may interact with nuclear receptors and G-protein coupled receptors (GPCRs).

Hypothetical Signaling Cascade

It is plausible that this compound could act as a ligand for a GPCR, initiating an intracellular signaling cascade.

signaling_pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Ligand This compound Ligand->Receptor

Caption: A hypothetical GPCR-mediated signaling pathway for this compound.

Analytical Methods for Characterization

The structural elucidation and quantification of this compound would be achieved through a combination of standard analytical techniques.

Table 2: Key Analytical Data and Expected Results
Analytical TechniqueExpected Key Features
¹H NMR Spectroscopy - A triplet around 0.88 ppm (terminal -CH₃).- A multiplet around 2.4 ppm for the protons alpha to the ketone.- A triplet around 2.35 ppm for the protons alpha to the carboxylic acid.
¹³C NMR Spectroscopy - A signal around 179 ppm for the carboxylic acid carbon.- A signal around 211 ppm for the ketone carbonyl carbon.
Mass Spectrometry (ESI-) - A molecular ion peak [M-H]⁻ at m/z 353.3056.- Characteristic fragmentation patterns revealing the positions of the functional groups.
Infrared Spectroscopy - A broad O-H stretch from ~3300-2500 cm⁻¹ for the carboxylic acid.- A C=O stretch for the carboxylic acid around 1710 cm⁻¹.- A distinct C=O stretch for the ketone around 1715 cm⁻¹.

Disclaimer: The information provided in this guide is largely based on established chemical principles and data from related molecules due to the absence of specific literature on this compound. This document should serve as a foundational resource to guide future experimental work, which is necessary to validate these predictions.

An In-depth Technical Guide to the Synthesis of 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 7-Oxodocosanoic acid. The synthesis is detailed through experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate understanding and replication by researchers in the fields of chemistry and drug development.

Introduction

This compound is a long-chain keto-acid with potential applications in various research areas, including metabolism and as a building block for complex lipids. This guide outlines a multi-step synthesis adapted from established methodologies for related long-chain keto-acids, providing a practical approach for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a protected long-chain fatty acid and its subsequent elaboration to introduce the ketone functionality at the C-7 position. A key intermediate in a related synthesis is 2-(15-benzyloxy hexadecanoyl)-cyclohexanone, which upon cleavage yields a derivative of 7-oxo-dodecanoic acid. By adapting this strategy, a plausible route to this compound is presented below.

The overall synthetic strategy involves three main stages:

  • Synthesis of a Protected C16 Precursor: Preparation of 15-benzyloxy-palmitic acid.

  • Chain Elongation and Ketone Formation: Acylation of cyclohexanone and subsequent cleavage to form the keto acid derivative.

  • Final Deprotection: Removal of the benzyl protecting group to yield the final product, this compound.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Chain Elongation & Ketone Formation cluster_stage3 Stage 3: Deprotection A 16-Bromohexadecanoic Acid B Benzyl 16-bromohexadecanoate A->B BnBr, K2CO3 C Benzyl 16-hydroxyhexadecanoate B->C Aq. NaOH D Benzyl 16-(benzyloxy)hexadecanoate C->D BnBr, NaH E 16-(Benzyloxy)hexadecanoic Acid D->E LiOH F 16-(Benzyloxy)hexadecanoyl Chloride E->F SOCl2 E->F H 2-(16-(Benzyloxy)hexadecanoyl)cyclohexanone F->H Reaction with G G Cyclohexanone Enamine I Potassium 7-oxo-22-(benzyloxy)docosanoate H->I KOH, MeOH, Reflux J 7-Oxo-22-(benzyloxy)docosanoic Acid I->J Acidification I->J K This compound J->K H2, Pd/C Retro_Claisen reactant 2-(16-(Benzyloxy)hexadecanoyl)cyclohexanone O=C(R)-CH-C(=O)-(CH₂)₄-CH₂ intermediate1 O⁻-C(OH)(R)-CH-C(=O)-(CH₂)₄-CH₂ reactant:f1->intermediate1:f0 Nucleophilic attack hydroxide { OH⁻ } intermediate2 O=C(R)-C⁻=C(O⁻)-(CH₂)₄-CH₂ intermediate1->intermediate2 Rearrangement intermediate3 R-C(=O)-CH₂⁻ + HOOC-(CH₂)₄-CH₂ intermediate2->intermediate3 C-C bond cleavage product R-C(=O)-CH₃ + ⁻OOC-(CH₂)₅-R' intermediate3->product:f0 Proton transfer

The Enigmatic Presence of 7-Oxodocosanoic Acid: A Technical Guide to its Putative Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxodocosanoic acid, a 22-carbon saturated fatty acid with a ketone group at the seventh position, represents a largely unexplored frontier in lipid biology. Direct evidence for its natural occurrence remains elusive in the current scientific literature. However, the identification of analogous shorter-chain oxo-fatty acids in biological matrices suggests the potential for its existence and biological relevance. This technical guide consolidates the current understanding of long-chain oxo-fatty acids, providing a framework for the study of this compound. We present quantitative data for related compounds, detail established experimental protocols for the analysis of oxo-fatty acids, propose a hypothetical biosynthetic pathway, and discuss potential signaling implications by drawing parallels with known bioactive lipids.

Introduction: The Emerging Class of Oxo-Fatty Acids

While the roles of canonical fatty acids in cellular structure, energy storage, and signaling are well-established, the functional significance of their oxidized derivatives, particularly oxo-fatty acids, is an area of burgeoning research. These molecules, characterized by the presence of a ketone group along their aliphatic chain, are increasingly recognized as potent signaling molecules with diverse biological activities. A notable example is the discovery of saturated oxo-fatty acids (SOFAs) in human plasma, where compounds such as 6-oxostearic acid and 7-oxostearic acid have been shown to possess cell growth inhibitory properties[1][2]. The existence of these molecules raises the compelling possibility that longer-chain analogues, such as this compound, may also be present in biological systems and exert important physiological or pathophysiological effects.

Natural Occurrence and Quantitative Data of Analogous Oxo-Fatty Acids

Direct quantitative data for this compound in any biological sample has not been reported. However, recent advancements in analytical techniques have enabled the detection and quantification of other saturated oxo-fatty acids, providing a valuable reference point. For instance, families of oxostearic acids (OSAs) and oxopalmitic acids (OPAs) have been identified and quantified in bovine and caprine milk[3][4].

Oxo-Fatty AcidMatrixConcentration Range (µg/mL)Reference
7-Oxostearic Acid (7-OSA)Cow MilkMost abundant SOFA (exact value not specified)[3][4]
8-Oxostearic Acid (8-OSA)Cow MilkMost abundant SOFA (exact value not specified)[3][4]
9-Oxostearic Acid (9-OSA)Cow MilkMost abundant SOFA (exact value not specified)[3][4]
10-Oxostearic Acid (10-OSA)Cow MilkMost abundant SOFA (exact value not specified)[3][4]
10-Oxopalmitic Acid (10-OPA)Cow MilkMost abundant SOFA (exact value not specified)[3][4]

Table 1: Quantitative data for naturally occurring saturated oxo-fatty acids in milk. These values for shorter-chain oxo-fatty acids suggest that very-long-chain species like this compound may exist at detectable concentrations in certain biological fluids or tissues.

Hypothetical Biosynthesis of this compound

The biosynthesis of a very-long-chain saturated fatty acid like docosanoic acid (behenic acid) is a well-characterized process. It begins with the de novo synthesis of palmitic acid (16:0) by the fatty acid synthase (FAS) complex in the cytosol, followed by elongation cycles in the endoplasmic reticulum. Each elongation cycle adds a two-carbon unit from malonyl-CoA.

The introduction of a ketone group at the 7th position is less understood. While β-oxidation involves the formation of a β-ketoacyl intermediate, this occurs at the 3rd position. A more plausible, though speculative, mechanism involves the action of a specific hydroxylase enzyme that introduces a hydroxyl group at the C7 position of docosanoic acid, which is subsequently oxidized to a ketone by a dehydrogenase. This is analogous to the ω-oxidation pathway, which introduces hydroxyl and keto groups at the terminal end of fatty acids[5].

Hypothetical_Biosynthesis_of_7_Oxodocosanoic_acid Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Palmitoyl_CoA Palmitoyl-CoA (16:0) Malonyl_CoA->Palmitoyl_CoA FAS Elongation_Cycles Fatty Acid Elongation System (3 cycles) Palmitoyl_CoA->Elongation_Cycles Docosanoyl_CoA Docosanoyl-CoA (22:0) Elongation_Cycles->Docosanoyl_CoA Docosanoic_Acid Docosanoic Acid Docosanoyl_CoA->Docosanoic_Acid Thioesterase Hydroxylation Specific C7-Hydroxylase (Hypothetical) Docosanoic_Acid->Hydroxylation Seven_Hydroxy 7-Hydroxydocosanoic Acid Hydroxylation->Seven_Hydroxy Oxidation Dehydrogenase (Hypothetical) Seven_Oxo This compound Oxidation->Seven_Oxo Seven_Hydroxy->Oxidation

Figure 1: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols for the Analysis of Oxo-Fatty Acids

The analysis of oxo-fatty acids in biological matrices is challenging due to their low abundance and the presence of numerous isomers. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for their sensitive and specific detection.

Sample Preparation: Extraction of Oxo-Fatty Acids

A robust sample preparation protocol is crucial for the accurate quantification of oxo-fatty acids. The following is a general procedure adapted from methods for analyzing SOFAs in milk and plasma[3][4][6].

Workflow for Extraction:

Experimental_Workflow Start Biological Sample (e.g., Plasma, Milk, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with cold methanol or isopropanol) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Hydrolysis Saponification (optional, for total fatty acids) (e.g., with KOH in methanol/water at 60°C) Supernatant_Collection->Hydrolysis Neutralization Neutralization (e.g., with acetic acid) Hydrolysis->Neutralization Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., with hexane) Neutralization->Liquid_Liquid_Extraction Evaporation Evaporation of Solvent (under nitrogen stream) Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution (in LC-MS compatible solvent) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2: General experimental workflow for the extraction of oxo-fatty acids.

Detailed Steps:

  • Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent artefactual oxidation. The addition of antioxidants like butylated hydroxytoluene (BHT) is recommended[6].

  • Protein Precipitation: For plasma or milk, add a cold solvent such as methanol or isopropanol to precipitate proteins[3][6].

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Saponification (for total fatty acid analysis): To measure total oxo-fatty acids (free and esterified), perform a saponification step by adding potassium hydroxide in a methanol/water mixture and heating at 60°C for 30 minutes[6]. For free fatty acids, this step is omitted.

  • Neutralization: After cooling, neutralize the sample with an acid, such as acetic acid[6].

  • Liquid-Liquid Extraction: Extract the lipids using an organic solvent like hexane.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).

LC-MS/MS Analysis

Chromatography:

  • Column: A C8 or C18 reversed-phase column is typically used for the separation of fatty acids[6].

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid like acetic acid or formic acid to improve peak shape, is commonly employed.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for standard analytical columns.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of fatty acids.

  • Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used. For quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity. For identification and structural confirmation, high-resolution mass spectrometry is invaluable.

  • MRM Transitions: For this compound (C22H42O3, MW: 354.57), a hypothetical MRM transition could be from the precursor ion [M-H]⁻ at m/z 353.3 to a characteristic product ion.

Potential Biological Activity and Signaling Pathways

While no biological activities have been directly ascribed to this compound, the demonstrated effects of other oxo-fatty acids provide a basis for speculation. Notably, 6- and 7-oxostearic acids have been shown to inhibit the growth of human lung carcinoma A549 cells by suppressing the expression of STAT3 and c-myc, which are crucial regulators of cell proliferation[1][2].

Signal Transducer and Activator of Transcription 3 (STAT3) and the c-Myc proto-oncogene are key nodes in signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and metabolic reprogramming[1][7][8]. The inhibition of these pathways by bioactive lipids represents a promising avenue for therapeutic intervention. It is plausible that this compound, if present in biological systems, could exert similar effects.

Signaling_Pathway Seven_Oxo This compound (Hypothesized) Unknown_Target Unknown Cellular Target(s) Seven_Oxo->Unknown_Target STAT3 STAT3 Unknown_Target->STAT3 Inhibition c_Myc c-Myc Unknown_Target->c_Myc Inhibition Cell_Growth Cell Growth and Proliferation STAT3->Cell_Growth c_Myc->Cell_Growth

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest, albeit one that is currently defined more by its potential than by established facts. The presence of structurally related oxo-fatty acids in nature, coupled with their demonstrated biological activities, strongly suggests that this compound could be a novel bioactive lipid. Future research should focus on:

  • Developing targeted analytical methods to screen for this compound in a wide range of biological samples, including human plasma, tissues from various organisms, and different food sources.

  • Synthesizing this compound to serve as an analytical standard and for use in in vitro and in vivo studies to elucidate its biological functions.

  • Investigating the enzymatic machinery responsible for the biosynthesis of oxo-fatty acids to understand how their production is regulated.

  • Exploring the therapeutic potential of this compound and other oxo-fatty acids, particularly in the context of diseases characterized by aberrant cell proliferation and metabolic dysregulation.

The study of this compound and its relatives is poised to reveal new layers of complexity in lipid signaling and metabolism, with potential implications for human health and the development of novel therapeutics.

References

7-Oxodocosanoic Acid and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxodocosanoic acid is a long-chain keto fatty acid whose specific role in lipid metabolism remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of keto fatty acids and the metabolism of docosanoic acid to infer the potential metabolic pathways, physiological roles, and research methodologies relevant to this compound. Due to the limited direct research on this specific molecule, this document synthesizes information from related fields to offer a foundational resource for researchers and professionals in drug development. We will explore hypothetical metabolic pathways, potential signaling roles, and detailed experimental protocols that could be adapted for the study of this compound, providing a roadmap for future investigations into its biological significance.

Introduction to this compound

This compound, also known as 7-ketodocosanoic acid, is a 22-carbon fatty acid with a ketone group at the seventh carbon position. While the synthesis of various ω-hydroxy acids and other modified fatty acids has been documented, specific literature detailing the synthesis or biological isolation of this compound is scarce.[1][2] Long-chain fatty acids and their derivatives, including oxidized forms, are known to be crucial players in numerous biological processes, acting as energy sources, structural components of membranes, and signaling molecules.[3][4] Keto acids, in particular, are key intermediates in the metabolism of amino acids and are involved in processes like the Krebs cycle.[5] The presence of a keto group on a long-chain fatty acid suggests potential involvement in unique metabolic and signaling pathways distinct from its non-oxidized counterpart, docosanoic acid.

Hypothetical Metabolic Pathways

Given the lack of direct evidence for the metabolism of this compound, we can propose potential pathways based on known fatty acid metabolism.

Formation of this compound

The formation of a keto group on a fatty acid chain can occur through several mechanisms, primarily involving oxidation. One plausible pathway is the hydroxylation of the corresponding carbon followed by dehydrogenation.

formation_pathway Docosanoic Acid Docosanoic Acid 7-Hydroxydocosanoic Acid 7-Hydroxydocosanoic Acid Docosanoic Acid->7-Hydroxydocosanoic Acid Hydroxylase (e.g., CYP450) This compound This compound 7-Hydroxydocosanoic Acid->this compound Dehydrogenase

Caption: Hypothetical formation of this compound.

Catabolism of this compound

The catabolism of this compound would likely follow the general principles of fatty acid β-oxidation. However, the presence of the keto group at an odd-numbered carbon would necessitate additional enzymatic steps compared to the standard β-oxidation of saturated fatty acids. The process would likely involve reduction of the keto group to a hydroxyl group, followed by standard β-oxidation steps.

catabolism_pathway This compound This compound 7-Oxodocosanoyl-CoA 7-Oxodocosanoyl-CoA This compound->7-Oxodocosanoyl-CoA Acyl-CoA Synthetase Reduced Intermediate Reduced Intermediate 7-Oxodocosanoyl-CoA->Reduced Intermediate Reductase β-Oxidation Spiral β-Oxidation Spiral Reduced Intermediate->β-Oxidation Spiral Acetyl-CoA Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA signaling_pathway This compound This compound Nuclear Receptor (e.g., PPAR) Nuclear Receptor (e.g., PPAR) This compound->Nuclear Receptor (e.g., PPAR) Binding Gene Expression Gene Expression Nuclear Receptor (e.g., PPAR)->Gene Expression Activation Metabolic Response Metabolic Response Gene Expression->Metabolic Response Protein Synthesis experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Culture Cell Culture Dose-Response Dose-Response Cell Culture->Dose-Response Gene Expression (qPCR) Gene Expression (qPCR) Dose-Response->Gene Expression (qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Dose-Response->Protein Analysis (Western Blot) Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Dose-Response->Metabolite Analysis (LC-MS) Data Analysis & Interpretation Data Analysis & Interpretation Gene Expression (qPCR)->Data Analysis & Interpretation Protein Analysis (Western Blot)->Data Analysis & Interpretation Metabolite Analysis (LC-MS)->Data Analysis & Interpretation Animal Model Selection Animal Model Selection Treatment Regimen Treatment Regimen Animal Model Selection->Treatment Regimen Metabolic Phenotyping Metabolic Phenotyping Treatment Regimen->Metabolic Phenotyping Histology Histology Treatment Regimen->Histology Lipid Profiling Lipid Profiling Treatment Regimen->Lipid Profiling Metabolic Phenotyping->Data Analysis & Interpretation Histology->Data Analysis & Interpretation Lipid Profiling->Data Analysis & Interpretation Hypothesis Formulation Hypothesis Formulation Hypothesis Formulation->Cell Culture Hypothesis Formulation->Animal Model Selection Conclusion Conclusion Data Analysis & Interpretation->Conclusion

References

In-depth Technical Guide: The Elusive 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific information on the discovery, synthesis, or biological activity of 7-Oxodocosanoic acid. This suggests that this compound may be a novel compound not yet described in the scientific literature, a compound with limited research that is not publicly accessible, or potentially a misnomer for a different, documented oxo-fatty acid.

While a detailed guide on this compound cannot be provided due to the absence of data, this document will explore related, well-characterized oxo- and hydroxy-fatty acids to provide a contextual framework for researchers, scientists, and drug development professionals. This guide will touch upon the general characteristics, synthesis, and biological relevance of similar long-chain fatty acids, which may offer insights into the potential properties of this compound, should it be identified or synthesized in the future.

Understanding Oxo-Fatty Acids

Oxo-fatty acids are a class of fatty acids that contain a ketone functional group in their aliphatic chain. The position of this oxo group can significantly influence the molecule's physical, chemical, and biological properties. While information on this compound is unavailable, data on other oxo-fatty acids, such as 21-oxodocosanoic acid, has been documented.[1] 21-oxodocosanoic acid is recognized as a very long-chain fatty acid and has been identified in natural sources like Tamarindus indica.[1]

General Approaches to the Synthesis of Modified Fatty Acids

The synthesis of modified long-chain fatty acids, including those with hydroxyl or oxo functionalities, often involves multi-step chemical processes or biocatalytic approaches.

Chemical Synthesis

Chemical synthesis routes for related long-chain fatty acids can be complex. For instance, the synthesis of ω-hydroxy docosanoic acid has been described, which could potentially serve as a precursor for an oxo-docosanoic acid through an oxidation step. One described method involves the use of 11-undecynoic acid, which undergoes a series of reactions including hydrobromination and coupling to extend the carbon chain.[2] Another approach for creating modified fatty acids involves Grignard reactions with keto bile acids to introduce alkyl groups.[3]

Biocatalytic Synthesis

Enzymatic synthesis offers a more regioselective and environmentally friendly alternative for producing modified fatty acids. Cytochrome P450 monooxygenases are a key class of enzymes used for the hydroxylation of fatty acids. For example, engineered P450 systems have been successfully employed for the synthesis of ω-hydroxy dodecanoic acid.[4][5] These systems can be optimized for whole-cell biotransformations to achieve significant product yields.[4][5] Such hydroxylated fatty acids could then be oxidized to their corresponding oxo-derivatives.

Potential Biological Activities of Long-Chain Fatty Acids

While the biological role of this compound remains unknown, other long-chain fatty acids and their derivatives have demonstrated a wide range of biological activities.

Antimicrobial and Antioxidant Properties

Metabolites derived from the bioconversion of docosahexaenoic acid (DHA) by gut bacteria have shown antibacterial activity against various pathogens.[6] Similarly, fatty acids found in natural oils, such as that from Opuntia ficus-indica seeds, have exhibited both antimicrobial and antioxidant properties.[7]

Experimental Methodologies for Fatty Acid Analysis

The characterization and quantification of fatty acids and their derivatives rely on a suite of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds, including fatty acid methyl esters.[8] This technique allows for the separation of complex mixtures and the identification of individual components based on their mass spectra.

Logical Workflow for Investigating a Novel Fatty Acid

For a novel or uncharacterized fatty acid like this compound, a logical research workflow would be necessary to elucidate its properties.

cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation Hypothetical Identification Hypothetical Identification Chemical Synthesis Chemical Synthesis Hypothetical Identification->Chemical Synthesis Design Route Biocatalytic Synthesis Biocatalytic Synthesis Hypothetical Identification->Biocatalytic Synthesis Engineer Enzyme Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Isolate In Vitro Assays In Vitro Assays Purification & Characterization->In Vitro Assays Screening Biocatalytic Synthesis->Purification & Characterization Isolate Identification of Signaling Pathways Identification of Signaling Pathways In Vitro Assays->Identification of Signaling Pathways Mechanism of Action In Vivo Studies In Vivo Studies Identification of Signaling Pathways->In Vivo Studies Validate

Caption: A generalized workflow for the discovery, synthesis, and biological evaluation of a novel fatty acid.

References

7-Oxodocosanoic Acid: A Potential Biomarker in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide explores the prospective role of 7-Oxodocosanoic acid as a novel biomarker for peroxisomal biogenesis disorders (PBDs), a group of severe, inherited metabolic diseases. While direct evidence for the presence and function of this compound in biological systems is currently lacking, this document posits a scientifically grounded hypothesis for its formation via aberrant peroxisomal β-oxidation of docosanoic acid (C22:0). We provide a hypothetical framework for its involvement in cellular signaling, detailed theoretical protocols for its synthesis and quantification, and a roadmap for future research to validate its clinical utility. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring new diagnostic and therapeutic avenues for PBDs.

Introduction: The Unmet Need for Novel Biomarkers in Peroxisomal Disorders

Peroxisome biogenesis disorders (PBDs), including Zellweger spectrum disorders (ZSD), are characterized by the failure to form functional peroxisomes, leading to complex metabolic dysregulation.[1][2][3][4][5] A key function of peroxisomes is the β-oxidation of very-long-chain fatty acids (VLCFAs), such as docosanoic acid (C22:0).[6][7][8] Deficiencies in this pathway result in the accumulation of VLCFAs in plasma and tissues, which is a diagnostic hallmark of these devastating diseases.[9][10]

Currently, the diagnosis of PBDs relies on the measurement of elevated levels of saturated VLCFAs (C22:0, C24:0, C26:0) and other metabolites.[10][11] While effective, these markers may not fully capture the metabolic perturbations occurring within the cell. The identification of novel, pathway-specific biomarkers could offer greater diagnostic sensitivity, provide insights into disease mechanisms, and serve as surrogate endpoints in clinical trials for emerging therapies.

This guide introduces the hypothesis that this compound, a 22-carbon fatty acid with a ketone group at the 7th position, may represent such a biomarker. Its presence and concentration could reflect specific enzymatic steps in the altered metabolism of docosanoic acid in the context of peroxisomal dysfunction.

Hypothetical Metabolic Origin of this compound

In healthy individuals, docosanoic acid is primarily metabolized through peroxisomal β-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain.[8][12] However, in PBDs where peroxisomal function is compromised, alternative or stalled metabolic pathways may lead to the formation of unusual metabolites.

We propose that this compound could arise from an incomplete or altered β-oxidation of docosanoic acid. Specifically, after the initial steps of oxidation, the pathway may be blocked or inefficient, leading to the accumulation and subsequent modification of a β-oxidation intermediate. The introduction of a keto group at the 7-position could be a result of enzymatic or non-enzymatic oxidation of a hydroxylated precursor, 7-hydroxydocosanoic acid.

Hypothetical Metabolic Pathway for the Formation of this compound

Metabolic Pathway of this compound cluster_impaired Impaired Peroxisomal Beta-Oxidation Docosanoic Acid (C22:0) Docosanoic Acid (C22:0) Docosenoyl-CoA Docosenoyl-CoA Docosanoic Acid (C22:0)->Docosenoyl-CoA Acyl-CoA Oxidase 1 (ACOX1) 3-Hydroxydocosenoyl-CoA 3-Hydroxydocosenoyl-CoA Docosenoyl-CoA->3-Hydroxydocosenoyl-CoA D-Bifunctional Protein (DBP) 3-Oxodocosenoyl-CoA 3-Oxodocosenoyl-CoA 3-Hydroxydocosenoyl-CoA->3-Oxodocosenoyl-CoA DBP 7-Hydroxydocosanoic Acid 7-Hydroxydocosanoic Acid 3-Hydroxydocosenoyl-CoA->7-Hydroxydocosanoic Acid Hypothetical Side-reaction Eicosanoyl-CoA (C20:0) Eicosanoyl-CoA (C20:0) 3-Oxodocosenoyl-CoA->Eicosanoyl-CoA (C20:0) Sterol Carrier Protein X (SCPx) This compound This compound 7-Hydroxydocosanoic Acid->this compound Oxidation

A hypothetical metabolic pathway for the formation of this compound.

Potential Role in Cellular Signaling

Oxidized fatty acids, including various oxo- and keto-fatty acids, are increasingly recognized as important signaling molecules that can modulate a variety of cellular processes.[13][14][15][16][17] These molecules can act as ligands for nuclear receptors, modulate enzyme activities, and influence inflammatory pathways.

Given its structure, this compound could potentially interact with cellular signaling cascades. For instance, it might:

  • Modulate Nuclear Receptor Activity: Like other fatty acids, it could bind to and either activate or inhibit peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors, thereby influencing gene expression related to lipid metabolism and inflammation.

  • Induce Oxidative Stress: The presence of a keto group can contribute to cellular redox imbalances, potentially leading to increased oxidative stress, a known factor in the pathophysiology of many metabolic diseases.

  • Alter Membrane Properties: Incorporation of this compound into cellular membranes could alter their fluidity and the function of membrane-bound proteins.

Hypothetical Signaling Pathway Influenced by this compound

Signaling Pathway of this compound cluster_cellular_effects Potential Cellular Effects This compound This compound PPARs PPARs This compound->PPARs Modulation ROS Production ROS Production This compound->ROS Production Induction Membrane Incorporation Membrane Incorporation This compound->Membrane Incorporation Integration Gene Expression\n(Lipid Metabolism, Inflammation) Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene Expression\n(Lipid Metabolism, Inflammation) Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Altered Membrane\nFluidity & Function Altered Membrane Fluidity & Function Membrane Incorporation->Altered Membrane\nFluidity & Function Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample\n(Plasma, Fibroblasts) Biological Sample (Plasma, Fibroblasts) Lipid Extraction\n(Folch Method) Lipid Extraction (Folch Method) Biological Sample\n(Plasma, Fibroblasts)->Lipid Extraction\n(Folch Method) Derivatization (optional) Derivatization (optional) Lipid Extraction\n(Folch Method)->Derivatization (optional) UPLC Separation UPLC Separation Derivatization (optional)->UPLC Separation Tandem Mass Spectrometry Tandem Mass Spectrometry UPLC Separation->Tandem Mass Spectrometry Quantification\n(Stable Isotope Dilution) Quantification (Stable Isotope Dilution) Tandem Mass Spectrometry->Quantification\n(Stable Isotope Dilution) Statistical Analysis Statistical Analysis Quantification\n(Stable Isotope Dilution)->Statistical Analysis

References

7-Oxodocosanoic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 7-Oxodocosanoic acid is not a commonly studied endogenous fatty acid, and as such, its metabolic pathways have not been definitively established in the scientific literature. This guide presents a hypothetical metabolic framework based on well-understood principles of fatty acid metabolism, including cellular uptake, activation, and catabolism of structurally similar molecules. The experimental protocols provided are established methods for analyzing the activity of enzymes predicted to be involved in its metabolism.

Introduction to this compound

This compound is a 22-carbon saturated fatty acid characterized by a ketone group at the seventh carbon position. Its structure suggests that it may be a substrate for various enzymatic pathways involved in lipid metabolism. Long-chain fatty acids are crucial for energy storage, membrane structure, and cellular signaling. The presence of an oxo-group in the acyl chain, however, may influence its metabolic fate, potentially requiring specialized enzymatic machinery for its degradation or transformation. This document outlines the putative metabolic pathways of this compound, provides quantitative data from analogous substrates, and details relevant experimental protocols for its study.

Proposed Metabolic Pathways

The metabolism of this compound is likely to commence with cellular uptake and activation, followed by catabolic degradation. Two primary pathways are proposed: a modified β-oxidation pathway and the ω-oxidation pathway.

Cellular Uptake and Activation

Before intracellular metabolism, this compound must be transported across the cell membrane. This process can occur via passive diffusion or be facilitated by fatty acid transport proteins such as CD36 and fatty acid transport proteins (FATPs)[1][2][3][4]. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 7-oxo-docosanoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). This ATP-dependent reaction is a prerequisite for its entry into most metabolic pathways[2].

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space (Cytosol) 7-Oxodocosanoic_Acid_ext This compound 7-Oxodocosanoic_Acid_int This compound 7-Oxodocosanoic_Acid_ext->7-Oxodocosanoic_Acid_int FATPs/CD36 or Passive Diffusion ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 7-Oxodocosanoic_Acid_int->ACSL ATP, CoA-SH 7-Oxo-docosanoyl-CoA 7-Oxo-docosanoyl-CoA ACSL->7-Oxo-docosanoyl-CoA AMP, PPi

Modified β-Oxidation Pathway

The presence of the 7-oxo group prevents direct entry into the standard β-oxidation spiral. It is hypothesized that the ketone must first be reduced to a hydroxyl group by a ketoacyl reductase. The resulting 7-hydroxy-docosanoyl-CoA could then enter the β-oxidation pathway. The subsequent steps would follow the canonical β-oxidation cycle, involving oxidation, hydration, and thiolytic cleavage to yield acetyl-CoA units.

G 7-Oxo-docosanoyl-CoA 7-Oxo-docosanoyl-CoA 7-Hydroxy-docosanoyl-CoA 7-Hydroxy-docosanoyl-CoA 7-Oxo-docosanoyl-CoA->7-Hydroxy-docosanoyl-CoA Ketoacyl Reductase (NAD(P)H) Beta_Oxidation β-Oxidation Spiral 7-Hydroxy-docosanoyl-CoA->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA

ω-Oxidation Pathway

As an alternative or parallel pathway, this compound could undergo ω-oxidation in the endoplasmic reticulum. This pathway involves the hydroxylation of the terminal (ω) carbon by a cytochrome P450 enzyme, followed by successive oxidations to a dicarboxylic acid. Docosanoic acid itself is a substrate for ω-oxidation[5]. The resulting 7-oxo-docosanedioic acid could then potentially be degraded from either end via β-oxidation.

G 7-Oxodocosanoic_Acid This compound 22-Hydroxy-7-oxo-docosanoic_Acid 22-Hydroxy-7-oxo-docosanoic Acid 7-Oxodocosanoic_Acid->22-Hydroxy-7-oxo-docosanoic_Acid Cytochrome P450 (NADPH, O2) 22-Aldehyde-7-oxo-docosanoic_Acid 22-Aldehyde-7-oxo-docosanoic Acid 22-Hydroxy-7-oxo-docosanoic_Acid->22-Aldehyde-7-oxo-docosanoic_Acid Alcohol Dehydrogenase (NAD+) 7-Oxo-docosanedioic_Acid 7-Oxo-docosanedioic Acid 22-Aldehyde-7-oxo-docosanoic_Acid->7-Oxo-docosanedioic_Acid Aldehyde Dehydrogenase (NAD+) Beta_Oxidation β-Oxidation 7-Oxo-docosanedioic_Acid->Beta_Oxidation

Quantitative Data

Direct kinetic data for enzymes acting on this compound are unavailable. The following table summarizes kinetic parameters for key enzymes in fatty acid metabolism with structurally related substrates. This data can serve as a reference for designing and interpreting experiments.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg)Reference
Long-Chain Acyl-CoA SynthetaseDocosanoic Acid (C22:0)Rat Liver Microsomes~5~10Fictional Data for Illustration
3-Ketoacyl-CoA Reductase3-Oxopalmitoyl-CoAE. coli1215,000Fictional Data for Illustration
Enoyl-CoA Hydratasetrans-2-Hexadecenoyl-CoABovine Liver207,800Fictional Data for Illustration
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxypalmitoyl-CoAPorcine Heart502,500Fictional Data for Illustration
3-Ketoacyl-CoA Thiolase3-Oxopalmitoyl-CoAPorcine Heart613,000Fictional Data for Illustration

Note: The data presented in this table are illustrative and may not be representative of the actual kinetic parameters for this compound or its derivatives. Experimental determination is necessary for accurate values.

Experimental Protocols

To investigate the metabolism of this compound, a series of in vitro enzymatic assays can be performed.

Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay

Principle: The activity of ACSL is determined by measuring the formation of 7-oxo-docosanoyl-CoA from this compound, ATP, and CoA. The reaction can be monitored by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 0.5 mM CoA, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 5 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, and 50 µM this compound.

  • Initiation: Start the reaction by adding the enzyme source (e.g., purified ACSL or microsomal fraction).

  • Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Ketoacyl Reductase Activity Assay

Principle: The reduction of the 7-oxo group of 7-oxo-docosanoyl-CoA to a hydroxyl group is monitored by the oxidation of NAD(P)H.

Methodology:

  • Substrate Synthesis: Synthesize 7-oxo-docosanoyl-CoA from this compound.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH or NADH, and 50 µM 7-oxo-docosanoyl-CoA.

  • Initiation: Start the reaction by adding the enzyme source (e.g., purified ketoacyl reductase or cytosolic fraction).

  • Measurement: Monitor the decrease in absorbance at 340 nm.

  • Calculation: Calculate the enzyme activity based on the rate of NAD(P)H oxidation.

Analysis of Metabolites by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the metabolites of this compound produced in cell cultures or in vitro enzyme assays.

Methodology:

  • Incubation: Incubate cells or tissue homogenates with this compound.

  • Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.

  • Derivatization: Convert the fatty acids in the lipid extract to their methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The GC separates the different fatty acid esters, and the MS provides mass spectra for their identification and quantification.

  • Data Analysis: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards.

G Cell_Culture Cell Culture or Tissue Homogenate Incubation Incubation with This compound Cell_Culture->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC-MS GC-MS Analysis Derivatization->GC-MS Data_Analysis Data Analysis and Metabolite Identification GC-MS->Data_Analysis

Potential Significance and Future Directions

The metabolic fate of this compound has implications for cellular energy balance and lipid homeostasis. As an unusual fatty acid, it could potentially act as a signaling molecule or, if it accumulates, exert lipotoxic effects. Further research is needed to:

  • Identify the specific enzymes responsible for its metabolism.

  • Elucidate the complete catabolic pathway and its regulation.

  • Determine its physiological and pathophysiological roles.

  • Investigate its potential as a biomarker or therapeutic target in metabolic diseases.

The experimental approaches outlined in this guide provide a foundation for researchers to begin to unravel the metabolic journey of this unique oxo-fatty acid.

References

7-Oxodocosanoic acid solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Solubility and Stability of 7-Oxodocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for this compound is limited. This guide provides a comprehensive overview based on the known properties of structurally similar long-chain fatty acids and keto acids, supplemented with established experimental protocols for characterization. The presented quantitative data are estimations and should be experimentally verified.

Introduction

This compound is a long-chain keto-fatty acid with a 22-carbon backbone and a ketone group at the 7th position. Its long aliphatic chain suggests poor aqueous solubility, a critical parameter for its handling, formulation, and biological assessment. The presence of a ketone functional group introduces a site of potential chemical reactivity, influencing its stability. This document aims to provide a technical guide on the predicted solubility and stability of this compound, along with detailed experimental protocols for empirical determination.

Predicted Physicochemical Properties

The properties of this compound are largely dictated by its long hydrocarbon tail, making it a lipophilic molecule. The ketone group adds a degree of polarity compared to its non-ketonic analog, docosanoic acid.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₂₂H₄₂O₃Chemical Structure
Molecular Weight 354.57 g/mol Chemical Formula
Appearance White to off-white waxy solidAnalogy with docosanoic acid[1][2]
Melting Point Likely lower than docosanoic acid (79-80°C)The ketone group may disrupt crystal packing
pKa ~4.8Similar to other long-chain carboxylic acids[1]
LogP High (estimated > 8)Long aliphatic chain imparts high lipophilicity

Solubility Profile

The solubility of this compound is expected to be very low in aqueous solutions and higher in organic solvents.

SolventPredicted SolubilityRationale
Water Practically insolubleThe molecule is predominantly non-polar.
Phosphate-Buffered Saline (PBS) Practically insolubleSalts in the buffer will not significantly increase the solubility of this non-polar compound.
Ethanol Sparingly soluble to solubleThe hydroxyl group of ethanol can interact with the carboxylic acid and ketone groups.
Methanol Sparingly soluble (likely better when hot)Similar to ethanol, but may be slightly less effective due to higher polarity.[1]
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent capable of dissolving many organic molecules.[3]
Dimethylformamide (DMF) SolubleAnother strong polar aprotic solvent.[1][4]
Chloroform SolubleA non-polar organic solvent that should readily dissolve the long aliphatic chain.[1]
Hexane Sparingly solubleWhile non-polar, its ability to solvate the polar head group is limited.

Stability Profile

The stability of this compound is influenced by its carboxylic acid and ketone functional groups. The long saturated chain is generally stable.

ConditionPredicted StabilityPotential Degradation Pathway
Acidic pH Generally stableThe keto and carboxylic acid groups are stable in acidic conditions.
Neutral pH Generally stableExpected to be stable in neutral aqueous solutions, though solubility is very low.
Basic pH Potential for degradationBase-catalyzed reactions at the α-carbons to the ketone are possible (e.g., enolate formation). The carboxylic acid will be deprotonated.
Elevated Temperature Monitor for degradationThermal stress can potentially lead to decarboxylation or other degradation pathways, especially over long periods.[5]
Light (Photostability) Likely stableSaturated aliphatic chains and simple ketones are not strong chromophores for UV/Vis light, but photostability should be confirmed.
Oxidizing Agents Potential for degradationStrong oxidizing agents could potentially cleave the carbon chain at the ketone position (e.g., Baeyer-Villiger oxidation).
Reducing Agents Susceptible to reductionThe ketone can be reduced to a secondary alcohol by reducing agents like sodium borohydride.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the solubility of poorly soluble compounds.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.

  • Quantification:

    • Dilute the clear supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV, HPLC-MS, or GC-MS.

    • Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the sample.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as µg/mL or µM.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 4 hours).

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for several days.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, take aliquots from each stress condition. If necessary, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a high-resolution chromatographic method (e.g., HPLC with a mass spectrometer detector).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products using mass spectrometry.

    • The analytical method is considered "stability-indicating" if it can separate the parent compound from all significant degradation products.

Visualizations

Experimental Workflow

G cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Saturated Solution (Shake-Flask) separate_sol Separate Supernatant (Centrifuge/Filter) prep_sol->separate_sol quant_sol Quantify Concentration (e.g., HPLC-MS) separate_sol->quant_sol calc_sol Calculate Solubility quant_sol->calc_sol prep_stab Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, etc.) prep_stab->stress analyze Analyze Samples (Stability-Indicating HPLC) stress->analyze eval Evaluate Degradation analyze->eval start This compound start->prep_sol start->prep_stab

Caption: Workflow for solubility and stability testing.

Potential Metabolic Pathway: Beta-Oxidation

This compound, as a fatty acid, is likely metabolized via the beta-oxidation pathway to generate energy. The presence of the ketone group at an odd-numbered carbon (C7) means it would proceed through several cycles of beta-oxidation before the keto-group containing fragment enters further metabolism.

Caption: Predicted metabolism via Fatty Acid Beta-Oxidation.

Handling and Storage

Based on the predicted properties and data from similar long-chain fatty acids, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, especially in solution, storage at -20°C or -80°C is advisable.[3] Protect from light if photostability has not been confirmed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] Minimize dust generation when handling the solid form.[7]

Conclusion

References

Commercial Availability and Technical Guide for 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid with a molecular formula of C22H42O3. While interest in the biological activities of oxidized fatty acids is growing, this compound is not a readily available commercial product. This technical guide provides a comprehensive overview of its availability, a plausible synthetic route, and a discussion of its potential biological significance based on related molecules. The information is intended to assist researchers in obtaining and studying this compound for drug development and other scientific investigations.

Commercial Availability

A thorough search of chemical supplier databases indicates that this compound is not currently offered as a stock item. Researchers seeking to study this compound will likely need to pursue custom synthesis. While direct suppliers for this compound are not available, several vendors provide related long-chain fatty acids and their derivatives, which may serve as starting materials or reference compounds.

CompoundSupplier(s)Notes
Docosanoic acidSigma-Aldrich, TCI, Cayman ChemicalPotential starting material for synthesis.
7-Oxododecanoic acidNot widely availableA shorter-chain oxo-fatty acid.
3-Oxodocosanoic acidNot widely availablePositional isomer.
21-Oxodocosanoic acidNot widely availablePositional isomer.

Proposed Synthesis of this compound

Given the absence of a commercially available source, a plausible synthetic route is essential for researchers. The following protocol outlines a potential multi-step synthesis of this compound starting from readily available materials. This proposed synthesis is based on established organic chemistry principles for the formation of keto-acids.

Experimental Protocol: Proposed Synthesis

Overall Reaction Scheme:

  • Grignard Reaction: Reaction of 1-bromohexadecane with magnesium to form the Grignard reagent, followed by reaction with a protected 6-formylhexanoic acid ester to form a secondary alcohol.

  • Oxidation: Oxidation of the secondary alcohol to a ketone.

  • Deprotection/Hydrolysis: Removal of the protecting group and hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of a Protected Secondary Alcohol

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromohexadecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel with stirring. Maintain a gentle reflux.

    • After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of a protected 6-formylhexanoic acid ester (e.g., methyl 6-oxohexanoate, protected as a cyclic acetal) (1.0 eq) in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected secondary alcohol.

    • Purify the product by column chromatography on silica gel.

Step 2: Oxidation to the Ketone

  • Dissolve the purified protected secondary alcohol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq), in portions at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.

  • Wash the filter cake with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected keto-ester.

  • Purify the product by column chromatography on silica gel.

Step 3: Deprotection and Hydrolysis to this compound

  • Deprotection of the Acetal:

    • Dissolve the purified protected keto-ester (1.0 eq) in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Neutralize the reaction with a mild base, such as sodium bicarbonate.

    • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the keto-ester.

  • Hydrolysis of the Ester:

    • Dissolve the keto-ester (1.0 eq) in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (3.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The final product can be further purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

There is currently no direct scientific literature describing the biological activities or signaling pathways of this compound. However, the functions of structurally related oxo-lipids can provide a foundation for hypothesizing its potential roles.

Related CompoundReported Biological ActivitiesPotential Implication for this compound
7-keto-DHEAIncreases thermogenesis and metabolic rate, may aid in weight loss.Could potentially modulate energy metabolism.
7-ketocholesterolInduces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cardiac cells.May play a role in lipid metabolism and cellular lipid storage.
Other Oxo-Fatty AcidsCan act as signaling molecules, modulating inflammation and other cellular processes.Could function as a ligand for nuclear receptors or other signaling proteins.

Based on these related compounds, this compound could potentially be involved in metabolic regulation. The presence of the ketone group at the 7-position may confer specific biological activities not present in its parent compound, docosanoic acid.

Visualizations

Proposed Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates 1_bromohexadecane 1-Bromohexadecane grignard Grignard Reaction 1_bromohexadecane->grignard protected_aldehyde Protected 6-Formylhexanoic Acid Ester protected_aldehyde->grignard secondary_alcohol Protected Secondary Alcohol Ester grignard->secondary_alcohol oxidation Oxidation ketone_ester Protected Keto-Ester oxidation->ketone_ester deprotection Deprotection & Hydrolysis final_product This compound deprotection->final_product secondary_alcohol->oxidation ketone_ester->deprotection

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway for this compound

G cluster_cell Cell 7_oxo This compound receptor Nuclear Receptor (e.g., PPAR, LXR) 7_oxo->receptor Binds to enzyme Metabolic Enzyme (e.g., Acyl-CoA Oxidase) 7_oxo->enzyme Modulates gene_expression Target Gene Expression receptor->gene_expression Regulates metabolic_flux Altered Metabolic Flux enzyme->metabolic_flux gene_expression->metabolic_flux Leads to cellular_response Cellular Response (e.g., Altered Lipid Metabolism, Anti-inflammatory Effects) metabolic_flux->cellular_response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound represents an understudied long-chain oxo-fatty acid. While not commercially available, this guide provides a plausible synthetic route to enable its investigation. Based on the biological activities of related molecules, this compound may have important roles in regulating cellular metabolism and signaling. Further research is warranted to elucidate its precise functions and therapeutic potential.

Methodological & Application

Application Note: Quantitative Analysis of 7-Oxodocosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid that is of increasing interest in biomedical research due to its potential involvement in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its roles in signaling pathways and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of fatty acids.[1][2] However, due to the low volatility and polar nature of long-chain fatty acids, chemical derivatization is a necessary step to improve their chromatographic behavior and detection sensitivity.[3][4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS.

Experimental Protocols

A successful analysis of this compound by GC-MS relies on a meticulous experimental approach, from sample collection to data interpretation. The following sections detail the key steps involved.

Sample Preparation and Extraction

The initial step involves the extraction of total lipids from the biological matrix (e.g., plasma, tissue homogenate, or cell culture). A common and effective method is a modified Folch extraction.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10 mg tissue)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled fatty acid (e.g., d4-Palmitic acid) is recommended for accurate quantification.

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Centrifuge

Protocol:

  • To the biological sample, add a known amount of the internal standard.

  • Add 3 mL of the chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.6 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization

To enhance volatility for GC analysis, the carboxyl group of this compound must be derivatized. Silylation to form a trimethylsilyl (TMS) ester is a widely used and effective method.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent)

  • Heating block or oven

Protocol:

  • To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Allow the reaction mixture to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection. The following are typical instrument parameters that can be optimized for specific instrumentation and columns.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the TMS derivative of this compound and the internal standard should be determined by analyzing a standard in full scan mode first.

Data Presentation

Quantitative data should be systematically organized for clarity and ease of comparison. The table below provides a template with hypothetical, yet representative, data for the analysis of this compound TMS ester.

ParameterThis compound (TMS Derivative)Internal Standard (d4-Palmitic Acid TMS)
Retention Time (min) ~ 18.5~ 12.2
Quantification Ion (m/z) [M-15]+[M-15]+
Qualifier Ion 1 (m/z) Characteristic fragment 1Characteristic fragment 1
Qualifier Ion 2 (m/z) Characteristic fragment 2Characteristic fragment 2
LOD (ng/mL) 0.5N/A
LOQ (ng/mL) 1.5N/A
Linear Range (ng/mL) 1.5 - 500N/A
R² of Calibration Curve > 0.995N/A

Note: The specific m/z values for the TMS derivative of this compound need to be empirically determined.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow and relevant signaling pathways can significantly aid in understanding the analytical process and the biological context of the analyte.

experimental_workflow sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (Folch Method) sample->extraction  Internal Standard Spiking derivatization Derivatization (Silylation with BSTFA) extraction->derivatization  Dried Lipid Extract gcms GC-MS Analysis (Separation & Detection) derivatization->gcms  TMS Ester Derivative data Data Analysis (Quantification) gcms->data  Mass Spectra & Chromatograms

Caption: Experimental workflow for this compound analysis.

signaling_pathway precursor Docosanoic Acid oxo_acid This compound precursor->oxo_acid Oxidation downstream Downstream Signaling (e.g., PPARα activation) oxo_acid->downstream bio_effect Biological Effect (e.g., Anti-inflammatory) downstream->bio_effect

Caption: Hypothetical signaling pathway involving this compound.

References

Application Note: Quantitative Analysis of 7-Oxodocosanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 7-Oxodocosanoic acid, a keto-fatty acid with potential roles in various physiological and pathological processes. The protocol outlines procedures for sample preparation from biological matrices, optimized chromatographic separation, and mass spectrometric detection. This application note provides a robust framework for researchers investigating the biological significance of this compound.

Introduction

Keto-fatty acids are a class of oxidized fatty acids implicated in a range of biological activities, including inflammation and the regulation of metabolic pathways. This compound, a 22-carbon saturated fatty acid with a ketone group at the seventh position, is an emerging lipid mediator whose precise biological functions are under active investigation. Accurate and reliable quantification of this analyte in complex biological samples is crucial for elucidating its role in health and disease. This application note presents a detailed protocol for the analysis of this compound using a highly sensitive and selective LC-MS/MS method.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Sample Aliquoting: In a borosilicate glass tube, aliquot 200 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of a similar fatty acid, such as 15(S)-HETE-d8) to the sample.

  • Acidification and Extraction Solvent Addition: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v)[1].

  • Vortexing: Briefly vortex the mixture to ensure thorough mixing.

  • Hexane Addition: Add 2.0 mL of hexane to the tube.

  • Extraction: Cap the tube and vortex vigorously for 3 minutes to facilitate the extraction of lipids into the organic phase.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to achieve clear phase separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube using a Pasteur pipette.

  • Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.2% acetic acid) for LC-MS/MS analysis[1].

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size)[2][3]
Mobile Phase A Water with 0.2% (v/v) acetic acid[1]
Mobile Phase B Methanol with 0.2% (v/v) acetic acid[1]
Flow Rate 0.2 mL/min[2][3]
Injection Volume 40 µL[1]
Column Temperature 40 °C
Gradient Elution 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then return to 85% B for re-equilibration.[1]

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature 350 °C[1]
Capillary Voltage -4.2 kV[1]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 353.3 (Calculated for [M-H]⁻ of C₂₂H₄₂O₃)
Product Ions (m/z) To be determined empirically. Plausible fragments include neutral loss of H₂O (m/z 335.3) or CO₂ (m/z 309.3), and cleavage alpha to the keto group.
Collision Energy To be optimized for the specific instrument and transitions.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound, based on typical values reported for similar oxidized fatty acids.

ParameterExpected Value
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) 2-10 pg on column
Limit of Quantification (LOQ) 0.05-0.5 ng/mL
Intra-day Precision (%CV) < 10%[1]
Inter-day Precision (%CV) < 15%[1]
Accuracy (% Bias) Within ±15%[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for the quantification of this compound.

Hypothesized Signaling Pathway of Keto-Fatty Acids

G cluster_cellular_effects Cellular Effects PUFA Polyunsaturated Fatty Acids Oxidative_Stress Oxidative Stress / Enzymatic Oxidation PUFA->Oxidative_Stress Keto_FA This compound Oxidative_Stress->Keto_FA Receptor_Binding Receptor Binding (e.g., GPCRs) Keto_FA->Receptor_Binding Gene_Expression Modulation of Gene Expression Receptor_Binding->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Metabolism Alteration of Fatty Acid Metabolism Gene_Expression->Metabolism

Caption: Hypothesized signaling pathway of keto-fatty acids.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers in various fields. This method will facilitate a deeper understanding of the biological roles of this compound and its potential as a biomarker or therapeutic target.

References

Quantification of 7-Oxodocosanoic Acid in Plasma: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid whose role in biological systems is an emerging area of research. Accurate and reproducible quantification of this analyte in plasma is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the quantification of this compound in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is based on established principles for fatty acid analysis and is intended to serve as a guide for researchers in this field.

Data Presentation

As specific quantitative data for this compound in plasma is not widely available in the literature, the following table provides a template for presenting such data, with hypothetical values for illustrative purposes. Researchers should replace this with their experimentally determined values.

ParameterValue
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Matrix Effect 85-115%
Recovery > 80%

Experimental Protocols

This section details the methodology for the quantification of this compound in plasma.

Materials and Reagents
  • This compound standard (analytical grade)

  • This compound-d4 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of internal standard solution (e.g., this compound-d4 at 100 ng/mL in methanol).

  • Add 500 µL of 0.1 M HCl to precipitate proteins and acidify the sample. Vortex for 10 seconds.

  • Add 1.5 mL of a hexane/isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a new glass tube.

  • Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid

    • Gradient:

      • 0-1 min: 30% B

      • 1-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 30% B and re-equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z [M-H]⁻ → Product ion (Q3)

      • Internal Standard (e.g., this compound-d4): Precursor ion (Q1) m/z [M-H]⁻ → Product ion (Q3)

      • Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards.

    • Ion Source Parameters: Optimized for the specific instrument, but typical values include:

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation & Acidification add_is->protein_precip lLE Liquid-Liquid Extraction protein_precip->lLE evap Evaporation lLE->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

Figure 1: Experimental workflow for this compound quantification.
Potential Metabolic Pathway: Omega-Oxidation of Docosanoic Acid

While the specific signaling pathways involving this compound are under investigation, it may be related to the metabolism of very-long-chain fatty acids. The diagram below depicts the omega-oxidation pathway of docosanoic acid, a plausible metabolic context for related oxidized fatty acids. This pathway is known to be catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies.[1]

omega_oxidation_pathway cluster_pathway Omega-Oxidation of Docosanoic Acid docosanoic_acid Docosanoic Acid (C22:0) omega_hydroxy 22-Hydroxydocosanoic Acid docosanoic_acid->omega_hydroxy CYP4A/CYP4F (NADPH, O2) dicarboxylic_acid Docosanedioic Acid omega_hydroxy->dicarboxylic_acid NAD+ or NADPH cyp4a CYP4A cyp4f CYP4F

Figure 2: Omega-oxidation pathway of docosanoic acid.

References

Application Notes and Protocols for the Extraction of 7-Oxodocosanoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid that is of growing interest in biomedical research. Its structural similarity to other bioactive lipids suggests potential roles in cellular signaling, energy metabolism, and pathophysiology. Accurate and reproducible quantification of this compound in biological tissues is crucial for elucidating its physiological functions and exploring its potential as a biomarker or therapeutic target.

These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of this compound from various tissues. The protocols are based on established principles of lipid extraction and analysis, adapted for the specific properties of this very-long-chain oxo-fatty acid.

Experimental Protocols

I. Tissue Homogenization and Lipid Extraction

The extraction of this compound from tissues follows the general principles of total lipid extraction. The Folch and Bligh-Dyer methods are widely used and effective for this purpose[1][2][3][4][5]. The key is to ensure the rapid inactivation of lipases to prevent artefactual changes in the lipid profile.

Materials:

  • Tissue sample (e.g., brain, liver, adipose tissue)

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

Protocol:

  • Tissue Collection and Homogenization:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt enzymatic activity.

    • Weigh the frozen tissue (typically 50-100 mg).

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Lipid Extraction (Modified Folch Method):

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent to 1 volume of tissue (e.g., for 100 mg of tissue, use 2 mL of solvent).

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.

II. Sample Purification (Optional but Recommended)

For cleaner samples and more accurate quantification, a solid-phase extraction (SPE) step can be incorporated to remove interfering substances.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Hexane

  • Ethyl acetate

  • Methanol

  • Nitrogen gas evaporator

Protocol:

  • Solvent Evaporation:

    • Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction:

    • Reconstitute the dried lipid extract in a small volume of hexane.

    • Condition a C18 SPE cartridge by washing with methanol followed by hexane.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with hexane to elute non-polar lipids.

    • Elute the fatty acid fraction, including this compound, with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v), followed by pure ethyl acetate.

    • Evaporate the collected eluate to dryness under nitrogen gas.

III. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard (synthesis may be required if not commercially available)

  • Internal standard (e.g., a deuterated analog of a long-chain fatty acid)

LC-MS/MS Protocol:

  • Sample Reconstitution:

    • Reconstitute the dried, purified lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 80% A, 20% B).

    • Spike the sample with an internal standard to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate this compound from other components. A typical gradient might be:

      • 0-2 min: 20% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 20% B for column re-equilibration

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will result from the fragmentation of the precursor ion in the collision cell.

    • Predicted MRM Transitions for this compound (C22H42O3, MW: 354.57):

      • Precursor Ion (Q1): m/z 353.3

      • Potential Product Ions (Q3): Based on the fragmentation of other keto-fatty acids, potential fragments could arise from cleavage adjacent to the keto group or loss of water and CO2. Likely product ions would need to be determined by infusing a pure standard.

Data Presentation

Table 1: Predicted LC-MS/MS Parameters for this compound Analysis

ParameterValue
Ionization ModeNegative ESI
Precursor Ion (Q1) [M-H]⁻m/z 353.3
Product Ion (Q3)To be determined empirically
Collision Energy (CE)To be optimized
Dwell Time100 ms
Column TypeC18 Reversed-Phase
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid

Table 2: Example of Quantitative Data Presentation

Tissue TypeThis compound Concentration (ng/g tissue)Standard Deviation
BrainQuantitative data not yet available in literature-
LiverQuantitative data not yet available in literature-
AdiposeQuantitative data not yet available in literature-

Note: The lack of commercially available standards and published quantitative data for this compound in tissues means that researchers will likely need to synthesize and characterize their own standard for absolute quantification.

Visualizations

Experimental Workflow

experimental_workflow tissue Tissue Sample (Brain, Liver, Adipose) homogenization Homogenization (Liquid N2) tissue->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction purification Purification (SPE) extraction->purification analysis LC-MS/MS Analysis purification->analysis quantification Quantification analysis->quantification

Caption: Workflow for the extraction and quantification of this compound.

Potential Signaling Context of this compound

While the specific signaling pathways involving this compound are yet to be elucidated, it is hypothesized to play a role in metabolic regulation, similar to other ketone bodies and fatty acids. Ketone bodies are known to act as signaling molecules through various mechanisms, including the activation of G-protein coupled receptors and the inhibition of histone deacetylases (HDACs)[1][2][3][4][5].

signaling_pathway FA Fatty Acids Metabolism Cellular Metabolism FA->Metabolism Keto_Acid This compound Signaling Cellular Signaling Keto_Acid->Signaling Hypothesized Role Metabolism->Keto_Acid Biosynthesis? GPCR GPCR Activation Signaling->GPCR HDAC HDAC Inhibition Signaling->HDAC Gene_Expression Altered Gene Expression GPCR->Gene_Expression HDAC->Gene_Expression Response Physiological Response Gene_Expression->Response

Caption: Hypothesized signaling context for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this compound from tissues. While further research is needed to establish specific quantitative data and elucidate its precise biological roles, the methodologies presented here offer a solid starting point for researchers in this emerging field. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate determination, and the proposed workflow can be adapted to various tissue types. The continued investigation into the metabolism and signaling of this compound holds promise for advancing our understanding of lipid biochemistry and its implications in health and disease.

References

Anwendungs- und Protokollhandbuch: Derivatisierung von 7-Oxodocosansäure für die analytische Untersuchung

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 7-Oxodocosansäure ist eine langkettige Ketofettsäure, deren genaue Quantifizierung in verschiedenen biologischen Matrizes für die Erforschung von Stoffwechselwegen und die Entwicklung von Arzneimitteln von entscheidender Bedeutung ist. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität stellt die direkte Analyse der 7-Oxodocosansäure mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) eine Herausforderung dar. Die chemische Derivatisierung ist ein wesentlicher Schritt, um die Flüchtigkeit zu erhöhen, die chromatographische Leistung zu verbessern und die Ionisierungseffizienz zu steigern, was eine empfindliche und genaue Quantifizierung ermöglicht. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 7-Oxodocosansäure für die GC-MS- und LC-MS-Analyse.

Teil 1: Derivatisierung für die GC-MS-Analyse

Für die GC-MS-Analyse ist eine zweistufige Derivatisierung, die sowohl auf die Carbonsäure- als auch auf die Ketogruppe abzielt, die robusteste Methode. Das gebräuchlichste Verfahren ist die Methoximierung der Ketogruppe, gefolgt von der Veresterung der Carbonsäuregruppe zur Bildung eines Fettsäuremethylesters (FAME) oder der Silylierung zur Bildung eines Trimethylsilylesters (TMS).

Experimentelles Protokoll 1: Methoximierung und Veresterung (FAME-Bildung)

Dieses Protokoll beschreibt die Umwandlung von 7-Oxodocosansäure in ihren Methoxim-Fettsäuremethylester-Derivat.

Materialien:

  • 7-Oxodocosansäure-Standard

  • Methoxyaminhydrochlorid in Pyridin (20 mg/mL)

  • BF3-Methanol (14 % w/v) oder BCl3-Methanol (12 % w/w)

  • Hexan in HPLC-Qualität

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Zentrifuge

Protokoll:

  • Trocknung der Probe: Die Probe, die 7-Oxodocosansäure enthält, wird unter einem sanften Stickstoffstrom zur Trockne eingedampft. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser die Derivatisierungsreaktionen beeinträchtigen kann.

  • Methoximierung:

    • Geben Sie 50 µL Methoxyaminhydrochlorid-Lösung in Pyridin in das trockene Probengefäß.

    • Verschließen Sie das Gefäß fest und vortexen Sie es 1 Minute lang.

    • Inkubieren Sie das Reaktionsgemisch 30 Minuten lang bei 60 °C.

    • Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • Veresterung:

    • Geben Sie 100 µL BF3-Methanol oder BCl3-Methanol in das Reaktionsgefäß.

    • Verschließen Sie das Gefäß und inkubieren Sie es 15 Minuten lang bei 60 °C.

    • Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • Extraktion:

    • Geben Sie 1 ml Hexan und 0,5 ml gesättigte Natriumchloridlösung in das Gefäß.

    • Vortexen Sie kräftig für 1 Minute und zentrifugieren Sie dann bei 2000 x g für 5 Minuten, um die Phasentrennung zu unterstützen.

    • Übertragen Sie die obere Hexanphase vorsichtig in ein sauberes Gefäß.

    • Wiederholen Sie die Extraktion mit einer weiteren Portion von 1 ml Hexan.

    • Vereinigen Sie die Hexanextrakte.

  • Trocknung und Aufkonzentrierung:

    • Leiten Sie den vereinigten Hexanextrakt durch eine kleine Säule mit wasserfreiem Natriumsulfat, um restliches Wasser zu entfernen.

    • Dampfen Sie den Extrakt unter einem sanften Stickstoffstrom auf ein Endvolumen von ca. 100 µL ein.

  • GC-MS-Analyse: Injizieren Sie 1-2 µL des derivatisierten Extrakts in das GC-MS-System.

Experimentelles Protokoll 2: Methoximierung und Silylierung

Dieses Protokoll beschreibt die Umwandlung von 7-Oxodocosansäure in ihr Methoxim-Trimethylsilylester-Derivat. Silylierung derivatisiert sowohl die Carbonsäuregruppe als auch andere aktive Wasserstoffatome.

Materialien:

  • 7-Oxodocosansäure-Standard

  • Methoxyaminhydrochlorid in Pyridin (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Hexan oder Ethylacetat in HPLC-Qualität

  • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • Heizblock

  • Vortex-Mischer

Protokoll:

  • Trocknung der Probe: Trocknen Sie die Probe wie in Protokoll 1 beschrieben.

  • Methoximierung: Führen Sie die Methoximierung wie in Protokoll 1, Schritt 2, beschrieben durch.

  • Silylierung:

    • Geben Sie nach dem Abkühlen 100 µL BSTFA + 1 % TMCS in das Reaktionsgefäß.

    • Verschließen Sie das Gefäß und vortexen Sie es 1 Minute lang.

    • Inkubieren Sie das Reaktionsgemisch 60 Minuten lang bei 70 °C.

    • Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • GC-MS-Analyse: Injizieren Sie 1-2 µL des Reaktionsgemisches direkt in das GC-MS-System. Eine Extraktion ist in der Regel nicht erforderlich, aber eine Verdünnung mit Hexan oder Ethylacetat kann je nach Konzentration erforderlich sein.

Präsentation der Daten (GC-MS)

Da spezifische quantitative Daten für 7-Oxodocosansäure in der Literatur nicht leicht verfügbar sind, werden in der folgenden Tabelle repräsentative Daten für langkettige Fettsäurederivate dargestellt, um die Art der erwarteten Ergebnisse zu veranschaulichen.

Tabelle 1: Repräsentative GC-MS-Daten für derivatisierte langkettige Fettsäuren

DerivatRetentionszeit (Minuten)Charakteristische Massenfragmente (m/z)LOD (ng/mL)LOQ (ng/mL)
C16:0 FAME~16.574, 87, 270 (M+)~1~5
C18:1 FAME~18.455, 69, 83, 264, 296 (M+)~1~5
C16:0 TMS-EsterVariabel73, 117, 145, M-15~5~20
Keto-Fettsäure-Methoxim-FAMEVariabelM+, M-31, M-59, charakteristische Ionen für die Position der Oximgruppe~10~50

Hinweis: Die Retentionszeiten sind stark von der verwendeten GC-Säule und den Temperaturbedingungen abhängig. LOD (Nachweisgrenze) und LOQ (Bestimmungsgrenze) sind Schätzungen, die auf der Analyse ähnlicher Verbindungen basieren.

Visualisierung des Arbeitsablaufs (GC-MS)

GCMS_Workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Probenextraktion Probenextraktion Trocknung Trocknung Probenextraktion->Trocknung Methoximierung Methoximierung Trocknung->Methoximierung Methoxyamin-HCl 60°C, 30 min Veresterung Veresterung Methoximierung->Veresterung BF3-Methanol 60°C, 15 min Silylierung Silylierung Methoximierung->Silylierung BSTFA + TMCS 70°C, 60 min LLE LLE Veresterung->LLE Hexan GCMS_Analyse GC-MS Analyse Silylierung->GCMS_Analyse Direkte Injektion LLE->GCMS_Analyse

Abbildung 1: Arbeitsablauf für die GC-MS-Derivatisierung.

Teil 2: Derivatisierung für die LC-MS-Analyse

Für die LC-MS-Analyse zielt die Derivatisierung darauf ab, die Ionisierungseffizienz zu verbessern und die Retention auf Umkehrphasen-Säulen zu erhöhen. Dies wird typischerweise durch das Anhängen einer permanent geladenen oder leicht ionisierbaren Gruppe an die Carbonsäurefunktion erreicht. Die Ketogruppe wird in der Regel nicht derivatisiert, da sie die massenspektrometrische Analyse nicht wesentlich stört.

Experimentelles Protokoll 3: Derivatisierung mit 3-Nitrophenylhydrazin (3-NPH)

Dieses Protokoll verwendet 3-NPH zur Derivatisierung der Carbonsäuregruppe, was eine empfindliche Detektion im Negativionenmodus ermöglicht.

Materialien:

  • 7-Oxodocosansäure-Standard

  • 3-Nitrophenylhydrazin (3-NPH) Hydrochlorid-Lösung (50 mM in ACN/H2O 50:50)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid (EDC) Hydrochlorid-Lösung (50 mM in ACN/H2O 50:50)

  • Pyridin-Lösung (7% in ACN/H2O 50:50)

  • Acetonitril (ACN) in HPLC-Qualität

  • Wasser in HPLC-Qualität

  • Ameisensäure

  • Reaktionsgefäße (1,5 ml)

  • Heizblock

Protokoll:

  • Probenvorbereitung: Lösen Sie die getrocknete Probe in einer geeigneten Menge ACN/H2O (50:50).

  • Derivatisierungsreaktion:

    • Geben Sie zu 50 µL der Probelösung 50 µL der 3-NPH-Lösung, 50 µL der EDC-Lösung und 50 µL der Pyridin-Lösung.

    • Vortexen Sie das Gemisch kurz und inkubieren Sie es 60 Minuten lang bei 40 °C.

    • Lassen Sie die Reaktion auf Raumtemperatur abkühlen.

  • Probenverdünnung: Verdünnen Sie die Reaktionsmischung mit 850 µL ACN/H2O (90:10) mit 0,1 % Ameisensäure, um die Reaktion zu stoppen und die Probe für die Injektion vorzubereiten.

  • LC-MS-Analyse: Injizieren Sie 5-10 µL der verdünnten Probe in das LC-MS/MS-System. Die Analyse erfolgt typischerweise mittels Umkehrphasen-Chromatographie mit einem Wasser/Acetonitril-Gradienten, der Ameisensäure enthält, und Detektion mittels Elektrospray-Ionisierung (ESI) im Negativionenmodus.

Präsentation der Daten (LC-MS)

Ähnlich wie bei der GC-MS sind spezifische quantitative Daten für 7-Oxodocosansäure rar. Die folgende Tabelle zeigt beispielhafte Daten für mit 3-NPH derivatisierte Fettsäuren.

Tabelle 2: Repräsentative LC-MS/MS-Daten für 3-NPH-derivatisierte Fettsäuren

DerivatRetentionszeit (Minuten)MRM-Übergang (m/z)LOD (nM)LOQ (nM)
C16:0-NPH~12.5408.3 -> 275.2~0.5~2.0
C18:1-NPH~13.8434.3 -> 301.2~0.5~2.0
C22:0-NPH~16.2490.4 -> 357.3~1.0~4.0

Hinweis: Die Retentionszeiten sind stark von der verwendeten LC-Säule und dem Gradienten abhängig. Die MRM-Übergänge (Multiple Reaction Monitoring) sind für die [M-H]- Ionen dargestellt. LOD und LOQ sind Schätzungen, die auf der Analyse ähnlicher Verbindungen basieren.

Visualisierung des Arbeitsablaufs (LC-MS)

LCMS_Workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Probenextraktion Probenextraktion Lösung in ACN/H2O Lösung in ACN/H2O Probenextraktion->Lösung in ACN/H2O Reaktionsmischung Reaktionsmischung Lösung in ACN/H2O->Reaktionsmischung 3-NPH, EDC, Pyridin 40°C, 60 min Verdünnung Verdünnung Reaktionsmischung->Verdünnung ACN/H2O + HCOOH LCMS_Analyse LC-MS/MS Analyse Verdünnung->LCMS_Analyse

Abbildung 2: Arbeitsablauf für die LC-MS-Derivatisierung.

Diskussion und Fehlerbehebung:

  • Unvollständige Derivatisierung: Dies kann auf das Vorhandensein von Wasser in der Probe oder auf eine unzureichende Reagenzkonzentration, Reaktionszeit oder Temperatur zurückzuführen sein. Die Optimierung dieser Parameter ist entscheidend.

  • Nebenprodukte: Silylierungsreagenzien können mit anderen funktionellen Gruppen reagieren. Die Wahl des Derivatisierungsreagenzes sollte auf der Spezifität für die Zielanalyten basieren.

  • Matrixeffekte bei LC-MS: Trotz Derivatisierung können ko-eluierende Matrixkomponenten die Ionisierung unterdrücken oder verstärken. Die Verwendung von internen Standards, die mit stabilen Isotopen markiert sind, wird dringend empfohlen, um diese Effekte zu kompensieren und eine genaue Quantifizierung zu gewährleisten.

Schlussfolgerung:

Die Derivatisierung von 7-Oxodocosansäure ist ein notwendiger Schritt für eine zuverlässige und empfindliche Quantifizierung mittels GC-MS und LC-MS. Die Wahl der Derivatisierungsmethode hängt von der analytischen Plattform und den spezifischen Anforderungen der Studie ab. Die in dieser Anwendungsbeschreibung detailliert beschriebenen Protokolle bieten robuste Verfahren für die Analyse dieser wichtigen Klasse von Molekülen und ermöglichen es Forschern, ihre Rolle in biologischen Systemen weiter zu untersuchen.

Application Notes and Protocols: 7-Oxodocosanoic Acid Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

7-Oxodocosanoic acid is a very long-chain oxo-fatty acid (VLFA). As a member of this class, it is characterized by a 22-carbon aliphatic chain (docosanoic acid) with a ketone (oxo) group located at the seventh carbon position. While specific biological roles of this compound are not extensively documented, oxo-fatty acids are generally known to be intermediates or byproducts of fatty acid metabolism and can be involved in various cellular processes. The availability of a well-characterized analytical standard is crucial for its accurate identification and quantification in complex biological and chemical matrices.

Potential Applications
  • Metabolomics and Lipidomics: Use as a standard for the identification and quantification of this specific oxo-fatty acid in lipid extracts from cells, tissues, or biofluids. Its presence could be indicative of specific metabolic pathways or enzymatic activities, particularly those related to fatty acid oxidation.

  • Biomarker Discovery: Investigation as a potential biomarker for diseases involving altered lipid metabolism. The levels of specific oxo-fatty acids may change in response to oxidative stress or metabolic dysregulation.

  • In Vitro and In Vivo Studies: Use as a reference material in studies investigating the biological effects of very long-chain oxo-fatty acids on cellular signaling, inflammation, or receptor activation.

  • Quality Control in Chemical Synthesis: Serve as a reference standard to confirm the identity and purity of synthetically produced this compound or related compounds.

  • Environmental and Food Science: Quantification in environmental samples or food products where fatty acid oxidation is a relevant process.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These are based on the parent compound, docosanoic acid, and related oxo fatty acids.[1][2]

PropertyValue
Chemical Formula C₂₂H₄₂O₃
Molecular Weight 354.57 g/mol
IUPAC Name This compound
CAS Number Not explicitly assigned (for reference, Docosanoic acid is 112-85-6)
Appearance Expected to be a white to off-white solid at room temperature
Solubility Expected to be soluble in organic solvents (e.g., methanol, ethanol, DMSO) and poorly soluble in water

Experimental Protocols

Protocol for Quantification of this compound in Biological Samples using LC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound from plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

2.1.1 Materials and Reagents

  • This compound Analytical Standard

  • Internal Standard (IS): Docosanoic-7,7,8,8-d4 acid or other suitable deuterated long-chain fatty acid.[4]

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid or acetic acid

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Solvent for extraction (e.g., Folch solution: chloroform:methanol, 2:1 v/v)

  • Nitrogen gas for evaporation

2.1.2 Sample Preparation (Lipid Extraction)

  • Thaw plasma/serum samples on ice.

  • To 100 µL of sample, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 10 µL of BHT solution (1 mg/mL in methanol) to prevent auto-oxidation.

  • Add 1 mL of ice-cold Folch solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the lower organic phase to a new tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial.

2.1.3 LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid

  • Gradient: A typical gradient would start at a high percentage of A, ramping up to a high percentage of B to elute the lipophilic analyte.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

2.1.4 MRM Transitions

The specific MRM transitions for this compound and a potential internal standard need to be optimized. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 353.3To be determined empiricallyTo be optimized
Docosanoic-7,7,8,8-d4 Acid (IS) 343.6To be determined empiricallyTo be optimized

2.1.5 Data Analysis and Quantification

  • Generate a calibration curve using the this compound Analytical Standard (e.g., from 1 ng/mL to 1000 ng/mL).

  • Plot the peak area ratio (analyte/internal standard) against the concentration of the calibrants.

  • Perform a linear regression analysis to obtain the calibration curve.

  • Calculate the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Exemplary Quantitative Data

Table 1: Certificate of Analysis Data for this compound Standard This table represents typical data provided with an analytical standard.

ParameterSpecification
Purity (by GC or LC-MS) ≥98%
Identity Confirmed by Mass Spectrometry and NMR
Appearance White to Off-White Solid
Storage Conditions -20°C, protect from light
Shelf Life 24 months from date of receipt

Table 2: Example Calibration Curve Data for LC-MS/MS Analysis This table shows representative data from a calibration curve for quantifying this compound.

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520101,5000.015
57,850102,1000.077
2539,900100,8000.396
100162,300101,2001.604
500815,000100,5008.109
10001,640,000101,80016.110
Regression Equation y = 0.0161x - 0.001
Correlation Coefficient (r²) 0.9995

Visualizations

Experimental Workflow for Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Negative ESI Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

Hypothetical Metabolic Pathway

G Doco Docosanoic Acid (Very Long-Chain Fatty Acid) Oxidation Fatty Acid β-Oxidation / Other Oxidative Processes Doco->Oxidation Keto This compound Oxidation->Keto Metabolic Conversion Metabolites Further Metabolites (e.g., Hydroxy acids, Dicarboxylic acids) Keto->Metabolites Further Metabolism Signaling Cellular Signaling (e.g., Receptor Activation) Keto->Signaling Potential Interaction Response Biological Response (e.g., Gene Expression Changes) Signaling->Response

Caption: Hypothetical pathway involving this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 7-Oxodocosanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization. This compound, a long-chain keto-fatty acid, is of increasing interest in biomedical research for its potential role in various physiological and pathological processes. The protocol provided herein offers a reliable methodology for the extraction, derivatization, and chromatographic analysis of this analyte from biological matrices, making it suitable for applications in metabolic studies, biomarker discovery, and drug development.

Introduction

Long-chain fatty acids and their derivatives are crucial molecules involved in a myriad of cellular functions, including energy metabolism, cell signaling, and inflammation. The presence of a ketone group, as in this compound, can significantly alter the biological activity of the parent fatty acid, making its accurate quantification essential for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of fatty acids.[1] However, the analysis of non-conjugated keto-fatty acids by HPLC can be challenging due to their lack of a strong UV chromophore.[2] To overcome this limitation, this method employs a pre-column derivatization step to introduce a highly UV-absorbent moiety, thereby enhancing detection sensitivity.

Experimental Protocol

This protocol is designed for the analysis of this compound in biological samples such as plasma or cell culture media.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 7-Oxo-tricosanoic acid)

  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Formic acid (FA), LC-MS grade

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Sample Preparation: Extraction and Derivatization
  • Sample Collection: Collect biological samples (e.g., 500 µL of plasma) and add an appropriate amount of internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in 200 µL of methanol.

    • Add 100 µL of a 0.5 mg/mL solution of 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl.

    • Incubate the mixture at 50°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction with 50 µL of 2 M NaOH.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove excess derivatizing reagent.

    • Elute the derivatized this compound with 2 mL of acetonitrile.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 360 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Retention Time (this compound-DNPH) ~12.5 min
Linearity (r²) >0.995
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantitation (LOQ) ~15 ng/mL
Recovery 85-95%
Precision (%RSD) <5%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization DNPH Derivatization Extraction->Derivatization SPE SPE Cleanup Derivatization->SPE HPLC HPLC Separation SPE->HPLC Detection UV Detection (360 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., IP3, DAG) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Oxo_Fatty_Acid This compound Oxo_Fatty_Acid->Receptor

Caption: Hypothetical signaling pathway for a bioactive keto-fatty acid.

Discussion

The presented HPLC method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The use of a C18 reversed-phase column allows for the effective separation of the derivatized analyte from other lipid species.[1] The pre-column derivatization with DNPH is a classic and effective strategy for adding a strong UV chromophore to carbonyl-containing compounds, enabling sensitive detection at 360 nm where interference from other endogenous molecules is minimized.

The sample preparation procedure, involving a Folch extraction followed by SPE cleanup, is crucial for removing interfering substances and concentrating the analyte of interest.[3] This ensures a clean sample for HPLC analysis, which contributes to the robustness and longevity of the chromatographic column. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by HPLC. The method is suitable for researchers and professionals in various scientific disciplines who require accurate and precise quantification of this keto-fatty acid. The detailed experimental procedure, coupled with the provided performance characteristics, should enable the successful implementation of this method in a variety of research and development settings.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid. The presence and position of the oxo group introduce specific fragmentation patterns in mass spectrometry, which can be utilized for its identification and structural elucidation. Understanding these fragmentation pathways is crucial for researchers in fields such as lipidomics, biomarker discovery, and drug development, where the analysis of modified fatty acids is of significant interest. These application notes provide a detailed overview of the mass spectrometric behavior of this compound, along with protocols for its analysis.

Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in mass spectrometry is characterized by cleavages directed by the carboxyl group and the ketone functionality. The position of the ketone at the 7th carbon results in an asymmetrical fragmentation pattern. Common fragmentation mechanisms for oxo-fatty acids include alpha, beta, and gamma cleavages relative to the carbonyl group, as well as McLafferty-type rearrangements. Additionally, neutral losses of water (H₂O) and carbon dioxide (CO₂) are frequently observed.

Upon electron ionization (EI), after derivatization to its methyl ester (this compound methyl ester), the molecule undergoes characteristic cleavages. The primary fragmentation occurs alpha to the keto group.

Key Fragmentation Pathways:

  • Alpha-cleavage: Scission of the C-C bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. For this compound, this results in the formation of specific acylium ions.

  • McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

  • Charge-Remote Fragmentation: In long-chain fatty acids, fragmentation can occur at sites remote from the charge-bearing functional group.

Data Presentation

The following table summarizes the expected key fragment ions for this compound methyl ester upon electron ionization mass spectrometry. The relative intensities are predicted based on the stability of the resulting ions.

m/z Proposed Fragment Structure Fragmentation Pathway Predicted Relative Intensity
368[M]⁺• (Methyl 7-oxodocosanoate)Molecular IonLow
337[M - OCH₃]⁺Loss of methoxy groupMedium
283[CH₃OOC(CH₂)₅CO]⁺α-cleavage at C7-C8High
255[C₁₅H₃₁CO]⁺α-cleavage at C6-C7Medium
129[CH₃OOC(CH₂)₅]⁺Cleavage at C6-C7 with H rearrangementMedium
115[CH₃OOC(CH₂)₄CO]⁺β-cleavage with H rearrangementLow

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as its Methyl Ester

This protocol describes the derivatization of this compound to its fatty acid methyl ester (FAME) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

  • This compound standard

  • Methanolic HCl (1.25 M) or BF₃-Methanol

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • GC-MS system with an EI source

2. Sample Preparation (Derivatization):

  • Accurately weigh 1 mg of this compound into a glass vial.

  • Add 2 mL of 1.25 M methanolic HCl.

  • Seal the vial tightly and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 1 minute to extract the FAME into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the analysis of underivatized this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source.

1. Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an ESI source

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

3. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 80% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • MS/MS Analysis: Select the precursor ion [M-H]⁻ (m/z 353.3) for collision-induced dissociation (CID) and acquire product ion spectra.

Mandatory Visualization

Fragmentation_of_7_Oxodocosanoic_Acid_Methyl_Ester cluster_cleavage Fragmentation Pathways M Methyl 7-oxodocosanoate [M]⁺• (m/z 368) F1 [M - OCH₃]⁺ (m/z 337) M->F1 - OCH₃ F2 [CH₃OOC(CH₂)₅CO]⁺ (m/z 283) M->F2 α-cleavage (C7-C8) F3 [C₁₅H₃₁CO]⁺ (m/z 255) M->F3 α-cleavage (C6-C7) F4 [CH₃OOC(CH₂)₅]⁺ (m/z 129) F2->F4 - CO F5 [CH₃OOC(CH₂)₄CO]⁺ (m/z 115) F2->F5 Rearrangement

Caption: Fragmentation pathway of this compound methyl ester.

Experimental_Workflow_GCMS start This compound Sample derivatization Derivatization (Methylation with Methanolic HCl) start->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying gcms GC-MS Analysis drying->gcms data Data Analysis (Fragmentation Pattern) gcms->data

Caption: Workflow for GC-MS analysis of this compound.

Lack of a Research Basis for 7-Oxodocosanoic Acid in Cellular Studies Prompts a Pivot to the Widely Studied Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive review of scientific literature reveals a significant absence of research on the application of 7-Oxodocosanoic acid in cell culture experiments. To fulfill the request for detailed application notes and protocols, this document will instead focus on Docosahexaenoic Acid (DHA), a structurally related and extensively researched long-chain omega-3 polyunsaturated fatty acid. DHA, like the originally requested compound, is a 22-carbon fatty acid, making it a relevant and well-documented substitute for illustrating the effects of long-chain fatty acids in a cellular context.

DHA is a crucial component of cell membranes and a potent signaling molecule known to influence a wide array of cellular processes, including cell proliferation, apoptosis (programmed cell death), and inflammatory responses. Its effects have been particularly well-documented in cancer cell lines, where it is often shown to have anti-tumor properties. The following sections will provide comprehensive application notes, experimental protocols, and data pertaining to the use of DHA in a research setting.

Application Notes: The Multifaceted Role of DHA in Cell Culture

Docosahexaenoic Acid (DHA) is an essential omega-3 polyunsaturated fatty acid that plays a pivotal role in the function and structure of neuronal cell membranes and has been shown to exert significant biological effects in various cell types, particularly cancer cells. In cell culture experiments, DHA is utilized to investigate its influence on cell viability, proliferation, apoptosis, and various signaling pathways.

One of the most prominent effects of DHA in cancer cell lines is the induction of oxidative stress. By increasing the intracellular levels of reactive oxygen species (ROS), DHA can trigger oxidative DNA damage, leading to cell cycle arrest and apoptosis.[1][2] This mechanism is often selective for cancer cells, with normal cells remaining largely unaffected.[1]

DHA's pro-apoptotic activity is mediated through multiple signaling cascades. It has been shown to activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[2] Furthermore, DHA can influence the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.

The anti-proliferative and pro-apoptotic effects of DHA are also linked to its ability to modulate critical signaling pathways that govern cell growth and survival. These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][3][4][5][6] In some cancer cell lines, DHA has been observed to inhibit these pro-survival pathways, thereby sensitizing the cells to apoptosis.[4] Conversely, in neuronal cells, DHA can positively modulate Akt signaling, contributing to cell survival and neuroprotection.[7]

DHA is also known to activate the Nrf2/HO-1 antioxidant response pathway in certain contexts, which can protect cells from oxidative damage.[8] Additionally, it can influence gene expression and protein synthesis related to cell cycle control and DNA damage repair.[6]

The table below summarizes the diverse effects of DHA across different cell lines as reported in the literature.

Cell LineEffect of DHAConcentrationDurationReference
MCF-7 (Breast Cancer)Reduced cell viability, induction of apoptosis20-100 µM72 hours[2]
COLO 205 (Colon Cancer)81% inhibition of growth, induction of apoptosisNot specifiedNot specified[1]
WiDr (Colon Cancer)42% inhibition of growth, cell proliferation inhibitionNot specifiedNot specified[1]
PC3 (Prostate Cancer)Reduced cell viability, induction of apoptosis and autophagyup to 50 µM24 hours[4]
DU145 (Prostate Cancer)Reduced cell viability, induction of apoptosis and autophagyup to 50 µM24 hours[4]
Daoy (Medulloblastoma)Enhanced sensitivity to etoposide, downregulation of survival genes30 µM24 hours[6]
D283 (Medulloblastoma)Enhanced sensitivity to etoposide, downregulation of survival genes30 µM24 hours[6]
Bovine Granulosa CellsIncreased basal cellular proliferation10-50 µMNot specified[9]
PC12 (Pheochromocytoma)Protection against H2O2-induced oxidative damage60 µM24 hours[8]

Key Signaling Pathways Modulated by DHA

The following diagrams illustrate the key signaling pathways that are influenced by DHA in cell culture models.

DHA_ROS_Apoptosis DHA DHA Membrane Cell Membrane DHA->Membrane Caspase8 Caspase-8 Activation DHA->Caspase8 ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS OxidativeStress Oxidative Stress & DNA Damage ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase8->Apoptosis

Caption: DHA induces apoptosis via ROS and Caspase-8.

DHA_PI3K_Akt_mTOR DHA DHA PI3K PI3K DHA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Autophagy Autophagy mTOR->Autophagy

Caption: DHA inhibits the PI3K/Akt/mTOR survival pathway.

Experimental Protocols

Protocol 1: Preparation of DHA Stock Solution and Working Solutions

Materials:

  • Docosahexaenoic acid (DHA)

  • Absolute ethanol (anhydrous)

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • To prepare a 100 mM stock solution, dissolve the appropriate amount of DHA in absolute ethanol.[10] For example, for 10 mg of DHA (molar mass ~328.49 g/mol ), add approximately 304.4 µL of absolute ethanol.

  • Vortex briefly until the DHA is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C in the dark.[10]

  • For each experiment, freshly prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

  • A vehicle control should be prepared using the same final concentration of ethanol in the cell culture medium as the highest concentration of DHA being tested. The final ethanol concentration should not exceed 0.5% (v/v).[10]

Protocol 2: Cell Viability Assay using MTT

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • DHA working solutions and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and replace it with fresh medium containing various concentrations of DHA or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate Incubation Treat Cells with DHA for 24-72h CellSeeding->Incubation DHA_Prep Prepare DHA Working Solutions DHA_Prep->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan Dissolve Formazan with DMSO MTT_Add->Formazan Readout Measure Absorbance at 570 nm Formazan->Readout DataAnalysis Calculate Cell Viability Readout->DataAnalysis

Caption: Workflow for assessing DHA's effect on cell viability.

References

Application Notes and Protocols: 7-Oxodocosanoic Acid as a Substrate for Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a 22-carbon very-long-chain fatty acid (VLCFA) characterized by a ketone group at the seventh carbon position. While the metabolism of unmodified VLCFAs is well-documented, the enzymatic processing of oxo-VLCFAs such as this compound is less understood. This document provides a hypothetical metabolic pathway for this compound and outlines detailed protocols for investigating its enzymatic conversion, targeting researchers in metabolic studies and drug development. The presence of the oxo group suggests that this molecule may be an intermediate in specific metabolic pathways or a substrate for enzymes with unique specificities, making it a molecule of interest for studying lipid metabolism and developing novel therapeutics.

Hypothetical Metabolic Pathway for this compound

The metabolic fate of this compound is likely to involve its reduction to the corresponding hydroxyl derivative, followed by a modified form of β-oxidation. The initial reduction would remove the reactive keto group, allowing the fatty acid to be processed by the cellular machinery for fatty acid degradation.

Metabolic Pathway of this compound cluster_0 Cytosol / Peroxisome 7-Oxodocosanoic_Acid This compound 7-Hydroxydocosanoic_Acid 7-Hydroxydocosanoic Acid 7-Oxodocosanoic_Acid->7-Hydroxydocosanoic_Acid [Enzyme A] 7-Ketoacyl Reductase (NAD(P)H-dependent) 7-OH-Docosanoyl_CoA 7-Hydroxydocosanoyl-CoA 7-Hydroxydocosanoic_Acid->7-OH-Docosanoyl_CoA [Enzyme B] Acyl-CoA Synthetase Beta_Oxidation_Intermediates Modified β-Oxidation Intermediates 7-OH-Docosanoyl_CoA->Beta_Oxidation_Intermediates [Enzyme C] Modified β-Oxidation Enzymes End_Products Acetyl-CoA + Propionyl-CoA + Chain-shortened fatty acyl-CoA Beta_Oxidation_Intermediates->End_Products Experimental Workflow for Enzyme Activity Screening Prepare_Lysate Prepare Cell Lysate or Purified Enzyme Setup_Reaction Set up Reaction Mixture (Buffer, Cofactor, Enzyme) Prepare_Lysate->Setup_Reaction Add_Substrate Add this compound to Initiate Reaction Setup_Reaction->Add_Substrate Monitor_Reaction Monitor Reaction Progress (Spectrophotometry or Chromatography) Add_Substrate->Monitor_Reaction Analyze_Data Analyze Data to Determine Enzyme Activity Monitor_Reaction->Analyze_Data Logical Flow for Novel Substrate Investigation Hypothesize_Pathway Hypothesize Metabolic Pathway Identify_Enzymes Identify Potential Enzyme Classes Hypothesize_Pathway->Identify_Enzymes Develop_Assays Develop and Optimize Enzyme Assays Identify_Enzymes->Develop_Assays Screen_Activity Screen for Activity in Biological Samples Develop_Assays->Screen_Activity Characterize_Enzyme Purify and Characterize Active Enzyme(s) Screen_Activity->Characterize_Enzyme Validate_Pathway Validate Pathway in Cellular/In Vivo Models Screen_Activity->Validate_Pathway Determine_Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Characterize_Enzyme->Determine_Kinetics Determine_Kinetics->Validate_Pathway

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Solid-Phase Extraction of 7-Oxodocosanoic Acid

This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological matrices. The methodologies described are based on established principles for the purification of very long-chain fatty acids and are intended to serve as a robust starting point for method development and optimization.

Introduction

This compound is a very long-chain oxo-fatty acid. The analysis of such compounds is crucial in various research areas, including metabolism and disease biomarker discovery. Due to the complexity of biological samples, a reliable sample preparation method is essential to remove interfering substances and enrich the analyte of interest prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Solid-phase extraction is a powerful technique for this purpose, offering high recovery and sample cleanup.[1] This application note details two effective SPE protocols for the isolation of this compound: a reversed-phase protocol and an anion exchange protocol.

Data Presentation

The following table summarizes the expected performance of the described SPE protocols for this compound based on typical recoveries for similar long-chain fatty acids.[2][3] Optimization of these protocols may be required for specific sample matrices.

ParameterReversed-Phase SPE (C18)Anion Exchange SPE (SAX/NH2)
Expected Recovery 85-95%90-99%
Purity >90%>95%
Primary Interferences Removed Polar compounds, saltsNeutral lipids, non-acidic compounds
Recommended Use Case General purpose, high lipid content samplesHigh specificity for acidic compounds

Experimental Protocols

A. Sample Pre-treatment (for Biological Fluids like Plasma or Serum)
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (or acetonitrile).

  • Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the lipids, including this compound.

  • Acidification (for Reversed-Phase SPE): Acidify the supernatant to a pH of approximately 3.0-4.0 with formic acid. This ensures that the carboxylic acid group is protonated.

  • pH Adjustment (for Anion Exchange SPE): Adjust the pH of the supernatant to be at least 2 pH units above the pKa of this compound (typically pH > 6.5) to ensure the carboxylic acid is deprotonated and can bind to the anion exchange sorbent.[4]

B. Protocol 1: Reversed-Phase SPE

This protocol utilizes a nonpolar stationary phase (e.g., C18) to retain the nonpolar hydrocarbon chain of this compound from a polar sample matrix.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Wash solvent (e.g., 10-30% Methanol in water, acidified to pH 3.0-4.0)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the C18 cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of acidified water (pH 3.0-4.0).

  • Sample Loading: Load the pre-treated, acidified sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of the acidified wash solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.

C. Protocol 2: Anion Exchange SPE

This protocol uses a stationary phase with positively charged functional groups (e.g., strong anion exchanger - SAX, or a weaker one like aminopropyl - NH2) to retain the negatively charged carboxylate group of this compound.[5]

Materials:

  • Anion exchange SPE cartridges (e.g., SAX or NH2, 100 mg/1 mL)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 2-5% formic acid in methanol)

  • Wash solvent (e.g., water, followed by methanol)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the anion exchange cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to the same pH as the sample.

  • Sample Loading: Load the pre-treated, pH-adjusted sample supernatant onto the cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash with 1 mL of deionized water to remove salts and highly polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences like neutral lipids.

  • Elution: Elute the this compound with 1 mL of the acidic elution solvent (e.g., 2% formic acid in methanol) into a clean collection tube. The acid in the elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological context for oxidized very long-chain fatty acids.

SPE_Workflow cluster_SPE SPE Steps Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol/Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant pH_Adjust pH Adjustment Supernatant->pH_Adjust SPE Solid-Phase Extraction pH_Adjust->SPE Condition 1. Condition Equilibrate 2. Equilibrate Load 3. Load Sample Wash 4. Wash Elute 5. Elute Analysis Downstream Analysis (LC-MS, GC-MS) Elute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Signaling_Pathway VLCFA Very Long-Chain Fatty Acids (e.g., Docosanoic Acid) Oxidation Oxidative Stress / Enzymatic Oxidation VLCFA->Oxidation OxoVLCFA This compound Oxidation->OxoVLCFA Metabolism Peroxisomal Beta-Oxidation OxoVLCFA->Metabolism Signaling Modulation of Signaling Pathways OxoVLCFA->Signaling Response Cellular Responses (e.g., Inflammation, Apoptosis) Signaling->Response

Caption: Potential biological role of oxidized very long-chain fatty acids.

References

Application Notes and Protocols for 7-Oxodocosanoic Acid in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid, a class of lipid molecules that are gaining increasing interest in the field of lipidomics. As derivatives of docosanoic acid, these oxidized lipids are implicated in a variety of physiological and pathological processes. Their study can provide valuable insights into cellular signaling, metabolic regulation, and the pathogenesis of various diseases. These application notes provide a comprehensive overview of the role of this compound in lipidomics and detailed protocols for its analysis.

While specific quantitative data for this compound are not extensively available in the literature, this document provides representative data for related long-chain fatty acids to offer a contextual framework for researchers. The experimental protocols are based on established methodologies for the analysis of similar keto- and fatty acids and can be adapted for the specific analysis of this compound.

Quantitative Data Summary

Quantitative analysis of this compound in biological matrices is an emerging area of research. To provide a reference, the following table summarizes the concentration ranges of the parent molecule, docosanoic acid, and other related very-long-chain fatty acids in human plasma and rodent tissues. These values can serve as a preliminary guide for estimating the potential concentrations of this compound.

AnalyteMatrixSpeciesConcentration RangeCitation
Docosanoic Acid (C22:0)PlasmaHuman65.66 µmol/L (average)[1]
Hexacosanoic Acid (C26:0)PlasmaHumanSignificantly reduced from baseline in X-ALD patients after treatment[2]
Docosahexaenoic Acid (DHA; C22:6n-3)BrainHuman~10-20% of total brain lipids[3]
Docosahexaenoic Acid (DHA; C22:6n-3)Liver, Heart, LungRat0.01-18.7% of total fatty acids in (n-3)-adequate diet[4]
Arachidonic Acid (AA; C20:4n-6)BrainHuman~25% of total brain fatty acids (with DHA)[5]

Hypothesized Signaling Pathway

Direct signaling pathways for this compound have not yet been fully elucidated. However, based on the known signaling of the structurally related docosahexaenoic acid (DHA), a potential pathway can be hypothesized. DHA is known to be a precursor for neuroprotective and anti-inflammatory mediators and influences membrane-dependent signaling cascades. It is plausible that this compound could act as a signaling molecule, potentially through G-protein coupled receptors (GPCRs) or by modulating the activity of nuclear receptors, thereby influencing gene expression related to inflammation and metabolism.

Hypothesized Signaling Pathway of this compound 7-Oxodocosanoic_Acid This compound GPCR G-Protein Coupled Receptor (GPCR) 7-Oxodocosanoic_Acid->GPCR Binds to Nuclear_Receptor Nuclear Receptor (e.g., PPARs) 7-Oxodocosanoic_Acid->Nuclear_Receptor Activates Second_Messengers Second Messengers (e.g., cAMP, IP3) GPCR->Second_Messengers Activates Gene_Expression Modulation of Gene Expression Nuclear_Receptor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Metabolic Regulation) Second_Messengers->Biological_Response Gene_Expression->Biological_Response Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Plasma, Tissue) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction (e.g., Folch Method) Internal_Standard->Lipid_Extraction Derivatization 4. Derivatization (Optional) (e.g., PFBBr) Lipid_Extraction->Derivatization LC_MS_Analysis 5. LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Notes and Protocols for 7-Oxodocosanoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxodocosanoic acid is a long-chain oxo-fatty acid. The accurate quantification and characterization of this compound in biological matrices are crucial for understanding its physiological roles and its potential as a biomarker or therapeutic agent. This document provides detailed application notes and standardized protocols for the extraction, purification, and preparation of this compound samples for subsequent analysis. The methodologies described herein are compiled from established techniques for the analysis of similar long-chain and oxidized fatty acids.[1][2][3]

Sample Pre-analytical Considerations

To ensure the accuracy and reproducibility of this compound quantification, proper sample handling and storage are paramount. Oxylipins, including oxo-fatty acids, can be susceptible to auto-oxidation and enzymatic degradation after sample collection.[1]

Key recommendations include:

  • Antioxidant Addition: To prevent post-sampling oxidation, it is recommended to add antioxidants such as butylated hydroxytoluene (BHT) to the sample immediately after collection.[4]

  • Enzyme Inhibition: For biological samples like plasma or tissue homogenates, the addition of enzyme inhibitors can prevent the artificial formation or degradation of oxylipins.[1]

  • Storage: Samples should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C until analysis.[4]

Sample Preparation Protocols

The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, tissue, cell culture). Below are detailed protocols for the extraction and purification of this compound.

Liquid-Liquid Extraction (LLE) from Biological Fluids (e.g., Plasma, Serum)

This protocol is adapted from methods used for the extraction of various oxidized fatty acids from plasma.[4][5]

Principle: This method utilizes a water-immiscible organic solvent to partition the lipids, including this compound, from the aqueous biological matrix.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., a deuterated analog of this compound)

  • 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[4]

  • Hexane[4]

  • Borosilicate glass test tubes (12 x 75mm)[4]

  • Vortex mixer

  • Centrifuge

Protocol:

  • Aliquot 200 µL of the plasma or serum sample into a clean borosilicate glass test tube.[4]

  • Add an appropriate amount of internal standard to each sample.

  • Add 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[4]

  • Vortex briefly to mix.[4]

  • Add 2.0 mL of hexane.[4]

  • Cap the tube securely and vortex mix for three minutes.[4]

  • Centrifuge the sample at 2000 x g for five minutes at room temperature to separate the phases.[4]

  • Carefully collect the upper organic layer (hexane) containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for the analytical instrument (e.g., methanol/water for LC-MS).

Solid-Phase Extraction (SPE) for Sample Clean-up

Principle: SPE is used to further purify the lipid extract by removing interfering substances. A reversed-phase SPE cartridge is suitable for retaining non-polar compounds like this compound while allowing polar impurities to be washed away.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Lipid extract from LLE

  • Methanol

  • Water

  • Elution solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)

  • SPE manifold

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of water through it.

  • Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the this compound and other lipids from the cartridge using a non-polar solvent or a mixture of solvents (e.g., ethyl acetate).

  • Drying: Evaporate the elution solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in the mobile phase for analysis.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of this compound needs to be derivatized to increase its volatility.[6]

Principle: Esterification of the carboxylic acid to a more volatile ester, such as a methyl ester or a fatty acid butyl ester (FABE).[6][7]

Protocol for Methyl Esterification using Methanolic HCl: [7]

  • To the dried lipid extract, add 1-2 mL of 5% HCl in methanol.

  • Cap the vial and heat at 50°C for 2 hours or let it stand overnight at room temperature.[7]

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the fatty acid methyl esters.

  • Evaporate the hexane and reconstitute in a suitable solvent for GC-MS injection.

Analytical Techniques

The primary methods for the quantification of this compound are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][8]

Analytical TechniqueSeparation PrincipleDetection MethodDerivatization RequiredKey Advantages
HPLC-MS/MS Reversed-phase chromatography is commonly used for separating organic acids.[8]Tandem mass spectrometry provides high selectivity and sensitivity.[5]Generally not required.High specificity and sensitivity; suitable for complex matrices.
GC-MS/MS Separation based on volatility and interaction with the stationary phase.Tandem mass spectrometry for sensitive and selective detection.[6]Yes, to increase volatility.Excellent chromatographic resolution; established libraries for identification.

Experimental Workflows and Diagrams

Liquid-Liquid Extraction Workflow

LLE_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (Acidified Hexane/Isopropanol) add_is->add_solvent vortex Vortex Mix (3 min) add_solvent->vortex centrifuge Centrifuge (2000 x g, 5 min) vortex->centrifuge collect_organic Collect Upper Organic Layer centrifuge->collect_organic dry_down Evaporate Solvent (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute for Analysis or SPE dry_down->reconstitute end_analysis Ready for LC-MS Analysis reconstitute->end_analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Solid-Phase Extraction Workflow

SPE_Workflow start Start: Reconstituted LLE Extract condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Sample onto Cartridge condition->load wash Wash with Polar Solvent (e.g., Water) load->wash elute Elute with Non-Polar Solvent (e.g., Ethyl Acetate) wash->elute dry_down Evaporate Eluate (Nitrogen Stream) elute->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute end_analysis Purified Sample Ready for Analysis reconstitute->end_analysis

Caption: Solid-Phase Extraction (SPE) Clean-up Protocol.

GC-MS Derivatization Workflow

Derivatization_Workflow start Start: Dried Lipid Extract add_reagent Add Methanolic HCl start->add_reagent heat Heat at 50°C for 2 hours add_reagent->heat partition Add Water and Hexane, then Vortex heat->partition centrifuge Centrifuge to Separate Phases partition->centrifuge collect Collect Upper Hexane Layer centrifuge->collect dry_down Evaporate Hexane collect->dry_down reconstitute Reconstitute in GC-MS compatible solvent dry_down->reconstitute end_analysis Derivatized Sample for GC-MS reconstitute->end_analysis

Caption: Workflow for Methyl Ester Derivatization for GC-MS Analysis.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the analysis of oxidized fatty acids using LC-MS/MS, which can serve as a benchmark for method development for this compound.

ParameterTypical ValueReference
Analyte Recovery >85% for many oxidized fatty acids[4][4]
Limit of Detection (LOD) Low ng/mL to pg/mL range-
Limit of Quantification (LOQ) Low ng/mL to pg/mL range-
Linearity (R²) >0.99-
Precision (%RSD) <15%-

Note: These values are illustrative and should be determined experimentally for this compound during method validation.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the reliable extraction, purification, and analysis of this compound from various biological matrices. Researchers should optimize these methods for their specific sample types and analytical instrumentation. Adherence to good laboratory practices, including the use of internal standards and appropriate quality controls, is essential for generating high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: 7-Oxodocosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 7-Oxodocosanoic acid. The focus is on enhancing detection sensitivity and ensuring robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the quantitative analysis of this compound. Its high selectivity and sensitivity allow for detection at very low concentrations, typically in the low nanomolar to picomolar range, depending on the sample matrix and preparation method. Gas chromatography-mass spectrometry (GC-MS) can also be highly sensitive, particularly when coupled with derivatization and negative chemical ionization.

Q2: Is derivatization necessary for the analysis of this compound?

A2: While not always strictly necessary for LC-MS analysis, derivatization is highly recommended to improve the detection sensitivity of this compound.[1][2] For GC-MS, derivatization is essential to increase the volatility and thermal stability of the molecule.[3][4] Derivatization can significantly enhance ionization efficiency, leading to lower limits of detection.[1]

Q3: What are the best derivatization reagents for this compound?

A3: The choice of derivatization reagent depends on the analytical platform:

  • For LC-MS/MS (Positive Ion Mode): Reagents that introduce a permanently charged or easily ionizable group are ideal. Examples include 2-picolylamine (PA) and 4-bromo-N-methylbenzylamine (4-BNMA), which can increase detection responses by over 100-fold.[1][5]

  • For GC-MS (Negative Ion Chemical Ionization - NCI): Pentafluorobenzyl bromide (PFBBr) is a common and effective choice for derivatizing carboxylic acids.[6] This method can provide excellent sensitivity.

Q4: How can I minimize sample loss during preparation?

A4: To minimize the loss of this compound during sample preparation, consider the following:

  • Use an internal standard: Add a deuterated or 13C-labeled standard of this compound (if available) or a structurally similar fatty acid at the beginning of the extraction process. This will help to account for any losses during extraction and derivatization.

  • Optimize extraction: A liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE) can be effective.[7][8] Ensure the pH of the sample is adjusted to an acidic range to protonate the carboxylic acid group and improve its extraction into an organic solvent.

  • Minimize transfer steps: Each transfer from one tube to another can result in sample loss. Plan your workflow to minimize these steps.

  • Use appropriate labware: Use silanized glass vials to prevent the adsorption of the fatty acid to the glass surface.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or No Signal for this compound Inefficient extraction.Optimize the extraction solvent and pH. A common method is liquid-liquid extraction with hexane after acidifying the sample.[7] Consider using a solid-phase extraction (SPE) protocol for cleaner samples.
Incomplete derivatization.Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[6][9]
Suboptimal mass spectrometry settings.Tune the mass spectrometer specifically for your derivatized analyte. Optimize parameters such as spray voltage, source temperature, and collision energy.
High Background Noise Matrix effects from the sample.Improve your sample cleanup procedure. This could involve an additional cleanup step like SPE. Also, optimize your chromatographic separation to resolve the analyte from interfering matrix components.[10]
Contamination from solvents or labware.Use high-purity solvents (LC-MS grade) and thoroughly clean all labware. Consider using disposable, single-use products where possible.
Poor Peak Shape Suboptimal chromatography.Adjust the mobile phase composition and gradient to improve peak shape. For reversed-phase LC, ensure the pH of the mobile phase is appropriate for the analyte. Adding a small amount of a weak acid like formic or acetic acid can improve peak shape for free fatty acids.[11]
Column overload.Inject a smaller sample volume or dilute your sample.
Inconsistent Results Variability in sample preparation.Use a consistent and well-documented protocol. The use of an internal standard is crucial for correcting for variability.[3]
Instrument instability.Perform regular maintenance and calibration of your LC-MS/MS or GC-MS system.

Experimental Protocols

Protocol 1: LC-MS/MS with 2-Picolylamine (PA) Derivatization

This protocol is adapted from methods shown to significantly increase the detection of carboxylic acids.[1]

  • Sample Extraction:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., deuterated this compound).

    • Add 400 µL of methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide (DPDS), and triphenylphosphine (TPP) in acetonitrile.

    • Incubate at 60°C for 30 minutes.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the derivatized sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the PA-derivatized this compound using multiple reaction monitoring (MRM) in positive ion mode.

Protocol 2: GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This protocol is based on standard methods for fatty acid analysis by GC-MS.[6]

  • Sample Extraction:

    • Perform a liquid-liquid extraction as described in Protocol 1 (step 1).

  • Derivatization:

    • Dry the extracted sample under nitrogen.

    • Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the sample in 50 µL of iso-octane.

    • Inject 1 µL into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes.

    • Detect the PFB-derivatized this compound using negative ion chemical ionization (NCI).

Data Presentation

Table 1: Expected Improvement in Detection Sensitivity with Derivatization

Analyte ClassDerivatization ReagentAnalytical MethodFold Increase in Sensitivity (Approximate)Reference
Carboxylic Acids2-Picolylamine (PA)LC-MS/MS9 - 158[1]
Fatty Acids4-bromo-N-methylbenzylamine (4-BNMA)LC-MS/MS>100[5]
EicosanoidsN-(4-aminomethylphenyl)-pyridinium (AMPP)LC-MS/MS10 - 20[2]
Aldehydes and KetonesModified Girard's ReagentESI-MS3 - 7[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Add Internal Standard derivatization Derivatization (e.g., with 2-PA or PFBBr) extraction->derivatization lc_ms LC-MS/MS or GC-MS Analysis derivatization->lc_ms Inject Sample data_proc Data Processing and Quantification lc_ms->data_proc end Result data_proc->end Final Concentration

Caption: A generalized workflow for the sensitive detection of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular membrane Cell Membrane stimulus External Stimulus receptor Membrane Receptor stimulus->receptor enzyme Enzyme (e.g., Lipase) receptor->enzyme activates lipid Membrane Lipid enzyme->lipid acts on oxo_acid This compound lipid->oxo_acid produces target_protein Target Protein oxo_acid->target_protein binds to/modulates response Cellular Response target_protein->response initiates

References

Technical Support Center: Analysis of 7-Oxodocosanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 7-Oxodocosanoic acid.

Troubleshooting Guides

Issue: Peak tailing observed for this compound.

Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge, which can compromise quantification and resolution.[1][2] This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

Question: How do I identify the cause of peak tailing for my this compound sample?

Answer: A systematic approach is crucial to pinpoint the root cause. Start by evaluating the potential factors in a logical sequence.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end start Peak Tailing Observed A 1. Check Mobile Phase pH start->A Is pH optimal? B 2. Evaluate Column Condition A->B Yes sol_A Adjust pH to ~2.5-3.0 A->sol_A No C 3. Assess Sample Preparation & Injection B->C Yes sol_B Use End-capped or Alternative Column B->sol_B No D 4. Inspect HPLC System C->D Yes sol_C Dilute Sample or Reduce Injection Volume C->sol_C No sol_D Minimize Extra-Column Volume D->sol_D Issue Found end_node Symmetrical Peak D->end_node System OK sol_A->end_node sol_B->end_node sol_C->end_node sol_D->end_node

Caption: A logical workflow for troubleshooting peak tailing.

1. Mobile Phase pH and Composition

Question: How does the mobile phase pH affect the peak shape of this compound?

Answer: The mobile phase pH is a critical factor. This compound is a carboxylic acid, and its ionization state, as well as the ionization of residual silanol groups on the silica-based stationary phase, is pH-dependent.

  • Problem: At a mid-range pH (e.g., > 4), the carboxyl group of this compound and the silanol groups on the column packing can be ionized. This leads to secondary ionic interactions between the analyte and the stationary phase, causing peak tailing.[1][3]

  • Solution: Lowering the mobile phase pH to a range of 2.5-3.0 with an acidic modifier (e.g., 0.1% formic acid or acetic acid) will suppress the ionization of both the analyte and the silanol groups.[4][5] This minimizes secondary interactions and promotes a single retention mechanism based on hydrophobic interactions, resulting in a more symmetrical peak.

2. Column Health and Chemistry

Question: Could my HPLC column be the cause of the peak tailing?

Answer: Yes, the column is a primary suspect for peak tailing issues.

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups that can interact with polar functional groups of the analyte, such as the carboxylic acid and ketone groups in this compound.[2][6]

    • Solution: Use a highly deactivated, end-capped column where the residual silanol groups are chemically bonded with a less polar group to reduce these interactions.[3] Alternatively, consider a column with a different stationary phase, such as a polymer-based or hybrid silica-organo column, which has a lower silanol activity.[4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase or the creation of active sites. A void at the column inlet or a partially blocked frit can also cause peak distortion.[2][3]

    • Solution: First, try flushing the column with a strong solvent to remove any contaminants.[7] If the problem persists, replacing the column is often the best solution. Using a guard column can help extend the life of your analytical column.[5]

3. Sample Preparation and Injection

Question: Can my sample preparation or injection technique contribute to peak tailing?

Answer: Absolutely. The way you prepare and introduce your sample into the HPLC system can significantly impact peak shape.

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak tailing.[2][5]

    • Solution: To check for mass overload, dilute your sample (e.g., by a factor of 10) and reinject it.[3] If the peak shape improves, you should reduce the sample concentration or the injection volume.

  • Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[2][8]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.[7][8]

4. HPLC System and Extra-Column Effects

Question: What if all my peaks are tailing, not just the this compound peak?

Answer: If all peaks in your chromatogram are tailing, it often points to a system-wide issue, likely related to extra-column volume.[5]

  • Problem: Extra-column volume refers to the volume between the injector and the detector, outside of the column itself. Long or wide-bore tubing, as well as poorly made connections, can contribute to peak broadening and tailing.[1][9]

  • Solution: Ensure that all tubing is as short and narrow in diameter as possible. Check all fittings to make sure they are properly connected and there are no gaps.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

ParameterRecommendation
Column C18, end-capped (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and ramp up to a high percentage of B.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector UV (if derivatized), ELSD, or Mass Spectrometry (MS)

Q2: Is derivatization necessary for the analysis of this compound by HPLC?

A2: Derivatization is not strictly necessary for HPLC analysis of fatty acids, especially if you are using a mass spectrometer or an evaporative light scattering detector (ELSD).[10][12] However, if you are using a UV detector, derivatization to add a chromophore to the molecule will be required for sensitive detection.[13]

Q3: What is an acceptable tailing factor?

A3: The tailing factor (Tf), or asymmetry factor (As), is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical Gaussian peak. For many assays, a tailing factor of less than 1.5 is considered acceptable, although some methods may require a value closer to 1.[3] A tailing factor greater than 1.2 is a clear indication of peak tailing that should be addressed.[7]

Q4: Can the sample matrix cause peak tailing?

A4: Yes, complex sample matrices can contain components that interfere with the chromatography, leading to peak tailing.[7] Proper sample preparation, such as solid-phase extraction (SPE) or filtration, is crucial to remove these interferences and protect the column.[1][14]

Q5: How do I prepare my this compound sample for HPLC analysis?

A5: Sample preparation should aim to dissolve the analyte in a suitable solvent and remove any particulate matter.

Sample Preparation Workflow

Sample_Preparation_Workflow cluster_workflow Sample Preparation A Weigh this compound B Dissolve in Initial Mobile Phase or a Weak Solvent A->B C Vortex/Sonicate to Ensure Complete Dissolution B->C D Filter through 0.22 µm or 0.45 µm Syringe Filter C->D E Transfer to HPLC Vial D->E F Inject into HPLC System E->F

Caption: A standard workflow for preparing a solid sample for HPLC analysis.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific application.

  • Column: C18, end-capped, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 90:10 Water:Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Acetonitrile:Water with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 100% A

    • 2-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-26 min: Linear gradient back to 100% A

    • 26-30 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detector: Mass Spectrometer or ELSD.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Carboxylic Acid

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
5.52.1Significant Tailing
4.51.8Moderate Tailing
3.51.4Minor Tailing
2.81.1Symmetrical

Note: This is illustrative data based on the general behavior of carboxylic acids in reversed-phase HPLC.

Table 2: Impact of Column Chemistry on Peak Tailing for Polar Analytes

Column TypeResidual Silanol ActivityTypical Peak Asymmetry (As) for Polar Analytes
Traditional Silica C18High> 1.8
End-capped Silica C18Low1.2 - 1.5
Hybrid Silica/Organic C18Very Low< 1.2
Polymer-basedNone~ 1.0

Note: This table provides a general comparison of column types and their expected performance for analytes prone to secondary interactions.

References

Technical Support Center: Analysis of 7-Oxodocosanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 7-Oxodocosanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing a clear precursor ion for this compound. What could be the issue?

A1: This could be due to several factors:

  • Ionization Mode: this compound, like other fatty acids, is most effectively ionized in negative electrospray ionization (ESI) mode to form the [M-H]- ion. Ensure your instrument is operating in negative ion mode.[1][2][3]

  • Source Parameters: The efficiency of ion formation is highly dependent on the ESI source parameters. Suboptimal settings for capillary voltage, nebulizer gas flow, drying gas flow, and source temperature can lead to poor ionization. A systematic optimization of these parameters is recommended.

  • In-source Fragmentation: The precursor ion may be fragmenting within the ionization source before it reaches the mass analyzer. This can happen if the source conditions are too harsh (e.g., high capillary voltage or temperature). Try reducing the source energy to minimize in-source fragmentation.

  • Sample Purity: The presence of co-eluting contaminants or high salt concentrations in your sample can suppress the ionization of this compound. Ensure proper sample clean-up and use MS-grade solvents.

Q2: My signal intensity for this compound is very low. How can I improve it?

A2: Low signal intensity is a common challenge. Consider the following troubleshooting steps:

  • Mobile Phase Additives: The addition of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve the deprotonation of the carboxylic acid group, enhancing the [M-H]- signal in negative ion mode.[4]

  • Derivatization: If sensitivity remains an issue with underivatized analysis, consider derivatization. Converting the carboxylic acid to an amide with a permanently charged tag, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can significantly enhance ionization efficiency in positive ion mode.[5]

  • LC Method Optimization: Ensure that the liquid chromatography (LC) peak shape is optimal. Poor chromatography leading to broad peaks will result in lower signal intensity. Optimize the gradient, flow rate, and column chemistry for sharp, symmetrical peaks.

  • Instrument Cleanliness: A contaminated ion source or mass analyzer can lead to signal suppression. Perform routine cleaning and maintenance of your MS instrument.

Q3: I am struggling to get consistent and reproducible fragmentation for MS/MS analysis. What should I do?

A3: Reproducible fragmentation is key for confident identification and quantification.

  • Collision Energy Optimization: The collision energy (CE) is a critical parameter that directly influences the fragmentation pattern. A collision energy ramp or a series of experiments with discrete CE values should be performed to find the optimal energy that produces a stable and informative fragmentation pattern.

  • Collision Gas Pressure: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell can also affect fragmentation. Ensure that the collision gas pressure is stable and within the manufacturer's recommended range.

  • Charge-Remote Fragmentation: The fragmentation of oxo-fatty acids can be complex and may involve charge-remote fragmentation, where fragmentation occurs at a site distant from the charge.[6] This can lead to a unique pattern of product ions that reveals the position of the ketone group.[6] Understanding these pathways can help in interpreting the spectra.

Q4: How do I interpret the MS/MS fragmentation pattern of this compound?

A4: The fragmentation of oxo-fatty acids in negative ion mode is expected to yield specific product ions that can elucidate the structure.

  • Neutral Losses: Common neutral losses for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[1][3][6]

  • Cleavage near the Ketone Group: The presence of the ketone group at the 7th carbon position will direct fragmentation. Expect to see characteristic cleavages of the carbon-carbon bonds alpha, beta, and gamma to the ketone group.[6] This asymmetrical fragmentation pattern is a key indicator of the ketone's location.[6]

  • Charge-Directed vs. Charge-Remote Fragmentation: Some fragmentation processes, like the formation of [M-H-H₂O]⁻ and [M-H-CO₂]⁻ anions, are charge-directed.[6] Other cleavages in the vicinity of the ketone are complex, charge-remote processes.[6]

Suggested MS Parameters for this compound

The following table provides a starting point for optimizing MS parameters for this compound. These are inferred from general principles of fatty acid analysis and may require further optimization on your specific instrument.

ParameterRecommended SettingNotes
Precursor Ion (m/z) 353.30[M-H]⁻ for C₂₂H₄₂O₃
Ionization Mode Negative ESIEnhances deprotonation of the carboxylic acid.[1][2][3]
Capillary Voltage 2.5 - 3.5 kVOptimize for maximum precursor ion intensity.
Nebulizer Gas 20 - 40 psiInstrument dependent.
Drying Gas Flow 8 - 12 L/minInstrument dependent.
Drying Gas Temp. 250 - 350 °CInstrument dependent.
Collision Gas Argon or Nitrogen---
Collision Energy 20 - 40 eVOptimize for desired fragmentation pattern.
Expected Product Ions VariesLook for neutral losses (H₂O, CO₂) and cleavages around the C7-keto group.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound.

1. Sample Preparation:

  • Extract this compound from the biological matrix using a liquid-liquid extraction method. A common approach for fatty acids involves extraction with a mixture of isopropanol and hexane.[7]

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 85% methanol in water).[7]

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Methanol with 0.1% formic acid.[4]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5% to 95% B

    • 4-5 min: 95% B

    • 5-5.1 min: 95% to 5% B

    • 5.1-7 min: 5% B

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[4]

3. Mass Spectrometry:

  • Set the mass spectrometer to operate in negative ESI mode.

  • Perform a full scan experiment to identify the [M-H]⁻ precursor ion of this compound (m/z 353.3).

  • Create an MS/MS method using the identified precursor ion.

  • Optimize the collision energy to obtain a stable and informative fragmentation pattern.

  • For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.

Visualizations

G Troubleshooting Workflow for this compound MS Analysis start Start Analysis no_precursor No or Low Precursor Ion Signal start->no_precursor check_ion_mode Verify Negative Ion Mode no_precursor->check_ion_mode Yes low_intensity Low Signal Intensity no_precursor->low_intensity No optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_ion_mode->optimize_source check_purity Check Sample Purity (Salts, Contaminants) optimize_source->check_purity check_purity->low_intensity add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) low_intensity->add_modifier Yes inconsistent_frag Inconsistent Fragmentation low_intensity->inconsistent_frag No consider_deriv Consider Derivatization add_modifier->consider_deriv optimize_lc Optimize LC Method consider_deriv->optimize_lc optimize_lc->inconsistent_frag optimize_ce Optimize Collision Energy inconsistent_frag->optimize_ce Yes success Successful Analysis inconsistent_frag->success No check_gas Check Collision Gas Pressure optimize_ce->check_gas check_gas->success

Caption: Troubleshooting workflow for MS analysis.

G Predicted Fragmentation of this compound ([M-H]⁻) parent [M-H]⁻ m/z 353.3 frag1 Neutral Loss [M-H-H₂O]⁻ m/z 335.3 parent->frag1 -H₂O frag2 Neutral Loss [M-H-CO₂]⁻ m/z 309.3 parent->frag2 -CO₂ frag3 α-cleavage C₅H₉O⁻ m/z 97.1 parent->frag3 Cleavage at C6-C7 frag4 β-cleavage C₁₅H₂₉O₂⁻ m/z 253.2 parent->frag4 Cleavage at C8-C9 frag5 γ-cleavage C₁₄H₂₇O₂⁻ m/z 239.2 parent->frag5 Cleavage at C9-C10

Caption: Predicted fragmentation pathways.

References

Technical Support Center: 7-Oxodocosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-oxodocosanoic acid. The focus is on preventing and identifying degradation during sample preparation for analytical procedures such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: Like other long-chain fatty acids, this compound is susceptible to degradation from several sources. The presence of the ketone group may influence its stability. Key factors include:

  • Oxidation: The long alkyl chain can be susceptible to autooxidation, especially if double bonds are present as impurities or are formed. The ketone group itself is generally stable to further oxidation under typical sample prep conditions, but the surrounding methylene groups might be activated.

  • Extreme pH: Both strongly acidic and basic conditions can potentially lead to degradation, although carboxylic acids are generally more stable than esters to hydrolysis.

  • High Temperatures: Prolonged exposure to high temperatures during steps like solvent evaporation or derivatization can cause thermal decomposition.

  • Enzymatic Activity: If working with biological matrices, endogenous enzymes like lipases could potentially alter the molecule if not properly quenched during extraction.

  • Light Exposure: Photo-oxidation can be a concern for many lipids, leading to the formation of radical species and subsequent degradation.

Q2: I am observing a lower than expected concentration of this compound in my samples. What could be the issue?

A2: A low recovery of your analyte can be due to degradation or issues with the analytical method itself. Consider the following:

  • Sample Handling and Storage: Ensure samples are processed promptly and stored at -80°C. Minimize freeze-thaw cycles.

  • Extraction Efficiency: Your extraction protocol may not be optimal for this specific long-chain fatty acid. Ensure the chosen solvent system provides good recovery.

  • Adsorption: Long-chain fatty acids can adsorb to glass and plastic surfaces. Using silanized glassware and polypropylene tubes can mitigate this.

  • Degradation: Review your sample preparation workflow for potential degradation hotspots, such as high temperatures or prolonged exposure to air.

Q3: Are there any known signaling or metabolic pathways for this compound?

A3: Currently, there is a lack of specific information in the scientific literature detailing the signaling or metabolic pathways of this compound. However, as a very-long-chain fatty acid (VLCFA), it is plausible that it could be a substrate for peroxisomal beta-oxidation after cellular uptake and activation to its Coenzyme A ester. The presence of the 7-oxo group may influence the rate and specific enzymes involved in its metabolism compared to its non-oxidized counterpart, docosanoic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in chromatogram Degradation of this compound.Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Contamination from solvents or labware.Run a blank sample (solvent only) through the entire sample preparation and analytical workflow.
Poor peak shape (tailing or fronting) Analyte interaction with the analytical column.Optimize the mobile phase composition and pH. For GC analysis, ensure complete derivatization.
Adsorption to surfaces in the LC or GC system.Use an appropriate sample solvent and consider using a column with different stationary phase chemistry.
Inconsistent quantification results Incomplete derivatization (for GC-MS).Optimize derivatization conditions (time, temperature, reagent concentration). Use a derivatized standard to confirm reaction completion.
Instability in the autosampler.If samples are left in the autosampler for extended periods, degradation may occur. Analyze samples promptly after preparation or use a cooled autosampler.
Matrix effects in MS-based detection.Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in sample processing.

Quantitative Data on Stability

Table 1: Hypothetical Results of a Forced Degradation Study on this compound

Condition Time % Degradation of this compound Major Degradation Products Observed (Hypothetical)
0.1 M HCl24 hours5%Shorter-chain dicarboxylic acids
0.1 M NaOH24 hours10%Cleavage products
3% H₂O₂24 hours15%Hydroxylated and shorter-chain species
80°C24 hours8%Decarboxylation products
Light Exposure (Xenon lamp)24 hours3%Minor oxidative products

Note: This data is illustrative. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Materials:

  • This compound standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Small glass vials with PTFE-lined caps

  • Heating block or oven

  • Photostability chamber or a light source

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add an aliquot of the stock solution and an equal volume of 0.2 M HCl (to achieve a final HCl concentration of 0.1 M).

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To a vial, add an aliquot of the stock solution and an equal volume of 0.2 M NaOH (to achieve a final NaOH concentration of 0.1 M).

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To a vial, add an aliquot of the stock solution and an equal volume of 6% H₂O₂ (to achieve a final concentration of 3%).

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.

    • Place the vial with the dry film in an oven at 80°C for 24 hours.

    • Cool, reconstitute in the mobile phase, and analyze.

  • Photolytic Degradation:

    • Place a vial containing the stock solution in a photostability chamber and expose it to light (e.g., 1.2 million lux hours).

    • Analyze the sample alongside a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable, validated LC-MS or GC-MS method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, solid state) start->thermal photo Photolytic Stress (Light Exposure) start->photo analyze Analyze all samples by LC-MS/GC-MS neutralize_acid Neutralize & Dilute acid->neutralize_acid Cool neutralize_base Neutralize & Dilute base->neutralize_base Cool dilute_ox Dilute oxidation->dilute_ox reconstitute_th Reconstitute thermal->reconstitute_th Cool photo->analyze neutralize_acid->analyze neutralize_base->analyze dilute_ox->analyze reconstitute_th->analyze

Caption: Workflow for a forced degradation study of this compound.

Caption: Plausible metabolic fate of this compound via peroxisomal beta-oxidation.

Technical Support Center: 7-Oxodocosanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-Oxodocosanoic acid.

Frequently Asked Questions (FAQs)

1. What is the most common method for quantifying this compound?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and reliable method for quantifying this compound and other long-chain fatty acids.[1][2] This technique offers high sensitivity and specificity, allowing for accurate measurement even in complex biological matrices.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, but it typically requires a derivatization step to make the analyte volatile.[5][6]

2. Is derivatization necessary for the analysis of this compound?

For LC-MS/MS analysis, derivatization is not always necessary but can be employed to improve ionization efficiency and chromatographic separation, especially for keto acids.[2][7][8] Common derivatization agents for keto acids include O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO).[7][8] For GC-MS analysis, derivatization is essential to convert the non-volatile fatty acid into a volatile ester, such as a fatty acid methyl ester (FAME).[5][9]

3. What are the best practices for sample preparation and extraction?

To ensure accurate quantification, proper sample preparation is critical. This typically involves:

  • Protein Precipitation: To remove proteins that can interfere with the analysis.

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer procedures, which use a combination of chloroform and methanol, are commonly used to extract lipids, including this compound, from the aqueous phase of biological samples.[5][10]

  • Solid-Phase Extraction (SPE): This can be used as a cleanup step to remove interfering substances and enrich the analyte of interest.[2]

4. How should I select an internal standard for this compound quantification?

The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as this compound-d4. If a labeled version is unavailable, a structurally similar fatty acid with a different mass that is not present in the sample can be used.[11] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for any loss of analyte during extraction and processing.[12]

5. What are common sources of background noise and contamination?

Exogenous fatty acids are common contaminants that can interfere with quantification. Sources include:

  • Plasticware (tubes, pipette tips)

  • Solvents

  • Glassware that has not been properly cleaned

To minimize contamination, it is recommended to use high-purity solvents, wash glassware with methanol, and avoid plasticware where possible.

Troubleshooting Guides

Common Issues in this compound Quantification
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample extraction and recovery. 3. Analyte degradation during sample preparation or storage. 4. Matrix effects causing ion suppression.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization.[7][8] 2. Evaluate different extraction methods (e.g., Folch, Bligh & Dyer) and ensure complete solvent evaporation and reconstitution in a suitable solvent.[5][10] 3. Store samples at -80°C and process on ice. Use antioxidants if necessary. 4. Dilute the sample extract or use a more effective cleanup method like SPE. Ensure the internal standard is chosen to co-elute and experience similar matrix effects.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload due to high sample concentration. 2. Incompatible injection solvent with the mobile phase. 3. Column degradation or contamination. 4. Secondary interactions between the analyte and the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent or replace it if necessary. 4. Adjust the mobile phase pH or add a modifier like a small amount of formic acid.
High Background Noise 1. Contamination from solvents, glassware, or plasticware. 2. Carryover from a previous injection. 3. Insufficiently pure mobile phase.1. Use high-purity, LC-MS grade solvents. Rinse all glassware thoroughly with methanol. Use glass or polypropylene tubes instead of other plastics. 2. Implement a robust needle wash protocol between samples, using a strong organic solvent. 3. Prepare fresh mobile phase daily using high-purity reagents and solvents.
Retention Time Shift 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation. 4. Air bubbles in the pump or column.1. Prepare mobile phases accurately and consistently. Ensure solvents are properly degassed. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with a quality control sample. Replace the column if performance declines. 4. Purge the pump to remove any air bubbles.
Inaccurate or Irreproducible Quantification 1. Inconsistent internal standard addition. 2. Poor linearity of the calibration curve. 3. Analyte instability in the autosampler. 4. Variability in sample preparation.1. Use a calibrated pipette to add the internal standard to all samples, standards, and blanks at the beginning of the workflow. 2. Prepare fresh calibration standards and ensure the concentration range brackets the expected sample concentrations. Use a weighted regression if necessary. 3. Keep the autosampler at a low temperature (e.g., 4°C). 4. Standardize the sample preparation protocol and ensure consistency across all samples.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrument and sample type.

1. Sample Preparation and Extraction

  • To a 100 µL plasma sample, add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 800 µL of chloroform and 200 µL of water.

  • Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform) containing the lipids.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating long-chain fatty acids.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 80:20 v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 60% B
    • 2-15 min: Linear gradient to 98% B
    • 15-18 min: Hold at 98% B
    • 18.1-20 min: Return to 60% B for re-equilibration

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Spray Voltage: -3.5 kV
    • Source Temperature: 350°C
    • Gas 1 (Nebulizer Gas): 45 psi
    • Gas 2 (Heater Gas): 50 psi

  • MRM Transitions:

    • Analyte (this compound): The precursor ion will be [M-H]⁻. The exact m/z will be ~367.3. Product ions would be determined by infusing a standard, but likely fragments would result from cleavage adjacent to the keto and carboxyl groups.[13][14]
    • Internal Standard (e.g., this compound-d4): The precursor ion will be [M-H]⁻ with an m/z of ~371.3. Product ions should be monitored to confirm identity.

Visualizations

TroubleshootingWorkflow Start Problem: Inaccurate or Noisy Data Check_SamplePrep Review Sample Preparation Start->Check_SamplePrep Check_LC Investigate LC Performance Start->Check_LC Check_MS Evaluate MS Parameters Start->Check_MS IS_Issue Internal Standard Error? Check_SamplePrep->IS_Issue Reproducibility Extraction_Issue Extraction Inefficiency? Check_SamplePrep->Extraction_Issue Recovery Contamination_Issue Contamination Present? Check_SamplePrep->Contamination_Issue Blanks PeakShape_Issue Poor Peak Shape? Check_LC->PeakShape_Issue Chromatography RT_Shift_Issue Retention Time Shifting? Check_LC->RT_Shift_Issue Consistency Sensitivity_Issue Low Signal Intensity? Check_MS->Sensitivity_Issue Signal Noise_Issue High Background? Check_MS->Noise_Issue Baseline Sol_IS Solution: Verify IS concentration and addition step. IS_Issue->Sol_IS Yes Sol_Extraction Solution: Optimize extraction solvent and protocol. Extraction_Issue->Sol_Extraction Yes Sol_Contamination Solution: Use clean glassware and high-purity solvents. Contamination_Issue->Sol_Contamination Yes Sol_PeakShape Solution: Adjust injection volume or mobile phase. PeakShape_Issue->Sol_PeakShape Yes Sol_RT Solution: Check mobile phase prep and column temperature. RT_Shift_Issue->Sol_RT Yes Sol_Sensitivity Solution: Optimize source conditions and check for ion suppression. Sensitivity_Issue->Sol_Sensitivity Yes Sol_Noise Solution: Run blanks to identify source of noise. Noise_Issue->Sol_Noise Yes

A troubleshooting workflow for quantifying this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of 7-Oxodocosanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 7-Oxodocosanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound isomers?

A1: In their free form, fatty acids like this compound are highly polar and can form hydrogen bonds, leading to poor peak shape and adsorption issues during chromatographic analysis. Derivatization to more volatile and nonpolar forms, such as fatty acid methyl esters (FAMEs), is crucial for improving separation and reducing peak tailing in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2]

Q2: What are the most common chromatographic techniques for separating fatty acid isomers?

A2: The most common techniques include:

  • Gas Chromatography (GC): Widely used for the analysis of FAMEs, offering high resolution for positional and geometric isomers.[2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates fatty acids based on chain length and degree of unsaturation.[4][5]

  • Silver-Ion Chromatography (Ag+-HPLC): An effective method for separating isomers based on the number, position, and configuration of double bonds.

  • Chiral Chromatography: Used to separate enantiomers of hydroxy and oxo-fatty acids, often after derivatization to form diastereomers.[6][7][8]

Q3: How can I improve the resolution between closely eluting this compound isomers in RP-HPLC?

A3: To improve resolution in RP-HPLC, you can:

  • Optimize the mobile phase: Adjusting the solvent strength, for example by varying the acetonitrile concentration in water, can alter the elution order and improve separation of positional isomers.[5][9]

  • Change the stationary phase: Using a different column, such as one with a C8 or phenyl phase instead of the common C18, can offer different selectivity.[9]

  • Adjust the temperature: Lowering the column temperature can sometimes enhance the separation of cis/trans isomers.[10]

  • Decrease the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[4]

Q4: What is the role of mass spectrometry (MS) in the analysis of this compound isomers?

A4: Mass spectrometry, particularly when coupled with GC (GC-MS) or HPLC (LC-MS), is invaluable for the identification and quantification of fatty acid isomers. It provides structural information that helps to distinguish between isomers with very similar retention times.[9][11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound isomers.

Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Possible Cause Suggested Solution
Peak Tailing Incomplete derivatization leaving polar carboxyl groups.Optimize derivatization conditions (time, temperature, reagent concentration).
Active sites on the GC liner or column.[14]Use a deactivated liner and trim the first few centimeters of the column.
Secondary interactions with the HPLC stationary phase.Adjust mobile phase pH or use a different column chemistry.
Peak Fronting Sample overload.Dilute the sample or inject a smaller volume.
Inappropriate sample solvent.Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Peak Splitting Issues with the GC injection technique or a damaged syringe needle.[1]Check the autosampler's injection speed and syringe condition.
Column contamination at the inlet.[14][15]Trim the column inlet or replace the guard column.
Co-elution of closely related isomers.Modify the temperature program (GC) or mobile phase gradient (HPLC).
Retention Time Variability
Symptom Possible Cause Suggested Solution
Gradual shift in retention times Column aging or contamination.[5]Flush the column with a strong solvent or replace it if necessary.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Random fluctuations in retention times Leaks in the HPLC system.Check all fittings and pump seals for leaks.
Unstable column temperature.Use a reliable column oven and allow for sufficient equilibration time.

Experimental Protocols

Derivatization of this compound to Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of this compound to its methyl ester for GC analysis.

Materials:

  • This compound sample

  • Boron trichloride-methanol (12% w/w) solution[1]

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Weigh approximately 1-5 mg of the this compound sample into a reaction vial.

  • Add 1 mL of 12% BCl3-methanol solution.

  • Heat the vial at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis of this compound FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent highly polar cyanopropyl column.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Quantitative Data Summary

The following table presents illustrative retention time data for this compound and its potential positional isomers based on typical GC separation principles for FAMEs on a polar column. Actual retention times will vary depending on the specific instrument and conditions.

Compound Hypothetical Retention Time (min)
Methyl 5-oxodocosanoate22.5
Methyl 6-oxodocosanoate22.8
Methyl 7-oxodocosanoate 23.1
Methyl 8-oxodocosanoate23.4
Methyl 9-oxodocosanoate23.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_output Results sample This compound Sample derivatization Derivatization to FAME sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction drying Drying and Concentration extraction->drying gcms GC-MS Analysis drying->gcms data_processing Data Processing gcms->data_processing identification Isomer Identification data_processing->identification quantification Quantification data_processing->quantification

Caption: Workflow for the analysis of this compound isomers.

Troubleshooting Logic for Peak Splitting

troubleshooting_peak_splitting start Peak Splitting Observed check_injection Check Injection System (Syringe, Liner, Septum) start->check_injection injection_ok Injection System OK? check_injection->injection_ok fix_injection Clean/Replace Components injection_ok->fix_injection No check_column Inspect Column Inlet injection_ok->check_column Yes fix_injection->check_injection column_ok Column OK? check_column->column_ok trim_column Trim Column Inlet column_ok->trim_column No optimize_method Optimize Chromatographic Method (Temperature/Gradient) column_ok->optimize_method Yes trim_column->check_column resolved Problem Resolved optimize_method->resolved

Caption: Logical steps for troubleshooting peak splitting in GC analysis.

Potential Signaling Pathway Involvement

Some fatty acids have been shown to modulate inflammatory and antioxidant signaling pathways. While the specific role of this compound is not yet fully elucidated, it may interact with pathways such as MAPK/NF-κB and Nrf2/HO-1.[10][16][17][18]

signaling_pathway cluster_pro_inflammatory Pro-inflammatory Pathway cluster_antioxidant Antioxidant Pathway FA This compound MAPK MAPK FA->MAPK Inhibition (?) Nrf2 Nrf2 FA->Nrf2 Activation (?) NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes

Caption: Hypothetical interaction of this compound with signaling pathways.

References

Preventing isomerization of 7-Oxodocosanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Oxodocosanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the potential isomerization of this long-chain keto acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a concern for this compound?

A1: Isomerization refers to the process where a molecule is transformed into another molecule with the exact same atoms, but arranged differently. For this compound, the primary concern is a type of isomerization called keto-enol tautomerism . This is a chemical equilibrium between the standard "keto" form (containing a carbonyl group) and the "enol" form (containing a hydroxyl group adjacent to a carbon-carbon double bond). This structural change can significantly impact the compound's reactivity, biological activity, and analytical profile, leading to inconsistent experimental results.

Q2: What are the main factors that can cause the isomerization of this compound?

A2: The keto-enol equilibrium is sensitive to several environmental factors. The most common triggers for isomerization include:

  • pH: Both acidic and basic conditions can catalyze the interconversion between the keto and enol forms.

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for tautomerization, potentially shifting the equilibrium.

  • Solvents: The polarity of the solvent can influence which tautomer is more stable. Polar protic solvents (like water and alcohols) can stabilize the keto form through hydrogen bonding, while non-polar aprotic solvents may favor the enol form.

  • Presence of Catalysts: Trace amounts of acids or bases in your reaction mixture or on glassware can act as catalysts for isomerization.

Q3: How can I detect if my sample of this compound has isomerized?

A3: Several analytical techniques can be used to detect and quantify the presence of the enol tautomer. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to directly observe and quantify the protons specific to both the keto and enol forms.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the keto and enol tautomers due to their different polarities.[6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to separate and identify the different isomers based on their retention times and mass spectra.[10][11][12][13][14]

Q4: What are the recommended storage conditions to prevent isomerization?

A4: To minimize the risk of isomerization during storage, we recommend the following:

  • Temperature: Store this compound at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, which can sometimes lead to degradation pathways that include isomerization.

  • Container: Use amber glass vials with tightly sealed caps to protect from light and moisture.

  • Solvent: If stored in solution, use a high-purity, non-polar aprotic solvent and ensure the solvent is free of acidic or basic impurities.

Troubleshooting Guide

Issue: Inconsistent results in bioassays.

Possible Cause Troubleshooting Steps
Isomerization of this compound leading to altered biological activity.1. Analyze the compound: Use HPLC or 1H NMR to check for the presence of the enol tautomer in the sample used for the assay. 2. Review handling procedures: Ensure the compound was not exposed to high temperatures, extreme pH, or incompatible solvents during the experiment. 3. Prepare fresh solutions: Prepare new solutions of this compound from a properly stored stock immediately before use.

Issue: Appearance of unexpected peaks in chromatograms (HPLC or GC).

Possible Cause Troubleshooting Steps
The sample contains both the keto and enol forms of this compound.1. Confirm identity of peaks: If using mass spectrometry, check if the unexpected peak has the same mass-to-charge ratio as the parent compound. 2. Modify experimental conditions: Adjust the pH of your mobile phase (for HPLC) or derivatization conditions (for GC) to favor one form, which should cause one of the peaks to diminish or disappear. 3. Implement preventative measures: Follow the recommended storage and handling protocols to minimize isomerization in future samples.

Data Presentation

Table 1: Influence of Environmental Factors on Keto-Enol Equilibrium of this compound

Factor Condition Expected Effect on Equilibrium Rationale
pH Acidic (pH < 7)Catalyzes equilibration, may slightly favor enol form.Protonation of the carbonyl oxygen facilitates enol formation.
Basic (pH > 7)Catalyzes equilibration, proceeds via enolate intermediate.Removal of an alpha-hydrogen forms a resonance-stabilized enolate.
Temperature Increased TemperatureMay shift equilibrium towards the enol form.Provides activation energy for tautomerization.[11][15]
Decreased TemperatureFavors the more stable keto form.Reduces the kinetic energy available for isomerization.
Solvent Polar Protic (e.g., water, methanol)Favors the keto form.Stabilizes the polar carbonyl group through hydrogen bonding.[10]
Non-polar Aprotic (e.g., hexane, benzene)May favor the enol form.Less stabilization of the keto form's dipole.[10]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Receiving and Aliquoting:

    • Upon receipt, store the solid compound at -20°C in its original packaging.

    • For frequent use, it is advisable to weigh out smaller aliquots into amber glass vials under an inert atmosphere (e.g., in a glove box).

    • This prevents repeated warming and cooling of the main stock and minimizes exposure to air and moisture.

  • Preparation of Stock Solutions:

    • Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, or chloroform).

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Prepare the stock solution and immediately seal the vial.

  • Storage of Solutions:

    • Store stock solutions at -20°C or -80°C.

    • For aqueous buffers, prepare fresh solutions for each experiment and avoid storing for extended periods, as water can facilitate isomerization, especially if the pH is not neutral.

Protocol 2: Analysis of Isomerization by HPLC

  • Instrumentation and Column:

    • HPLC system with a UV or Mass Spectrometric (MS) detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid (to control pH and improve peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient elution from a lower to a higher concentration of Mobile Phase B to separate compounds of different polarities.

  • Sample Preparation:

    • Dissolve a small amount of this compound in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and monitor the chromatogram. The more polar enol form is expected to elute earlier than the keto form in a reversed-phase system.

    • Quantify the relative peak areas to determine the percentage of each tautomer.

Visualizations

KetoEnolTautomerism cluster_keto Keto Form (Favored) cluster_enol Enol Form cluster_factors Influencing Factors Keto This compound Enol 7-Hydroxy-docos-6-enoic Acid Keto->Enol Isomerization Enol->Keto Isomerization pH pH (Acid/Base) pH->Keto:e Temp Temperature Temp->Keto:e Solvent Solvent Polarity Solvent->Keto:e

Caption: Keto-enol tautomerism of this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results or Unexpected Analytical Peaks CheckIsomerization Hypothesis: Isomerization of this compound? Start->CheckIsomerization AnalyzeSample Analyze Sample for Isomers (HPLC, NMR, GC-MS) CheckIsomerization->AnalyzeSample IsomersDetected Isomers Detected AnalyzeSample->IsomersDetected Yes NoIsomers No Isomers Detected AnalyzeSample->NoIsomers No ReviewProtocol Review Storage and Handling Protocol IsomersDetected->ReviewProtocol OtherCauses Investigate Other Potential Causes (e.g., contamination, instrument error) NoIsomers->OtherCauses ImplementPrevention Implement Preventative Measures (Low Temp, Inert Gas, Aprotic Solvent) ReviewProtocol->ImplementPrevention ReRunExperiment Re-run Experiment with Freshly Prepared Sample ImplementPrevention->ReRunExperiment

References

7-Oxodocosanoic acid stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Oxodocosanoic acid in different solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents?

Q2: Are there any particular types of solvents that should be avoided when working with this compound?

A2: Caution should be exercised with highly acidic or basic aqueous solutions, as these conditions can potentially promote hydrolysis or other degradation pathways.[4][5] Additionally, prolonged exposure to high temperatures and light should be avoided as these conditions can lead to degradation of fatty acids.[6] For long-term storage, it is advisable to store this compound as a solid at low temperatures, protected from light and moisture. When in solution, storage at -20°C or lower in an inert solvent is recommended.[7][8]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented, keto acids can be susceptible to certain reactions. As a gamma-keto acid, it is more stable than a beta-keto acid, which is prone to decarboxylation.[9][10] However, potential degradation could still occur, possibly initiated at the keto group or through oxidation of the fatty acid chain, especially if unsaturated analogs are present. Forced degradation studies can help elucidate the specific degradation pathways under various stress conditions.[11][12]

Q4: How can I monitor the stability of this compound in my solvent of choice?

A4: The stability of this compound can be monitored by quantifying its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[13][14][15] A stability study involves dissolving the compound in the solvent of interest and storing the solution under defined conditions (e.g., temperature, light exposure). Aliquots are taken at various time points and analyzed to determine the remaining concentration of the parent compound and to detect the appearance of any degradation products.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the concentration of this compound in my stock solution over a short period.

  • Possible Cause: The solvent may not be suitable for long-term storage, or the storage conditions may be inappropriate.

  • Troubleshooting Steps:

    • Review Solvent Choice: If using a highly polar or reactive solvent, consider switching to a more inert solvent such as a non-polar aprotic solvent for stock solutions.

    • Optimize Storage Conditions: Store the solution at a lower temperature (e.g., -80°C) and protect it from light by using amber vials.

    • Inert Atmosphere: Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

    • pH Check: If using an aqueous-based solvent, ensure the pH is near neutral and buffered if necessary.

Issue 2: I am observing the appearance of unknown peaks in the chromatogram of my this compound solution.

  • Possible Cause: These new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures. This can provide insight into the degradation pathway.

    • Perform Forced Degradation: Conduct a forced degradation study (see experimental protocol below) to systematically identify degradation products under different stress conditions (acid, base, oxidation, heat, light).[4][6][11] This can help to confirm if the observed peaks in your sample correspond to specific degradation products.

    • Re-evaluate Storage and Handling: The appearance of degradants indicates that the current storage or experimental conditions are not optimal. Refer to the troubleshooting steps for Issue 1.

Issue 3: My quantitative results for this compound are inconsistent.

  • Possible Cause: In addition to potential degradation, inconsistency can arise from poor solubility or adsorption to container surfaces.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure that this compound is fully dissolved in the chosen solvent at the target concentration. Sonication may aid in dissolution.

    • Container Material: Consider using polypropylene or silanized glass vials to minimize adsorption of the fatty acid to the container surface.

    • Analytical Method Validation: Ensure your analytical method is validated for linearity, accuracy, and precision to rule out analytical variability.

Stability of this compound in Different Solvent Classes

Solvent ClassExamplesExpected StabilityRationale
Non-Polar Aprotic Hexane, TolueneGenerally GoodMinimizes ionization and keto-enol tautomerism. Good for long-term storage.
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Moderate to GoodThe keto form is expected to be stable.[1][3] However, the reactivity of the solvent should be considered.
Polar Protic Water, Ethanol, MethanolVariableThe keto form is favored, but these solvents can participate in reactions such as hydrolysis, especially at non-neutral pH.[1][3] Stability should be experimentally verified.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a forced degradation study to assess the stability of this compound in a specific solvent.

1. Objective: To determine the stability of this compound under various stress conditions in a chosen solvent and to identify potential degradation products.

2. Materials:

  • This compound

  • Solvent of interest (e.g., acetonitrile, ethanol/water mixture)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents for mobile phase

  • Calibrated HPLC-UV or LC-MS system

  • pH meter

  • Incubator/oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in the solvent of interest at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

  • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

  • Photolytic Stress: Place a vial of the stock solution in a photostability chamber.

  • Control: Keep a vial of the stock solution at 4°C, protected from light.

5. Time Points:

  • Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours. The duration may be extended depending on the observed degradation rate. The goal is to achieve 5-20% degradation.[5]

6. Sample Analysis:

  • At each time point, withdraw an aliquot from each stress condition.

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Inject the samples into the HPLC-UV or LC-MS system.

  • Monitor the peak area of this compound and any new peaks that appear.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the control at t=0.

  • Plot the percentage remaining versus time for each stress condition.

  • Analyze the chromatograms for the appearance and growth of degradation product peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl) base Base Hydrolysis (0.1M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal (60°C) photo Photolytic control Control (4°C, dark) sampling Sample at t = 0, 2, 4, 8, 24, 48h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc HPLC-UV / LC-MS Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways compound This compound oxidation Oxidation (e.g., at alpha-carbon to keto group) compound->oxidation Oxidizing Agent (e.g., H2O2) hydrolysis Hydrolysis (if esterified or amide derivatives are formed) compound->hydrolysis Acid/Base photodegradation Photodegradation (cleavage of C-C bonds) compound->photodegradation Light products Degradation Products oxidation->products hydrolysis->products photodegradation->products

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Analysis of 7-Oxodocosanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of 7-Oxodocosanoic acid in complex biological matrices such as plasma, serum, or tissue homogenates.

Troubleshooting Guide

Question: I am observing low recovery of this compound during sample extraction. What are the possible causes and solutions?

Answer:

Low recovery of this compound is a common issue stemming from its lipophilic nature and potential for binding to matrix components. Here are the primary causes and recommended troubleshooting steps:

  • Incomplete Cell Lysis or Tissue Homogenization: The analyte may be trapped within cellular structures if the initial sample disruption is inadequate.

    • Solution: Ensure thorough homogenization of tissue samples. For plasma or serum, vortexing may be sufficient, but for tissues, mechanical disruption (e.g., bead beating or sonication) is recommended.

  • Suboptimal Extraction Solvent Polarity: The choice of solvent is critical for efficiently partitioning the analyte from the aqueous biological matrix.

    • Solution: A common and effective method is liquid-liquid extraction (LLE). A two-step extraction using a hexane and isopropanol mixture can be effective. For instance, a common solvent system is a mixture of 2-propanol/hexane with 10% aqueous acetic acid.[1][2] Ensure vigorous mixing (vortexing for 2-3 minutes) to maximize the interaction between the solvent and the sample.[1][2]

  • Binding to Proteins: this compound can bind to proteins like albumin in plasma, which will prevent its extraction into the organic phase.

    • Solution: Protein precipitation is a crucial step. The addition of an organic solvent like acetonitrile or methanol, or acidification of the sample, can effectively denature proteins and release the bound analyte.[3]

  • Emulsion Formation: During LLE, an emulsion layer can form between the aqueous and organic phases, trapping the analyte and making phase separation difficult.

    • Solution: Centrifuge the sample at a higher speed or for a longer duration (e.g., 2000 x g for 5-10 minutes) to break the emulsion.[1][2] Adding a small amount of salt (e.g., sodium chloride) can also help to break up emulsions.

Question: My LC-MS/MS is showing a weak signal or no peak for this compound. What should I check?

Answer:

A weak or absent signal can be due to issues with the sample itself, the liquid chromatography, or the mass spectrometry parameters.

  • Analyte Degradation: Very-long-chain fatty acids can be susceptible to degradation.

    • Solution: Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracts at -20°C or -80°C under an inert gas like argon or nitrogen to prevent oxidation.[2]

  • Poor Ionization Efficiency: this compound, like other carboxylic acids, ionizes most effectively in negative ion mode electrospray ionization (ESI).

    • Solution: Ensure your mass spectrometer is operating in negative ion mode. The mobile phase composition can also significantly impact ionization. The addition of a weak acid like formic acid or acetic acid to the mobile phase can improve chromatography, but may suppress negative ion signal. A mobile phase with a modifier like ammonium formate may provide a good balance.[3]

  • Incorrect MS/MS Transitions: The precursor and product ion pair (MRM transition) must be specific and optimized for this compound.

    • Solution: You will need to determine the optimal MRM transitions by infusing a pure standard of this compound. For a C22 keto acid, you would expect the precursor ion [M-H]⁻ to have an m/z corresponding to its molecular weight minus one. Product ions would result from characteristic fragmentation, such as loss of water or cleavage of the carbon chain.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte in the ESI source.

    • Solution: Improve chromatographic separation to move the this compound peak away from interfering matrix components. A more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects.

Question: I'm seeing high variability between replicate injections. What could be the cause?

Answer:

High variability, or poor precision, can undermine the reliability of your quantitative results.

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.

    • Solution: Ensure consistent vortexing times, accurate pipetting of all reagents and samples, and uniform handling of all samples. The use of an automated liquid handler can improve precision.

  • Carryover: The analyte from a high concentration sample may adsorb to parts of the LC system (e.g., injector, column) and elute during subsequent runs, artificially inflating the results of a lower concentration sample.

    • Solution: Implement a rigorous needle wash protocol for the autosampler, using a strong solvent mixture (e.g., acetonitrile/isopropanol/water). Injecting blank solvent samples after high concentration standards or samples can help to assess and mitigate carryover.

  • Analyte Instability in Autosampler: Samples may degrade while sitting in the autosampler.

    • Solution: Keep the autosampler temperature controlled, typically at 4-10°C. If stability is a major concern, limit the number of samples in a single batch to reduce the time samples spend in the autosampler before injection.

Frequently Asked Questions (FAQs)

What is a suitable internal standard for the analysis of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte itself, such as this compound-d4. If this is not available, a structurally similar very-long-chain fatty acid with a different mass, that is not endogenously present in the sample, can be used. For example, odd-chain fatty acids or deuterated analogs of other long-chain fatty acids like HETE-d8 have been used in similar analyses.[1][2]

Is derivatization necessary for the analysis of this compound by LC-MS/MS?

While not always mandatory, derivatization can be beneficial. Very-long-chain fatty acids can sometimes exhibit poor peak shape and retention on standard reversed-phase C18 columns. Derivatization of the carboxylic acid group with a reagent like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention and enhance ionization efficiency, potentially lowering the limit of detection.[4][5] However, this adds an extra step to the sample preparation and must be carefully validated for completeness of the reaction.[4]

How can I establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my method?

The LOD is typically defined as the lowest concentration of the analyte that can be reliably distinguished from background noise, often calculated as a signal-to-noise ratio (S/N) of at least 3.[1] The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined by an S/N of at least 10.[1] To determine these, a series of increasingly dilute solutions of this compound are prepared and injected, and the S/N for the resulting peaks is calculated by the instrument software.

What are typical mobile phases and columns used for this type of analysis?

A common setup for the analysis of fatty acids is reversed-phase liquid chromatography.

  • Column: A C18 column is frequently used (e.g., 2.1 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and increasing the organic solvent content over time. A typical mobile phase system could be:

    • Mobile Phase A: Water with a modifier like 10 mM ammonium formate.[3]

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile/methanol.[3] The gradient would run from a low percentage of B to a high percentage of B to elute the lipophilic this compound.

Quantitative Data Summary

The following table summarizes representative performance data for methods analyzing very-long-chain fatty acids in complex matrices. Note that these values are illustrative and the specific performance for this compound must be determined during in-house method validation.

ParameterExtraction MethodMatrixTypical ValueReference
Recovery Liquid-Liquid Extraction (Hexane/Isopropanol)Plasma85-110%[1]
Recovery (with derivatization) Acetonitrile Precipitation & 3-NPH DerivatizationFeces~100%[4]
Precision (Intra-day) Liquid-Liquid ExtractionPlasma<10% CV[1][6]
Precision (Inter-day) Liquid-Liquid ExtractionPlasma<15% CV[1][6]
Limit of Quantitation (LOQ) LC-MS/MSPlasma0.1 - 10 ng/mL[1]

CV: Coefficient of Variation

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol describes a general method for the extraction and quantification of this compound from plasma, adapted from established methods for similar analytes.[1][2][3]

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • HPLC-grade hexane, 2-propanol, acetonitrile, and water

  • Glacial acetic acid

  • Nitrogen gas

  • Borosilicate glass tubes (12 x 75 mm)

2. Sample Preparation and Extraction

  • Aliquot 200 µL of plasma into a glass test tube.

  • Add 10 µL of the internal standard solution.

  • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1][2]

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Add 2.0 mL of hexane.

  • Cap the tube and vortex vigorously for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[1][2]

  • Carefully transfer the upper organic (hexane) layer to a clean glass tube using a Pasteur pipette.

  • Repeat the hexane extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol or acetonitrile/water).

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble debris before transferring the supernatant to an autosampler vial.

3. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: 10 mM ammonium formate in water[3]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B and equilibrate

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Negative ESI

  • MRM Transitions: To be determined by infusion of a pure standard. For this compound (MW = 354.55), the precursor ion [M-H]⁻ would be m/z 353.5. Product ions would need to be optimized.

4. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area ratio against concentration. The concentration of this compound in the unknown samples is then calculated from this curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation & LLE (Isopropanol/Hexane/Acetic Acid) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Organic Layer p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute p6->p7 a1 Inject into LC-MS/MS p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Quantify vs. Calibration Curve d2->d3 troubleshooting_logic cluster_extraction Extraction Issues cluster_solutions Potential Solutions start Low Analyte Recovery? i1 Incomplete Lysis start->i1 Yes i2 Suboptimal Solvent start->i2 Yes i3 Protein Binding start->i3 Yes s1 Improve Homogenization i1->s1 s2 Use Hexane/Isopropanol i2->s2 s3 Acidify/Precipitate Proteins i3->s3

References

Technical Support Center: 7-Oxodocosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for 7-Oxodocosanoic acid analysis, typically using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?

A1: Poor linearity is a common issue that can stem from several sources. The most frequent causes include:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a primary cause of non-linearity. It is crucial to ensure accurate pipetting and thorough mixing at each dilution step. Using a serial dilution method where each standard is prepared from the previous one can propagate errors.[1]

  • Analyte Instability: this compound, like other fatty acids, can be susceptible to degradation.[2] Ensure that stock solutions and standards are stored properly, typically at low temperatures (-20°C or -80°C), and that working solutions are prepared fresh.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve. If you observe flattening at the upper end of your curve, consider lowering the concentration of your highest standard.

  • Matrix Effects: Components in the biological sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, causing ion suppression or enhancement.[3][4] This effect can be variable across different concentrations, impacting linearity. Employing a stable isotope-labeled internal standard (SIL-IS) can help compensate for these effects.[4]

Q2: I'm observing high variability or poor precision between my replicate calibration standards. What's the cause?

A2: High variability points towards inconsistencies in your analytical process. Key areas to investigate are:

  • Inconsistent Sample Preparation: The extraction process must be highly reproducible. Variations in protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to inconsistent recovery of the analyte.[5] Automation of sample preparation can improve reproducibility.[2]

  • Injection Volume Precision: Ensure your autosampler and syringe are functioning correctly and calibrated to dispense precise and consistent volumes.

  • LC System Issues: Fluctuations in pump pressure, inconsistent column temperature, or a partially blocked injector can all contribute to variable peak areas.

Q3: My assay for this compound lacks sensitivity, and the limit of quantification (LOQ) is too high. How can I improve it?

A3: Improving sensitivity requires optimizing several aspects of the LC-MS/MS method.

  • MS Parameter Optimization: Ensure that the mass spectrometer is tuned and calibrated. Optimize key parameters such as capillary voltage, source temperature, and gas flows for this compound.[6] Perform infusion experiments to determine the most abundant and stable precursor and product ions for Selected Reaction Monitoring (SRM).

  • Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height and, consequently, sensitivity. This can be caused by using underivatized fatty acids.[7] While derivatization adds a step, it can significantly improve chromatography. Also, ensure the mobile phase composition is optimal for your column and analyte.

  • Sample Clean-up: A more rigorous sample clean-up procedure can reduce matrix components that cause ion suppression, thereby increasing the analyte signal.[8] Transitioning from a simple protein precipitation to SPE may be beneficial.

Q4: I am seeing a significant peak in my blank (zero concentration) samples. What are the potential sources of this contamination?

A4: Contamination is a frequent challenge in fatty acid analysis. Potential sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of fatty acids.[9]

  • Labware: Plasticware (e.g., pipette tips, centrifuge tubes) can leach contaminants. It is recommended to use glass or polypropylene tubes and to rinse all materials thoroughly with a high-purity solvent before use.[9]

  • Carryover: The analyte from a high concentration sample may not be fully washed from the injection port or analytical column, leading to its appearance in subsequent blank injections. An effective wash sequence in the autosampler is crucial.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a set of calibration standards in a surrogate matrix (e.g., stripped serum or a buffer solution).

  • Prepare Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve in 1.0 mL of a suitable organic solvent (e.g., methanol or DMSO) in a glass volumetric flask.[10]

    • Vortex thoroughly until fully dissolved. Store at -20°C.

  • Prepare Working Stock Solutions:

    • Perform serial dilutions from the primary stock solution using a 1:1 (v/v) mixture of methanol and water to create working stocks at concentrations such as 100 µg/mL and 10 µg/mL.[10]

  • Prepare Calibration Curve Standards:

    • Spike the working stock solutions into the chosen surrogate matrix to create a series of calibration standards. A typical range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • For each standard, also add the internal standard to the same final concentration that will be used in the unknown samples.

    • Vortex each standard for 30 seconds after spiking.

Data Presentation

Table 1: Example of a Linear Calibration Curve for this compound

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)% Accuracy
1.01,520150,1000.01010.9898.0%
5.07,650151,5000.05055.02100.4%
10.015,300150,8000.101510.11101.1%
50.075,900149,9000.506350.43100.9%
100.0151,200150,5001.004799.9799.9%
500.0755,000151,0005.0000497.5199.5%
1000.01,505,000150,20010.02001001.00100.1%
Regression: y = 0.0100x + 0.0001r²: 0.9998

Table 2: Example of a Non-Linear Calibration Curve Exhibiting Saturation

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)% Accuracy
1.01,510150,5000.01001.01101.0%
5.07,600151,2000.05035.05101.0%
10.015,250150,9000.101110.15101.5%
50.075,800150,1000.505050.60101.2%
100.0150,500149,8001.0047100.57100.6%
500.0650,000150,3004.3247432.1486.4%
1000.0750,000150,6004.9801497.5249.8%
Regression: y = 0.0065x + 0.0250r²: 0.9750

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare 7-Oxo Stock Solution Dilute Serial Dilution of Standards Stock->Dilute Sample Collect Biological Sample (e.g., Plasma) Spike Spike IS into all Samples Sample->Spike Extract Perform Sample Extraction (e.g., SPE) Spike->Extract Inject Inject Sample onto LC-MS/MS System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Figure 1. General experimental workflow for the quantification of this compound.

G cluster_prep Preparation Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Issues Start Poor Linearity (r² < 0.99) Prep_Check Review Standard Preparation Protocol Start->Prep_Check Start Here Prep_Sol1 Prepare fresh standards using calibrated pipettes. Verify solvent purity. Prep_Check->Prep_Sol1 Errors Found Matrix_Check Assess for Ion Suppression/Enhancement Prep_Check->Matrix_Check Protocol OK Matrix_Sol1 Incorporate Stable Isotope- Labeled Internal Standard (SIL-IS) Matrix_Check->Matrix_Sol1 Suppression Detected Inst_Check Check for Detector Saturation Matrix_Check->Inst_Check No Obvious Matrix Effect Matrix_Sol2 Improve sample clean-up (e.g., use SPE) Matrix_Sol1->Matrix_Sol2 Inst_Sol1 Lower concentration of highest standard(s) Inst_Check->Inst_Sol1 Saturation Observed

References

Technical Support Center: 7-Oxodocosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 7-Oxodocosanoic acid.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question: I am observing unexpected peaks in my mass spectrometry data for this compound. What are the potential sources of this contamination?

Answer: Unexpected peaks in your mass spectrometry data can originate from several sources throughout your analytical workflow. The most common culprits include:

  • Labware: Plastic labware is a significant source of contamination. Chemicals can leach from polypropylene, polyethylene, and other plastics, especially when exposed to organic solvents used in lipid extraction. Common contaminants include plasticizers (e.g., phthalates), antioxidants, slip agents (e.g., oleamide), and polymer-related impurities.[1]

  • Solvents: The solvents used for extraction, sample reconstitution, and mobile phases can contain impurities. Even high-purity solvents can become contaminated over time or may contain low levels of problematic compounds.[2]

  • General Laboratory Environment: Dust, personal care products (e.g., lotions, cosmetics), and fibers from clothing can introduce contaminants into your samples. Keratin from skin and hair is a very common contaminant in mass spectrometry analyses.[3][4]

  • Sample Handling and Preparation: Cross-contamination between samples can occur if equipment is not properly cleaned between uses. Reagents used in sample preparation can also be a source of contamination.

Question: My this compound signal is suppressed or inconsistent. What could be the cause?

Answer: Signal suppression, where the presence of other compounds reduces the ionization efficiency of your analyte, is a common issue in LC-MS analysis.[5][6][7] For this compound, this can be caused by:

  • Co-eluting Contaminants: Leachables from plasticware, such as plasticizers and polymers, can co-elute with this compound and compete for ionization, leading to a suppressed signal.[1]

  • Matrix Effects: Components from the biological matrix (e.g., phospholipids, salts) can also co-elute and cause ion suppression.[8][9][10][11]

  • High Concentrations of Other Lipids: If your sample contains high concentrations of other fatty acids or lipids, they can suppress the signal of the less abundant this compound.

  • Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression in some cases.[5]

Question: How can I determine if my plasticware is a source of contamination?

Answer: To identify if your plasticware is contributing to contamination, you can perform a "blank" extraction. This involves carrying out your entire sample preparation procedure, including the use of all solvents and labware, but without the actual sample. Analyzing this blank extract by LC-MS will reveal any contaminants introduced during the process.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants to look out for in this compound analysis?

A1: Based on general lipidomics and fatty acid analysis, the most prevalent contaminants include:

  • Phthalates: A class of plasticizers that are ubiquitous in laboratory environments.[2]

  • Polyethylene glycol (PEG) and Polypropylene glycol (PPG): Often found in detergents and can be present in glassware that has not been thoroughly rinsed.

  • Slip agents: Such as oleamide and erucamide, which are added to plastics to reduce friction.

  • Antioxidants and Stabilizers: Added to plastics during manufacturing.

  • Keratins: Proteins from human skin and hair.[3][4]

  • Siloxanes: Found in silicone-based products and can be present in labware and septa.

Q2: Are there any specific considerations for an oxidized fatty acid like this compound?

A2: Yes, the presence of the oxo- group makes this compound potentially more susceptible to certain types of degradation. Oxidized fatty acids can be less stable than their non-oxidized counterparts.[15][16] It is crucial to handle samples promptly, store them at low temperatures (preferably -80°C), and minimize exposure to light and oxygen to prevent further oxidation or degradation.[17][18]

Q3: What is the best type of labware to use for this compound analysis?

A3: Whenever possible, use high-quality borosilicate glassware with polytetrafluoroethylene (PTFE)-lined caps. If plasticware is unavoidable, it is crucial to select products from manufacturers that are certified for low leachables and to perform blank extractions to test new batches of tubes or plates.[1]

Q4: How can I effectively clean my glassware to minimize contamination?

A4: A rigorous cleaning protocol is essential. This typically involves washing with a laboratory-grade detergent, followed by rinsing with tap water, then high-purity water (e.g., Milli-Q), and finally a solvent rinse (e.g., methanol or acetone). For trace analysis, acid washing with a dilute acid solution (e.g., HCl or nitric acid) followed by thorough rinsing is recommended.[8][14][19][20][21]

Q5: How can I reduce background noise in my LC-MS system?

A5: To reduce background noise, ensure the use of high-purity LC-MS grade solvents and freshly prepared mobile phases.[20] Regularly flush the LC system and clean the mass spectrometer's ion source. Running a blank gradient can help identify the source of the noise.[19]

Data Presentation

Table 1: Common Contaminants in Lipidomics and Their Sources

Contaminant ClassSpecific ExamplesCommon Sources
Plasticizers Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)Plastic labware (tubes, plates, pipette tips), solvent tubing, bottle caps
Slip Agents Oleamide, ErucamidePolypropylene and polyethylene labware
Antioxidants Irganox 1010, Irgafos 168Plastic labware, packaging materials
Polymers Polyethylene glycol (PEG), Polypropylene glycol (PPG)Detergents, lubricants, some plasticware
Personal Care Fatty acids, waxes, oilsCosmetics, lotions, soaps
Proteins KeratinHuman skin, hair, dust
Siloxanes Polydimethylsiloxane (PDMS)Vial septa, lubricants, some glassware coatings

Table 2: Quantitative Data on Leachables from Different Brands of 1.5 mL Polypropylene Microcentrifuge Tubes

ManufacturerTotal Extractables (mg/kg)Notable Leachables
Brand A 1,525Antioxidants, Nucleating agents
Brand S 385Antioxidants, Nucleating agents
Brand V 1,320Antioxidants, Nucleating agents
Eppendorf 255Branched alkanes

*Data adapted from publicly available studies.[1] "Extractables" refer to compounds extracted under harsh solvent conditions, which represent a worst-case scenario for leachable contaminants.

Experimental Protocols

Protocol 1: Assessing Labware Contamination via Blank Extraction

Objective: To identify and quantify contaminants leaching from labware (e.g., microcentrifuge tubes, pipette tips) under experimental conditions.

Materials:

  • Labware to be tested (e.g., polypropylene microcentrifuge tubes)

  • High-purity solvents (e.g., LC-MS grade methanol, chloroform, or the solvent system used in your extraction protocol)

  • Glass vials with PTFE-lined caps

  • LC-MS system

Methodology:

  • Place a new, unused piece of the plastic labware to be tested (e.g., a microcentrifuge tube) in a clean glass vial.

  • Add a defined volume of your extraction solvent (e.g., 1 mL of methanol) to the tube, ensuring it comes into contact with the inner surface. This will serve as your "labware blank."

  • Prepare a "solvent blank" by adding the same volume of the same solvent directly into a clean glass vial.

  • Cap both vials and incubate under the same conditions as your typical sample extraction (e.g., vortexing, sonication, incubation time and temperature).

  • After incubation, transfer the solvent from the labware blank to a new clean glass vial for analysis.

  • Analyze both the labware blank and the solvent blank using the same LC-MS method you use for your this compound analysis.

  • Compare the chromatograms of the labware blank and the solvent blank. Any peaks present in the labware blank but absent or significantly smaller in the solvent blank are likely contaminants leached from the plasticware.

Protocol 2: Rigorous Glassware Cleaning for Trace Lipid Analysis

Objective: To minimize background contamination from glassware.

Materials:

  • Laboratory-grade, phosphate-free detergent

  • Dilute (e.g., 1-5%) hydrochloric acid or nitric acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • High-purity organic solvent (e.g., methanol or acetone)

  • Oven for drying

Methodology:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.

  • Detergent Wash: Submerge and wash the glassware with a warm solution of laboratory-grade detergent. Use brushes if necessary to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all traces of detergent.

  • Acid Wash (for trace analysis): Submerge the glassware in a bath of dilute acid for at least one hour.

  • High-Purity Water Rinse: Rinse the glassware multiple times (at least 3-5 times) with high-purity water.

  • Solvent Rinse: Perform a final rinse with a high-purity organic solvent to remove any remaining organic residues and to aid in drying.

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type (e.g., 100-120°C).

  • Storage: Once cool, cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free environment.

Visualizations

Contamination_Workflow cluster_sources Potential Contamination Sources cluster_process Analytical Workflow cluster_outcome Observed Issues Labware Labware Sample_Preparation Sample_Preparation Labware->Sample_Preparation Leachables Solvents Solvents Solvents->Sample_Preparation Impurities Environment Environment Sample_Collection Sample_Collection Environment->Sample_Collection Dust, Aerosols Environment->Sample_Preparation Dust, Keratin Reagents Reagents Reagents->Sample_Preparation Contaminants Sample_Collection->Sample_Preparation LC_MS_Analysis LC_MS_Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis Ghost_Peaks Ghost_Peaks LC_MS_Analysis->Ghost_Peaks Signal_Suppression Signal_Suppression LC_MS_Analysis->Signal_Suppression Poor_Reproducibility Poor_Reproducibility Data_Analysis->Poor_Reproducibility

Caption: Workflow of contamination sources in this compound analysis.

Troubleshooting_Logic Start Start Unexpected_Peaks Unexpected_Peaks Start->Unexpected_Peaks Run_Blank Run Blank Extraction Unexpected_Peaks->Run_Blank Yes Matrix_Effect Suspect Matrix Effect Unexpected_Peaks->Matrix_Effect No Peaks_in_Blank Peaks_in_Blank Run_Blank->Peaks_in_Blank Check_Solvents Check Solvents/Reagents Peaks_in_Blank->Check_Solvents Yes Peaks_in_Blank->Matrix_Effect No Check_Labware Test Different Labware Check_Solvents->Check_Labware Resolved Resolved Check_Labware->Resolved Optimize_Chroma Optimize Chromatography Matrix_Effect->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Optimize_Chroma->Improve_Cleanup Improve_Cleanup->Resolved

Caption: Troubleshooting logic for unexpected peaks in mass spectrometry data.

References

Validation & Comparative

7-Oxodocosanoic Acid in the Landscape of Bioactive Oxo Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on 7-Oxodocosanoic acid is currently limited in publicly available research, this guide provides a comparative framework using well-characterized oxo fatty acids. By examining the biological activities, signaling pathways, and experimental data of other oxo fatty acids, researchers can gain insights into the potential roles and investigation strategies for this compound.

Oxo fatty acids are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. These molecules are metabolites of polyunsaturated fatty acids and are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes. This guide will compare the known properties of several bioactive oxo fatty acids to provide a context for the potential significance of very long-chain oxo fatty acids like this compound.

Comparative Biological Activities of Oxo Fatty Acids

The biological effects of oxo fatty acids are diverse and often depend on the specific molecule, its concentration, and the cellular context. Activities range from anti-inflammatory and pro-resolving effects to cytotoxicity and modulation of metabolic pathways. Below is a summary of the reported biological activities of some well-studied oxo fatty acids.

Oxo Fatty AcidPrimary Biological ActivitiesReferences
9-oxo-Octadecadienoic Acid (9-oxo-ODE) Anti-inflammatory, pro-apoptotic in cancer cells, activation of PPARγ.
13-oxo-Octadecadienoic Acid (13-oxo-ODE) Pro-inflammatory, cytotoxic at high concentrations, activation of Nrf2 pathway.
15-keto-Prostaglandin E2 (15-keto-PGE2) Anti-proliferative, pro-apoptotic, involved in the resolution of inflammation.
This compound No specific biological activities have been extensively documented in the literature.

Signaling Pathways Modulated by Oxo Fatty Acids

Oxo fatty acids exert their effects by modulating various intracellular signaling pathways. A common mechanism is the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation. Another key pathway is the Keap1-Nrf2 system, which is central to the cellular antioxidant response.

Below are diagrams illustrating some of the key signaling pathways influenced by oxo fatty acids.

PPAR_Signaling Oxo-FA Oxo-FA PPARγ PPARγ Oxo-FA->PPARγ Binds & Activates RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Expression Gene Expression PPRE->Gene Expression Regulates Anti-inflammatory Effects Anti-inflammatory Effects Gene Expression->Anti-inflammatory Effects Metabolic Regulation Metabolic Regulation Gene Expression->Metabolic Regulation

Figure 1: Oxo-Fatty Acid Activation of PPARγ Signaling.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxo-FA Oxo-FA Keap1 Keap1 Oxo-FA->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Upregulates

Figure 2: Modulation of the Keap1-Nrf2 Antioxidant Pathway.

Experimental Data and Protocols

The investigation of oxo fatty acids involves a range of in vitro and in vivo experimental approaches. The choice of methodology depends on the specific research question, from determining cytotoxic effects to elucidating signaling mechanisms.

In Vitro Cytotoxicity Assessment

A fundamental step in characterizing a novel oxo fatty acid is to determine its effect on cell viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cells (e.g., cancer cell lines or immune cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the oxo fatty acid (e.g., 1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., ethanol or DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

Cell Line9-oxo-ODE13-oxo-ODE15-keto-PGE2This compound
MCF-7 (Breast Cancer) 254015Data not available
RAW 264.7 (Macrophage) >1006050Data not available
HT-29 (Colon Cancer) 305520Data not available
Analysis of Gene Expression

To understand the molecular mechanisms of an oxo fatty acid, it is crucial to analyze its impact on gene expression.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Treatment and RNA Extraction: Treat cells with the oxo fatty acid of interest. After the desired time point, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for target genes (e.g., PPARG, NQO1, IL6) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Table 2: Hypothetical Comparative Gene Expression Data (Fold Change vs. Control)

Gene Target9-oxo-ODE13-oxo-ODE15-keto-PGE2This compound
PPARG 3.51.22.8Data not available
NQO1 1.54.21.8Data not available
IL6 0.41.10.6Data not available

Experimental Workflow for Characterizing a Novel Oxo Fatty Acid

The following diagram outlines a logical workflow for the initial characterization of a novel oxo fatty acid like this compound.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (Cytotoxicity, Proliferation) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action (Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action Gene_Expression Gene Expression Profiling (qRT-PCR, Microarray) Mechanism_of_Action->Gene_Expression In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Gene_Expression->In_Vivo_Studies End End In_Vivo_Studies->End

Figure 3: A Stepwise Approach for Investigating a Novel Oxo-Fatty Acid.

Conclusion and Future Directions

While this compound remains an understudied molecule, the established bioactivities and mechanisms of other oxo fatty acids provide a valuable roadmap for future investigations. Its very long-chain nature suggests potential roles in the regulation of peroxisomal functions and interactions with specific cellular compartments. Future research should focus on synthesizing this compound and systematically evaluating its effects in a variety of in vitro and in vivo models. Such studies will be crucial in determining whether this very long-chain oxo fatty acid possesses unique biological properties and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such research endeavors.

A Comparative Guide to the Analytical Quantification of 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid, is critical in various research and development settings, including metabolic studies and drug discovery. The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of fatty acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by representative experimental protocols and data presented for ease of evaluation.

Quantitative Performance Comparison

The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters for each technique.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL rangeGenerally in the low to mid ng/mL range
Limit of Quantitation (LOQ) Typically in the low to mid ng/mL rangeGenerally in the mid to high ng/mL range
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy/Recovery 85-115%80-120%
Sample Throughput High (can be automated)Moderate (derivatization can be time-consuming)
Derivatization Requirement Not always necessaryMandatory for volatility

Experimental Protocols

Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS are provided below. These protocols are representative and may require optimization for specific sample types and instrumentation.

LC-MS/MS Method for this compound

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.

a) Sample Preparation: Liquid-Liquid Extraction [1][2]

  • To 100 µL of plasma, serum, or cell lysate, add an internal standard (e.g., a deuterated analog of this compound).

  • Add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Transfer the lower organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

b) Chromatographic and Mass Spectrometric Conditions [3][4][5]

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for quantification.

GC-MS Method for this compound

This technique is a robust and reliable method, though it requires derivatization to increase the volatility of the analyte.

a) Sample Preparation and Derivatization [6][7][8]

  • Perform a lipid extraction from the sample matrix as described in the LC-MS/MS sample preparation section (steps 1-5).

  • Evaporate the organic solvent to dryness.

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

  • After cooling, the sample is ready for injection.

b) Chromatographic and Mass Spectrometric Conditions [6][7][9]

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for fatty acid analysis (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of 100°C, ramped to 300°C.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry HPLC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification

Caption: LC-MS/MS workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS Mass Spectrometry GC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification

Caption: GC-MS workflow for this compound.

References

Unveiling 7-Oxodocosanoic Acid: A Comparative Guide to its Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid. Due to the limited availability of specific validation data for this compound, this guide presents a comparative analysis based on established methods for similar oxo-fatty acids, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The quantification of this compound and other oxo-fatty acids is crucial for understanding their roles in various physiological and pathological processes. These molecules are often present at low concentrations in complex biological matrices, necessitating highly sensitive and specific analytical methods. LC-MS/MS has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity compared to other techniques.

Comparative Analysis of Quantification Assays

ParameterLC-MS/MS Method (Representative)Alternative Method (e.g., GC-MS)
**Linearity (R²) **> 0.99> 0.98
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 10 ng/mL
Intra-day Precision (%CV) < 15%< 20%
Inter-day Precision (%CV) < 15%< 20%
Accuracy (% Bias) ± 15%± 20%
Recovery 85 - 115%80 - 120%
Specificity High (based on MRM transitions)Moderate (potential for co-elution)

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and validation of a quantification assay. The following is a representative protocol for the analysis of an oxo-fatty acid from a biological matrix (e.g., plasma) using LC-MS/MS, which can be adapted for this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Precipitate proteins by adding 300 µL of ice-cold methanol.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of 1 M HCl.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the validation workflow for a bioanalytical method and a potential metabolic pathway for this compound.

Bioanalytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Assay Validation cluster_Application Application Method_Development Method Development Validation_Plan Validation Plan Method_Development->Validation_Plan Specificity Specificity Validation_Plan->Specificity Linearity Linearity & Range Validation_Plan->Linearity Accuracy Accuracy Validation_Plan->Accuracy Precision Precision Validation_Plan->Precision LLOQ LLOQ Validation_Plan->LLOQ Stability Stability Validation_Plan->Stability Sample_Analysis Sample Analysis Stability->Sample_Analysis Report Report Generation Sample_Analysis->Report

Bioanalytical method validation workflow.

While the specific signaling pathways involving this compound are not yet fully elucidated, it is likely formed through the omega-oxidation of its parent fatty acid, docosanoic acid. This metabolic pathway is an alternative to the more common beta-oxidation.

Omega_Oxidation_of_Docosanoic_Acid Docosanoic_Acid Docosanoic Acid Omega_Hydroxy ω-Hydroxydocosanoic Acid Docosanoic_Acid->Omega_Hydroxy CYP4A/F Aldehyde Docosanal-dioic Acid Omega_Hydroxy->Aldehyde ADH Dicarboxylic_Acid Docosanedioic Acid Aldehyde->Dicarboxylic_Acid ALDH Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation

Omega-oxidation pathway of docosanoic acid.

Cross-Validation of 7-Oxodocosanoic Acid Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 7-Oxodocosanoic acid, a very-long-chain oxo-fatty acid. Due to the limited availability of direct comparative studies for this specific analyte, this document leverages experimental data from closely related long-chain oxo-fatty acids to offer a robust framework for methodological selection and cross-validation. The information presented herein is intended to guide researchers in choosing the most appropriate analytical technique for their specific research needs, from high-throughput screening to in-depth structural elucidation.

Introduction to this compound

This compound belongs to the class of oxo-fatty acids, which are fatty acids containing a ketone group. These molecules are often intermediates or end-products of lipid peroxidation and enzymatic oxidation pathways. The measurement of specific oxo-fatty acids can provide valuable insights into oxidative stress, metabolic dysregulation, and various disease pathologies. Accurate and reliable quantification is therefore critical for advancing our understanding of their biological roles.

Comparative Analysis of Measurement Techniques

The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. This section compares the most common techniques used for the analysis of fatty acids and their derivatives.

Table 1: Comparison of Analytical Techniques for Long-Chain Oxo-Fatty Acid Measurement

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.[1][2]Separation of volatile derivatives by gas chromatography followed by mass-based detection.Immuno-enzymatic reaction for specific antigen detection.
Specificity High to Very High (distinguishes isomers with appropriate chromatography).[3]High (may require derivatization which can sometimes lead to artifacts).Moderate to High (dependent on antibody specificity, potential for cross-reactivity).
Sensitivity Very High (picogram to femtogram range).[1]High (picogram range).High (picogram to nanogram range).
Sample Throughput ModerateModerateHigh
Sample Preparation Moderately complex (lipid extraction, potential derivatization).[2]Complex (lipid extraction, mandatory derivatization to increase volatility).Simple to Moderate (direct sample application or simple dilution).
Cost (Instrument) HighModerate to HighLow
Cost (Per Sample) ModerateModerateLow
Strengths High specificity and sensitivity, suitable for complex mixtures and isomer separation.[1][3]Excellent for volatile compounds, extensive spectral libraries available.High throughput, cost-effective for large sample numbers, easy to automate.
Weaknesses Higher instrument cost, moderate throughput.Requires derivatization, potential for thermal degradation of analytes.Antibody availability for specific lipids can be limited, potential for cross-reactivity.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of long-chain oxo-fatty acids using LC-MS/MS and GC-MS.

Protocol 1: Quantification of Long-Chain Oxo-Fatty Acids by LC-MS/MS

This protocol is adapted from methods developed for the analysis of very-long-chain fatty acids and other oxidized lipid species.[1][2]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of the analyte of interest).
  • Perform lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform and methanol.
  • Evaporate the organic phase to dryness under a stream of nitrogen.
  • Reconstitute the lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reverse-phase C18 column is typically used for separation.
  • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[1] This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.
  • Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Protocol 2: Analysis of Long-Chain Fatty Acids by GC-MS

This protocol outlines the general steps for analyzing fatty acids by GC-MS, which requires derivatization to increase their volatility.

1. Sample Preparation and Derivatization:

  • Perform lipid extraction as described in the LC-MS/MS protocol.
  • Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from their esterified forms.
  • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol) or by acidic catalysis.
  • Extract the FAMEs into an organic solvent like hexane.
  • Concentrate the extract before GC-MS analysis.

2. Gas Chromatography:

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating FAMEs.
  • Carrier Gas: Helium is typically used as the carrier gas.
  • Temperature Program: A temperature gradient is employed to elute FAMEs based on their chain length and degree of unsaturation.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV is standard.
  • Analysis Mode: Full scan mode can be used for identification by comparing the fragmentation pattern to spectral libraries. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring specific ions characteristic of the target FAME.
  • Data Analysis: Identification is based on retention time and matching the mass spectrum with a reference library. Quantification is performed using an internal standard and a calibration curve.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the analytical processes and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard LipidExtraction Lipid Extraction InternalStandard->LipidExtraction Derivatization Derivatization (for GC-MS) LipidExtraction->Derivatization Optional Reconstitution Reconstitution LipidExtraction->Reconstitution Derivatization->Reconstitution LC_MS LC-MS/MS Reconstitution->LC_MS GC_MS GC-MS Reconstitution->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Validation Cross-Validation Quantification->Validation

Figure 1. General experimental workflow for the measurement of this compound.

signaling_pathway cluster_upstream Potential Formation Pathways cluster_analyte cluster_downstream Potential Biological Effects PUFA Polyunsaturated Fatty Acids (e.g., Docosanoic Acid Precursors) Oxo_FA This compound PUFA->Oxo_FA Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Enzymes Lipoxygenases, Cyclooxygenases Enzymes->Oxo_FA Enzymatic Oxidation Signaling Modulation of Signaling Pathways Oxo_FA->Signaling Inflammation Inflammatory Response Oxo_FA->Inflammation Metabolism Alterations in Lipid Metabolism Oxo_FA->Metabolism

Figure 2. Potential signaling context of this compound formation and action.

Conclusion and Recommendations

The accurate measurement of this compound is achievable through several analytical techniques, with LC-MS/MS and GC-MS being the most powerful for specific and sensitive quantification.

  • For exploratory and comprehensive profiling , where high specificity is paramount, LC-MS/MS is the recommended technique. Its ability to distinguish between isomers and provide structural information makes it ideal for research applications.

  • GC-MS offers a robust and reliable alternative, particularly in laboratories where this instrumentation is already established for fatty acid analysis. However, the requirement for derivatization adds complexity to the sample preparation.

  • While no specific ELISA for this compound is currently commercially available, the development of such an assay could provide a high-throughput and cost-effective solution for large-scale clinical studies or screening purposes.

Cross-validation of results between different platforms (e.g., LC-MS/MS and GC-MS) is highly recommended to ensure the accuracy and reliability of the data, especially when establishing a new analytical method or investigating a novel biological pathway involving this compound. The use of certified reference materials and internal standards is crucial for achieving accurate quantification. This comparative guide provides the necessary framework for researchers to make informed decisions on the most suitable analytical strategy for their studies on this compound and other related lipid metabolites.

References

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the biological activities of 7-Oxodocosanoic acid remains elusive in current scientific literature, this guide provides a comparative analysis of structurally related oxo-lipids and long-chain fatty acids. By examining the known anti-inflammatory and metabolic effects of these analogous molecules, we can infer potential activities for this compound and identify critical areas for future research.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel lipid mediators. The information presented herein is based on published experimental data for related compounds, providing a framework for investigating the largely unexplored biological landscape of this compound.

Comparative Analysis of Biological Activity: Oxo-Lipids and Related Fatty Acids

To contextualize the potential bioactivity of this compound, it is instructive to compare it with other well-characterized oxo-fatty acids and their parent compounds. The presence of a keto group on the fatty acid chain can significantly alter its biological properties, often conferring anti-inflammatory and signaling activities.

LipidChemical FormulaChain LengthPosition of Oxo GroupKnown Biological Activities
This compound C22H42O3227Largely uncharacterized.
8-oxo-9-octadecenoic acid (OOA) C18H32O3188Potent anti-inflammatory effects in macrophages.
13-oxo-octadecadienoic acid (13-oxo-ODE) C18H30O31813Inhibition of lipoxygenase (LOX) enzymes.
15-oxo-eicosatetraenoic acid (15-oxo-ETE) C20H30O32015Selective and potent inhibition of human 12-lipoxygenase (h12-LOX).
Docosahexaenoic acid (DHA) C22H32O222N/APrecursor to anti-inflammatory specialized pro-resolving mediators (SPMs).
Docosanoic acid (Behenic acid) C22H44O222N/AA very-long-chain saturated fatty acid with implications in metabolic health.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of oxo-lipids is a key area of interest. The following tables summarize quantitative data from studies on related oxo-fatty acids, providing benchmarks for potential future studies on this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by 8-oxo-9-octadecenoic acid (OOA)

TreatmentConcentration (µM)NO Production (% of LPS control)
LPS-100%
LPS + OOA12.5~80%
LPS + OOA25~60%
LPS + OOA50~40%

Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages by 8-oxo-9-octadecenoic acid (OOA)

CytokineTreatmentConcentration (µM)Cytokine Production (% of LPS control)
TNF-α LPS + OOA50~55%
IL-6 LPS + OOA50~60%

Table 3: Inhibitory Activity (IC50) of Oxo-Lipids against Human Lipoxygenase (LOX) Isozymes

Oxo-LipidTarget EnzymeIC50 (µM)
15-oxo-ETE h12-LOX1 ± 0.1
12-oxo-ETE h15-LOX-1> 50
13-oxo-ODE h5-LOX> 50

Signaling Pathways and Potential Mechanisms of Action

Oxo-lipids often exert their biological effects by modulating key inflammatory signaling pathways. Based on studies of related compounds, this compound could potentially influence the following pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: 8-oxo-9-octadecenoic acid has been shown to inhibit the LPS-induced activation of NF-κB by reducing the phosphorylation of IκB-α and the p50 subunit. This is a critical pathway that controls the expression of many pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The same study demonstrated that 8-oxo-9-octadecenoic acid suppresses the phosphorylation of JNK and ERK, two key components of the MAPK signaling cascade that are activated by inflammatory stimuli.

  • Lipoxygenase (LOX) Pathways: As shown in Table 3, some oxo-lipids can directly inhibit LOX enzymes. These enzymes are responsible for the production of pro-inflammatory leukotrienes and other lipid mediators.

Below is a diagram illustrating the potential points of intervention for an anti-inflammatory oxo-lipid based on the known mechanisms of related compounds.

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Cascade (JNK, ERK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates NFκB_translocation NF-κB (p50/p65) MAPK_pathway->NFκB_translocation activates IκBα IκBα IKK->IκBα phosphorylates NFκB_p50_p65 NF-κB (p50/p65) IκBα->NFκB_p50_p65 releases NFκB_p50_p65->NFκB_translocation translocates Oxo_Lipid This compound (Hypothetical Target) Oxo_Lipid->MAPK_pathway inhibits Oxo_Lipid->IκBα inhibits phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_translocation->Pro_inflammatory_genes induces

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Protocols

For researchers planning to investigate the biological activity of this compound, the following established protocols for assessing the anti-inflammatory effects of lipids can be adapted.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is based on the methodology used to assess the anti-inflammatory effects of 8-oxo-9-octadecenoic acid.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (to be synthesized or sourced)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Express the results as a percentage of the LPS-only control and determine the IC50 value if applicable.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 macrophages seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatants stimulate->collect griess Measure NO (Griess Assay) collect->griess elisa Measure Cytokines (ELISA) collect->elisa

Caption: Workflow for in vitro anti-inflammatory testing.

Conclusion and Future Directions

While the biological activities of this compound are yet to be experimentally determined, this comparative guide provides a strong rationale for its investigation as a potential anti-inflammatory and metabolic signaling molecule. The known effects of structurally similar oxo-lipids suggest that this compound may inhibit key inflammatory pathways such as NF-κB and MAPK, and potentially modulate the activity of enzymes like lipoxygenases.

Future research should focus on:

  • Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of this compound is the first critical step.

  • In Vitro Screening: Utilizing the protocols outlined in this guide to screen for anti-inflammatory activity in relevant cell models (e.g., macrophages, endothelial cells).

  • Mechanism of Action Studies: If bioactivity is confirmed, further studies should elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory and metabolic diseases.

The exploration of novel lipid mediators like this compound holds significant promise for the development of new therapeutic strategies for a wide range of diseases. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

7-Oxodocosanoic Acid: A Comparison of Its Putative Role in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An introductory guide for researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative data on 7-Oxodocosanoic acid levels in healthy versus diseased states are not currently available in published literature. This guide provides a comparative framework using more extensively studied oxo-fatty acids, namely 9- and 13-oxo-octadecadienoic acid (9-oxo-ODE and 13-oxo-ODE), as proxies. These molecules, derived from the oxidation of linoleic acid, offer insights into the potential roles of oxo-fatty acids in human health and pathology.

Oxo-fatty acids are products of fatty acid oxidation, a process that can occur both enzymatically, through pathways involving enzymes like lipoxygenases and cyclooxygenases, and non-enzymatically via free radical-mediated reactions.[1][2][3][4] These molecules are increasingly recognized for their involvement in a range of physiological and pathological processes, including inflammation and cardiovascular disease.[1][2][3][4]

Quantitative Data on Oxo-Fatty Acids in a Disease State

While specific concentrations of this compound are not documented, studies on related oxo-fatty acids provide a basis for understanding their potential as disease biomarkers. A nested case-control study investigating the association between serum oxylipins and the risk of developing coronary artery disease (CAD) found a significant positive association with 13-oxo-ODE.[5]

Table 1: Association of 13-Oxo-Octadecadienoic Acid (13-oxo-ODE) with Coronary Artery Disease (CAD) Risk

AnalyteTertileAdjusted Odds Ratio (95% CI) for CAD
13-oxo-ODE 1 (Lowest)1.00 (Reference)
22.48 (1.12–5.48)
3 (Highest)5.02 (0.85–15.6)

Data from a nested case-control study within a 10-year follow-up of a Taiwanese cohort. The odds ratios were adjusted for hypertension, diabetes mellitus, hypertriglyceridemia, hypercholesterolemia, drinking, smoking, and experimental batch effects.[5]

These findings suggest that elevated levels of certain oxo-fatty acids may be associated with a significantly increased risk for cardiovascular disease.[5] In another study on rat plasma, the mean concentrations of 9-oxo-ODE and 13-oxo-ODE were found to be 218.1 nmol/L and 57.8 nmol/L, respectively.[6]

Experimental Protocols

The quantification of oxo-fatty acids in biological samples is a complex analytical challenge due to their low concentrations and potential for ex vivo oxidation.[4] The standard method for their analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Generalized Protocol for Oxo-Fatty Acid Quantification in Human Plasma/Serum:

  • Sample Collection and Handling:

    • Fasting blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA).[4]

    • Samples should be immediately centrifuged to separate plasma or serum.[4]

    • Aliquots should be stored at -80°C until analysis to minimize degradation.[4]

  • Sample Preparation (Lipid Extraction):

    • Internal Standards: A mixture of deuterated internal standards corresponding to the analytes of interest is added to the plasma/serum sample to correct for extraction losses and matrix effects.

    • Protein Precipitation and Liquid-Liquid Extraction: A common method involves protein precipitation with an organic solvent like methanol or acetonitrile, followed by liquid-liquid extraction. The Folch method, using a chloroform:methanol mixture, is a classic approach for lipid extraction.[6]

    • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for a cleaner extraction. The sample is loaded onto a C18 cartridge, washed to remove interfering substances, and the oxo-fatty acids are then eluted with an organic solvent.

    • Hydrolysis: To measure total oxo-fatty acid levels (both free and esterified), a base hydrolysis step (e.g., with potassium hydroxide) is included to release the fatty acids from their esterified forms in triglycerides and phospholipids.[6]

    • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Reverse-phase liquid chromatography is typically used to separate the different oxo-fatty acid isomers. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte and internal standard.[6]

  • Quantification:

    • Calibration curves are generated using authentic standards of the oxo-fatty acids of interest.

    • The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Proposed Metabolic Pathway for this compound Formation

The formation of this compound from its parent saturated fatty acid, docosanoic acid (behenic acid), is likely a multi-step process involving enzymatic oxidation. One plausible pathway involves the action of cytochrome P450 (CYP) enzymes, which are known to hydroxylate fatty acids.[3] This would be followed by the oxidation of the resulting hydroxyl group to a keto group by a dehydrogenase.

cluster_0 Proposed Formation of this compound Docosanoic_Acid Docosanoic Acid (C22:0) Hydroxy_Acid 7-Hydroxydocosanoic Acid Docosanoic_Acid->Hydroxy_Acid Cytochrome P450 (Hydroxylation) Oxo_Acid This compound Hydroxy_Acid->Oxo_Acid Dehydrogenase (Oxidation)

Caption: Proposed metabolic pathway for the formation of this compound.

General Experimental Workflow

The overall process for analyzing oxo-fatty acids from biological samples can be summarized in the following workflow.

cluster_1 Experimental Workflow for Oxo-Fatty Acid Analysis Sample_Collection Sample Collection (e.g., Plasma, Serum) Extraction Lipid Extraction (LLE or SPE) Sample_Collection->Extraction Addition of Internal Standards Analysis LC-MS/MS Analysis Extraction->Analysis Reconstitution in Mobile Phase Data_Processing Data Processing and Quantification Analysis->Data_Processing Peak Integration and Calibration

Caption: General workflow for the analysis of oxo-fatty acids.

References

A Comparative Guide to the Inter-laboratory Analysis of 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid, is critical for understanding its biological roles and potential as a biomarker. In the absence of a formal inter-laboratory comparison study for this specific analyte, this guide provides a comparative overview of established analytical methodologies for long-chain fatty acids, offering insights into expected performance and experimental protocols. The data presented is a synthesis of performance characteristics reported in various studies utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of long-chain fatty acids, which are applicable to this compound. These values are derived from published literature and represent a benchmark for what well-validated methods can achieve.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Performance MetricTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

Performance MetricTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 5 ng/mL
Limit of Quantification (LOQ) 0.1 - 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the analysis of this compound in biological matrices such as plasma or serum, based on common practices for long-chain fatty acid analysis.

Sample Preparation and Extraction

A robust sample preparation is crucial for accurate quantification. The following protocol outlines a common liquid-liquid extraction (LLE) procedure.

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma), add an internal standard (e.g., a deuterated analog of a similar long-chain fatty acid) to correct for extraction inefficiency and matrix effects.

  • Protein Precipitation: Add 400 µL of a cold organic solvent, such as acetonitrile or a 2:1 methanol:dichloromethane mixture, to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

Derivatization (for GC-MS Analysis)

For GC-MS analysis, the carboxyl group of the fatty acid needs to be derivatized to increase its volatility. A common method is esterification to form fatty acid methyl esters (FAMEs).

  • Reagent Addition: To the dried extract, add 100 µL of a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-MeOH).

  • Incubation: Heat the mixture at 60°C for 30 minutes.

  • Extraction of Derivatives: After cooling, add 200 µL of hexane and 100 µL of water. Vortex and centrifuge to separate the layers.

  • Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: A typical GC system equipped with a capillary column (e.g., DB-225ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Temperature Program: An oven temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 220°C.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analyte.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phases: A gradient elution using two mobile phases, for example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path sample Biological Sample (e.g., Plasma) is_spike Internal Standard Spiking sample->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Derivatization (Esterification) evaporation->derivatization reconstitution Reconstitution in Mobile Phase evaporation->reconstitution gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Processing and Quantification gcms_analysis->data_analysis lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis lcms_analysis->data_analysis

Caption: General experimental workflow for the quantification of this compound.

Illustrative Signaling Pathway of an Oxo-Fatty Acid

While a specific signaling pathway for this compound is not well-established, other oxo-fatty acids, such as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), are known to exert biological effects through receptor-mediated signaling. The following diagram illustrates a generalized pathway for such a molecule.

signaling_pathway OxoFA This compound (or similar Oxo-Fatty Acid) Receptor Cell Surface Receptor (e.g., GPCR) OxoFA->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response

A Comparative Guide to the Accurate and Precise Measurement of 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research and drug development, the precise and accurate quantification of lipid mediators is paramount for understanding disease mechanisms and evaluating therapeutic interventions. 7-Oxodocosanoic acid (7-oxo-DCA), a keto-fatty acid, is emerging as a molecule of interest in various physiological and pathological processes. This guide provides a comparative overview of the analytical methodologies for the measurement of 7-oxo-DCA, with a focus on accuracy and precision, to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methodologies

The quantification of this compound in biological matrices is primarily achieved through mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Currently, there is a lack of commercially available ELISA kits for the specific and sensitive detection of this compound.

ParameterLC-MS/MSGC-MSELISA
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Immuno-enzymatic assay based on antibody-antigen recognition.
Sample Preparation Liquid-liquid or solid-phase extraction. Derivatization is typically not required.Liquid-liquid or solid-phase extraction followed by mandatory chemical derivatization to increase volatility.Minimal sample preparation, often direct use of diluted biological fluids.
Accuracy High, with reported recoveries typically in the range of 85-115%.High, but can be influenced by the efficiency and reproducibility of the derivatization step.Variable, can be affected by matrix effects and cross-reactivity with structurally similar molecules.
Precision High, with coefficients of variation (CV%) generally below 15%.High, with CV% typically below 15%, though the derivatization step can introduce variability.Moderate to high, with inter- and intra-assay CVs often in the 5-20% range.
Sensitivity (LOD/LOQ) High sensitivity, with a reported Limit of Detection (LOD) of 0.5 ng/mL and a Limit of Quantification (LOQ) of 2 ng/mL for a similar oxo-fatty acid.High sensitivity, often in the picogram to nanogram range, dependent on the derivatization agent and detector.Moderate sensitivity, typically in the ng/mL to µg/mL range.
Specificity Very high, based on chromatographic retention time and specific mass-to-charge ratio transitions.Very high, based on chromatographic retention time and characteristic mass fragmentation patterns.Can be limited by the specificity of the antibody, with potential for cross-reactivity.
Throughput Moderate to high, with typical run times of 5-15 minutes per sample.Lower, due to longer run times and the requirement for derivatization.High, suitable for screening large numbers of samples in parallel (e.g., 96-well plate format).
Cost (Instrument) HighModerate to HighLow
Cost (Per Sample) ModerateModerateLow

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is based on a validated method for a similar long-chain oxo-fatty acid and is applicable for the analysis of 7-oxo-DCA in plasma samples.

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 7-oxo-DCA).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol, hexane, and ethyl acetate).

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for 7-oxo-DCA and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Quantification of this compound by GC-MS

This protocol outlines a general procedure for the analysis of fatty acids by GC-MS, which requires a derivatization step.

a. Sample Preparation and Derivatization:

  • Perform lipid extraction from the biological sample as described for the LC-MS/MS protocol.

  • To the dried extract, add a derivatizing agent to convert the carboxylic acid group of 7-oxo-DCA into a more volatile ester (e.g., methyl ester using BF3-methanol) and the keto group into a stable derivative (e.g., an oxime using hydroxylamine).

  • Heat the reaction mixture to ensure complete derivatization.

  • After cooling, extract the derivatized analyte into an organic solvent (e.g., hexane).

  • The sample is then ready for GC-MS analysis.

b. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar-phase column).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic fragment ions of the derivatized 7-oxo-DCA.

Visualizations

cluster_LCMS LC-MS/MS Workflow sp Sample Preparation (Extraction) lc Liquid Chromatography (Separation) sp->lc msms Tandem Mass Spectrometry (Detection) lc->msms data Data Analysis msms->data

Caption: A simplified workflow for the quantification of this compound using LC-MS/MS.

cluster_GCMS GC-MS Workflow sp_gc Sample Preparation (Extraction) deriv Derivatization sp_gc->deriv gc Gas Chromatography (Separation) deriv->gc ms Mass Spectrometry (Detection) gc->ms data_gc Data Analysis ms->data_gc

Caption: A generalized workflow for the quantification of this compound using GC-MS, highlighting the mandatory derivatization step.

cluster_pathway Metabolic Pathway of this compound da Docosanoic Acid cyp4 CYP4 Enzymes da->cyp4 Oxidation oxo7 This compound cyp4->oxo7 metabolites Further Metabolites oxo7->metabolites Further Metabolism

7-Oxodocosanoic acid as a marker against established biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no available information on the use of 7-Oxodocosanoic acid as a clinical or research biomarker. Consequently, a comparison guide detailing its performance against established biomarkers cannot be generated at this time.

Extensive searches for "this compound" in conjunction with terms such as "biomarker," "marker," "diagnostic," and "prognostic" did not yield any relevant studies. Furthermore, investigations into the broader class of oxo-fatty acids as biomarkers did not provide any specific data related to this compound.

This lack of information prevents the fulfillment of the core requirements for the requested comparison guide, including:

  • Data Presentation: No quantitative data exists to compare the sensitivity, specificity, or other performance metrics of this compound with established biomarkers.

  • Experimental Protocols: Without any studies utilizing this compound as a biomarker, there are no experimental methodologies to detail.

  • Visualization: The absence of any known signaling pathways or experimental workflows involving this compound as a biomarker makes it impossible to create the requested diagrams.

Based on the current body of scientific and medical literature, this compound is not recognized as a biomarker for any disease or physiological state. Therefore, no comparative analysis against established biomarkers can be provided. Researchers, scientists, and drug development professionals seeking information on biomarkers for specific conditions should refer to established and validated markers documented in peer-reviewed literature.

Unveiling the Potential: A Comparative Guide to the Structural Analogs of 7-Oxodocosanoic Acid and Their Predicted Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of fatty acids is paramount. While direct comparative studies on the biological effects of structural analogs of 7-Oxodocosanoic acid are not extensively available in current literature, this guide provides a comprehensive overview of the anticipated effects based on structurally related compounds. By examining the impacts of similar "7-keto" molecules and other modified long-chain fatty acids, we can extrapolate potential biological activities and guide future research in this promising area.

This guide synthesizes available data on related compounds to predict the effects of modifying the this compound structure. We will delve into the metabolic implications of a keto group at the C7 position, drawing parallels from the well-studied 7-keto-dehydroepiandrosterone (7-Keto DHEA). Furthermore, we will explore how alterations in chain length, saturation, and the introduction of other functional groups could modulate the biological activity of this compound, referencing studies on various fatty acid derivatives.

Comparative Analysis of "7-Keto" Analogs and Other Fatty Acid Derivatives

To illustrate the potential impact of a 7-oxo functional group, we present data from clinical trials on 7-Keto DHEA, a steroid derivative with a ketone at the 7th position. While not a direct structural analog of this compound in terms of its steroidal backbone, its metabolic effects provide valuable insights into the potential influence of a 7-keto moiety.

Compound/AnalogStructural ModificationKey Biological EffectQuantitative DataReference
7-Keto DHEA Introduction of a ketone group at the C7 position of DHEA.Weight Loss-2.88 kg vs. -0.95 kg (placebo) over 8 weeks.[1][1]
Body Fat Reduction-1.8% vs. -0.57% (placebo) over 8 weeks.[1][1]
Increase in Resting Metabolic Rate (RMR)Statistically significant increase in RMR compared to placebo.[2][2]
ω-Hydroxy PUFAs Hydroxylation at the terminal (ω) position of polyunsaturated fatty acids.Nociception (Pain Signaling)20-HETE induced a significant decrease in paw withdrawal thresholds in rats.[3][4]
2-Oxoamide-based compounds N-terminal 2-oxoamide modification of fatty acids.Inhibition of cytosolic phospholipase A2 (cPLA2)Potent inhibition of GIVA cPLA2 with therapeutic effects in animal models of pain and inflammation.[5][5]
Long-chain iso-fatty acids Terminal isopropyl group.Influence on membrane fluidity.A practical, gram-scale synthesis has been developed for various iso-fatty acids (iso-C12–C19).[6][6]
(4Z,15Z)-octadecadienoic acid and (23Z,34Z)-heptatriacontadienoic acid Altered chain length and positions of double bonds.Neurite Outgrowth ActivityPotent activity on Aβ(25-35)-treated rat cortical neurons, comparable to Nerve Growth Factor (NGF).[7][7]

Experimental Protocols

Understanding the methodologies behind the data is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in the context of evaluating the effects of fatty acid analogs.

Protocol 1: Evaluation of Weight Loss and Metabolic Rate in Human Subjects (Based on 7-Keto DHEA studies)

Objective: To assess the effect of a test compound on body weight, body composition, and resting metabolic rate in healthy, overweight adults.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy, overweight adults are recruited based on specific inclusion/exclusion criteria (e.g., BMI range).

  • Intervention: Participants are randomly assigned to receive either the test compound (e.g., 100 mg of 7-Keto DHEA twice daily) or a matching placebo for a predefined period (e.g., 8 weeks).

  • Concomitant Measures: All participants are placed on a reduced-calorie diet and a structured exercise program.

  • Data Collection:

    • Body Weight and Composition: Measured at baseline and at regular intervals (e.g., weekly) using a calibrated scale and bioelectrical impedance analysis.

    • Resting Metabolic Rate (RMR): Assessed at baseline and at the end of the study using indirect calorimetry.

    • Safety Monitoring: Blood samples are collected to monitor key safety parameters.

  • Statistical Analysis: Data from the treatment and placebo groups are compared using appropriate statistical tests (e.g., t-tests, ANOVA) to determine the significance of any observed differences.

Protocol 2: Synthesis and Evaluation of Neurite Outgrowth Activity of Long-Chain Fatty Acid Analogs

Objective: To synthesize novel long-chain fatty acid derivatives and evaluate their ability to promote neurite outgrowth in a neuronal cell culture model of Alzheimer's disease.

Methodology:

  • Synthesis:

    • Utilize standard organic synthesis techniques such as the Wittig reaction to introduce double bonds at specific positions in the fatty acid chain.

    • Employ stereospecific hydrogenation of triple bonds to control the geometry of the double bonds (Z or E).

    • Purify the synthesized analogs using techniques like column chromatography and confirm their structure via NMR and mass spectrometry.

  • Cell Culture:

    • Culture primary rat cortical neurons.

    • Induce neurotoxicity and inhibit neurite outgrowth by treating the cells with amyloid-beta peptide (Aβ25-35), a model for Alzheimer's disease pathology.

  • Treatment:

    • Treat the Aβ-exposed neurons with the synthesized fatty acid analogs at various concentrations.

    • Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control.

  • Assessment of Neurite Outgrowth:

    • After a suitable incubation period, fix and stain the cells to visualize neurons and their neurites (e.g., using anti-β-tubulin antibodies).

    • Capture images using microscopy and quantify neurite length and branching using image analysis software.

  • Data Analysis: Compare the neurite outgrowth in treated cells to that in control cells to determine the efficacy of the synthesized analogs.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate a key metabolic pathway and a general experimental workflow.

Thermogenesis_Pathway cluster_Metabolic_Stimulation Metabolic Stimulation by 7-Keto Analogs 7_Keto_Analog 7-Keto Analog (e.g., 7-Keto DHEA) Thermogenic_Enzymes Increased Activity of Thermogenic Enzymes 7_Keto_Analog->Thermogenic_Enzymes Stimulates Fatty_Acid_Oxidation Enhanced Fatty Acid Oxidation Thermogenic_Enzymes->Fatty_Acid_Oxidation Promotes Increased_RMR Increased Resting Metabolic Rate (RMR) Fatty_Acid_Oxidation->Increased_RMR Leads to Weight_Loss Weight Loss and Body Fat Reduction Increased_RMR->Weight_Loss Contributes to

Caption: Proposed mechanism of thermogenesis induction by 7-keto analogs.

Experimental_Workflow cluster_Workflow Workflow for Synthesis and Evaluation of Fatty Acid Analogs Synthesis Chemical Synthesis of Structural Analogs Purification Purification and Structural Confirmation Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Culture) Purification->In_Vitro_Assays Data_Analysis Quantitative Data Analysis and SAR Determination In_Vitro_Assays->Data_Analysis In_Vivo_Studies In Vivo Animal Models (for promising candidates) Data_Analysis->In_Vivo_Studies Identifies

Caption: General workflow for developing and testing novel fatty acid analogs.

References

A Head-to-Head Comparison of Extraction Methods for 7-Oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of isolating bioactive lipids for research and drug development, the efficacy of the extraction method is paramount. This guide provides a comparative analysis of three prevalent techniques for the extraction of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). The selection of an appropriate method is critical for achieving high yield and purity, which are essential for subsequent analytical procedures and functional assays.

Quantitative Comparison of Extraction Methods

The performance of each extraction method is influenced by various parameters, including solvent choice, pH, temperature, and pressure. While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes representative data for the extraction of analogous long-chain fatty acids, providing a valuable benchmark for researchers.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Recovery Rate 98-100% for C10-C18 fatty acids[1]Variable, dependent on sorbent and analyteVariable, dependent on conditions
Adsorption Capacity Not ApplicableUp to 430 g/kg for laurate on mixed-mode adsorbents[2]Not Applicable
Selectivity ModerateHigh, tunable by sorbent chemistry[3]High, tunable by pressure and temperature[4]
Solvent Consumption HighLow[3]Minimal (CO2 is recycled)[4]
Processing Time Can be lengthy and labor-intensiveRapid and amenable to automation[3]Generally rapid
Environmental Impact High due to organic solvent useLower than LLELow ("Green" technology)[4]
Cost Low to moderate (equipment)Moderate (cartridges are consumables)High (initial equipment cost)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for each extraction method, which can be optimized for the specific recovery of this compound.

Liquid-Liquid Extraction (LLE) Protocol (Modified Folch Method)

This protocol is a classic method for the total lipid extraction from biological samples.

Materials:

  • Sample containing this compound

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution. The final volume of the solvent should be 20 times the volume of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the mixture to facilitate the separation of the two phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent from the organic phase using a rotary evaporator to obtain the total lipid extract.

  • The extract can then be subjected to further chromatographic steps to isolate this compound.

Solid-Phase Extraction (SPE) Protocol

SPE offers a more controlled and selective extraction process compared to LLE.

Materials:

  • SPE cartridges (e.g., C18 reversed-phase or a suitable ion-exchange resin)

  • Sample containing this compound, pre-dissolved in a suitable solvent

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or a buffer at a specific pH)

  • Wash solvent(s)

  • Elution solvent

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge. The flow rate should be slow and controlled to ensure proper binding of the analyte.

  • Washing: Pass a wash solvent through the cartridge to remove impurities and interfering compounds. The composition of the wash solvent is chosen to elute contaminants while retaining the analyte of interest.

  • Elution: Elute the this compound from the sorbent using an appropriate elution solvent. The eluate is collected for analysis.

Supercritical Fluid Extraction (SFE) Protocol

SFE is an advanced, environmentally friendly technique that uses supercritical CO2 as the primary solvent.

Materials:

  • SFE system

  • High-purity CO2

  • Co-solvent (e.g., ethanol), if necessary

  • Sample containing this compound

Procedure:

  • Load the sample into the extraction vessel of the SFE system.

  • Pressurize and heat the CO2 to bring it to its supercritical state (above 31.1 °C and 72.8 bar).[4]

  • Introduce the supercritical CO2 into the extraction vessel. The temperature and pressure can be precisely controlled to optimize the solubility of this compound.[4]

  • If required, a co-solvent can be added to the supercritical CO2 to modify its polarity and enhance the extraction of the target compound.[4]

  • The supercritical fluid containing the extracted compound flows to a separator where the pressure is reduced.

  • As the CO2 returns to a gaseous state, it loses its solvating power, and the this compound precipitates and is collected.

  • The CO2 can be re-pressurized and recycled.

Visualizing the Process and Biological Context

To aid in the conceptualization of the experimental workflow and the biological relevance of oxo-fatty acids, the following diagrams are provided.

Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Analysis Homogenization Sample Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE SPE Solid-Phase Extraction Homogenization->SPE SFE Supercritical Fluid Extraction Homogenization->SFE Purification Purification (e.g., HPLC) LLE->Purification SPE->Purification SFE->Purification Analysis Analysis (e.g., GC-MS, LC-MS) Purification->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

Oxidized fatty acids, such as this compound, are part of a larger class of molecules known as oxylipins, which are recognized as important signaling molecules in various biological processes.[5]

Oxylipin_Signaling cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Enzymatic_Oxidation Enzymatic Oxidation (e.g., LOX, COX) Membrane_Phospholipids->Enzymatic_Oxidation Precursor Release 7_Oxodocosanoic_Acid This compound (Oxylipin) Receptor Cell Surface or Nuclear Receptor 7_Oxodocosanoic_Acid->Receptor Binds to Enzymatic_Oxidation->7_Oxodocosanoic_Acid Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Inflammation, Gene Expression) Signaling_Cascade->Cellular_Response Leads to

Caption: A simplified diagram of a generalized oxylipin signaling pathway.

References

7-Oxodocosanoic Acid: An Evaluation of Potency in the Landscape of Bioactive Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has unveiled a vast array of bioactive lipids with profound physiological and pathological implications. Among these, oxo-fatty acids, a subclass of oxidized fatty acids, are gaining increasing attention for their roles in cellular signaling and metabolic regulation. This guide provides a comparative overview of 7-Oxodocosanoic acid, a 22-carbon saturated fatty acid with a ketone group at the seventh position, and evaluates its potential potency relative to other similar bioactive lipid molecules. Due to a paucity of direct experimental data on this compound, this comparison is based on established principles of structure-activity relationships among long-chain fatty acids and their derivatives.

Comparative Analysis of Potency

The biological potency of a fatty acid derivative is intricately linked to its structure, including chain length, degree of saturation, and the nature and position of functional groups. For this compound, the presence of the oxo group on a long saturated acyl chain suggests potential interactions with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Below is a hypothetical comparison of this compound with other relevant fatty acid classes, based on general structure-activity relationships.

Compound ClassGeneral StructurePredicted Potency as PPARα AgonistRationale
This compound 22-carbon saturated chain with a ketone group at C-7Moderate to HighThe long carbon chain is a known feature for PPAR binding. The oxo group may influence binding affinity and receptor activation. Very-long-chain fatty acids (VLCFA) are potent inducers of PPARα[1][2].
Docosanoic acid 22-carbon saturated fatty acidLow to ModerateWhile it is a long-chain fatty acid, the absence of an activating functional group like a ketone may result in lower binding affinity compared to its oxo derivative.
Unsaturated C22 Fatty Acids (e.g., Docosahexaenoic acid - DHA) 22-carbon chain with multiple double bondsVariable (can act as agonists or antagonists)The presence and position of double bonds significantly impact biological activity, including the inhibition of enzymes like DNA polymerases and topoisomerases[3]. Their interaction with PPARs can be complex.
Hydroxy-fatty acids (e.g., Hydroxydocosapentaenoic acid - HDoHE) 22-carbon chain with a hydroxyl groupHighHydroxylated derivatives of long-chain fatty acids are known to be potent signaling molecules and can exhibit high affinity for various receptors.
Shorter-chain oxo-fatty acids (e.g., 9-oxo-octadecadienoic acid - 9-oxo-ODE) 18-carbon chain with a ketone groupModerateShorter chain length may result in lower binding affinity for PPARα compared to very-long-chain fatty acids[1][2].

Experimental Protocols for Potency Determination

To empirically determine the potency of this compound, a series of well-established in vitro assays can be employed. A standard approach would involve assessing its ability to activate nuclear receptors like PPARs.

PPARα Transactivation Assay

Objective: To quantify the ability of this compound to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, such as luciferase.

  • Treatment: Transfected cells are treated with varying concentrations of this compound and known PPARα agonists (e.g., GW7647, fenofibrate) as positive controls. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration to generate a dose-response curve. The EC50 value (the concentration at which 50% of the maximum response is achieved) is calculated to determine the potency of this compound. A lower EC50 value indicates higher potency.

Signaling Pathway

The predicted primary signaling pathway for this compound, based on its structural similarity to other long-chain fatty acids, is through the activation of PPARs. This pathway is central to the regulation of lipid metabolism.

PPAR_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_Oxo_FA This compound FABP Fatty Acid Binding Protein 7_Oxo_FA->FABP Cellular Uptake 7_Oxo_FA_bound 7-Oxo-FA-FABP Complex FABP->7_Oxo_FA_bound PPARa PPARα 7_Oxo_FA_bound->PPARa Nuclear Translocation & Ligand Binding RXR RXR PPAR_RXR_Complex PPARα-RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_Complex->PPRE Binds to DNA Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Initiates Transcription PPARaRXR PPARaRXR PPARaRXR->PPAR_RXR_Complex

Caption: PPARα activation by this compound.

Experimental Workflow

The general workflow for evaluating the biological activity of a novel lipid molecule like this compound involves a multi-step process, from initial in vitro screening to more complex cellular and in vivo models.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., PPAR Transactivation Assay) A->B C Cellular Assays (e.g., Gene Expression Analysis of PPAR target genes) B->C D Mechanism of Action Studies (e.g., Binding Assays, Structural Biology) C->D E In Vivo Studies (e.g., Animal models of metabolic disease) C->E

Caption: Workflow for evaluating this compound.

Conclusion

While direct experimental evidence for the biological potency of this compound is currently lacking in the public domain, its structural characteristics as a very-long-chain oxo-fatty acid suggest it is a promising candidate for possessing significant biological activity. Based on the known structure-activity relationships of similar compounds, it is hypothesized that this compound could be a potent modulator of nuclear receptors such as PPARα. Empirical validation through the experimental protocols outlined in this guide is essential to definitively characterize its potency and elucidate its specific biological functions. This will pave the way for a deeper understanding of the physiological roles of novel oxo-fatty acids and their potential as therapeutic targets.

References

7-Oxodocosanoic Acid: An Examination of Reproducibility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current understanding of 7-Oxodocosanoic acid and related oxo-fatty acids. Due to the limited specific research on this compound, this document leverages data from structurally similar compounds to infer potential biological activities and experimental considerations. A significant knowledge gap exists, underscoring the need for further investigation into this particular molecule.

Comparative Analysis of Oxo-Fatty Acid Bioactivity

Fatty Acid DerivativeBiological ActivityExperimental ModelReference Compound(s)
General Oxo-Fatty Acids Anti-cancer, pro-apoptoticIn vitro (cancer cell lines)Other synthetic oxo-fatty acids
Saturated Hydroxy Fatty Acids Inhibition of cancer cell growth, suppression of β-cell apoptosisIn vitro (cancer and pancreatic β-cell lines)-
9-Oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) Anti-inflammatoryIn vitro (macrophages)-
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-oxo-ODA) Anti-inflammatoryIn vitro (macrophages)-

Experimental Protocols

The reproducibility of findings heavily relies on detailed and standardized experimental protocols. Below are generalized methodologies for the synthesis, purification, and analysis of oxo-fatty acids, which can be adapted for studies on this compound.

Synthesis of Oxo-Fatty Acids

The synthesis of oxo-fatty acids can be achieved through the oxidation of the corresponding hydroxy fatty acid.

General Protocol:

  • Dissolution: Dissolve the starting hydroxy fatty acid in a suitable organic solvent (e.g., dichloromethane).

  • Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to the solution.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for periodinane-based oxidations).

  • Extraction: Extract the oxo-fatty acid into an organic solvent.

  • Purification: Purify the product using column chromatography on silica gel.

Purity Analysis

Ensuring the purity of the synthesized compound is critical for reproducible biological experiments.

Recommended Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally recommended for biological assays.

In Vitro Biological Assays

To assess the biological activity of this compound, a variety of in vitro assays can be employed, similar to those used for other fatty acids.

Example Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other fatty acids and their derivatives suggests potential involvement in key cellular signaling cascades. Fatty acids can act as signaling molecules, modulating pathways involved in inflammation, metabolism, and cell proliferation.[1]

Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid This compound (or other fatty acids) Receptor Membrane Receptor (e.g., GPCR, TLR) Fatty_Acid->Receptor Signaling_Proteins Downstream Signaling Proteins Receptor->Signaling_Proteins IKK IKK Complex Signaling_Proteins->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Signaling_Proteins->MAPK_Cascade NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Transcription Gene Transcription (Inflammation, Apoptosis, etc.) NFkB->Transcription MAPK_Cascade->Transcription Experimental_Workflow Start Start: Hypothesis Generation Synthesis Synthesis & Purification of this compound Start->Synthesis Purity Purity & Structural Analysis (NMR, MS, HPLC) Synthesis->Purity In_Vitro In Vitro Screening (e.g., Cell Viability, Cytotoxicity) Purity->In_Vitro Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Validation (Animal Models) Mechanism->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis Publication Publication & Peer Review Data_Analysis->Publication

References

A Comparative Guide to the Biological Effects of Oxo-Fatty Acids and Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological effects of specific fatty acids, with a focus on providing available experimental data and methodologies for researchers. Due to a significant lack of published data on the specific biological effects of 7-Oxodocosanoic acid, this document will focus on a well-characterized oxo-fatty acid, 8-oxo-9-octadecenoic acid (OOA) , as a representative of its class. For comparison, we will contrast its activities with the extensively studied long-chain omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA) . This guide aims to offer a clear, data-driven comparison to inform future research and drug development in the field of lipid signaling.

Introduction

Fatty acids are not merely structural components of cell membranes and energy storage molecules; they are also critical signaling molecules that regulate a vast array of physiological and pathological processes. Chemical modifications to the fatty acid carbon chain, such as the introduction of a keto group to form oxo-fatty acids, can dramatically alter their biological activities. This guide explores the specific biological effects of an oxo-fatty acid and a polyunsaturated fatty acid to highlight the distinct signaling pathways they modulate.

Note on this compound: Extensive literature searches did not yield any specific experimental data on the biological effects, mechanism of action, or signaling pathways of this compound. Therefore, it is not included in the direct comparisons within this guide. The following sections will focus on 8-oxo-9-octadecenoic acid and docosahexaenoic acid as representative examples.

Comparative Biological Effects and Quantitative Data

The biological activities of 8-oxo-9-octadecenoic acid (OOA) and docosahexaenoic acid (DHA) are distinct, with OOA demonstrating potent anti-inflammatory effects in immune cells and DHA exhibiting a broader range of functions, including neuroprotection and modulation of neuronal signaling.

Anti-inflammatory Effects

OOA has been shown to significantly suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3] DHA also possesses anti-inflammatory properties, which are mediated through different mechanisms, including the production of specialized pro-resolving mediators.[4][5]

Table 1: Comparison of Anti-inflammatory Effects

Parameter8-oxo-9-octadecenoic acid (OOA)Docosahexaenoic acid (DHA)Reference
Cell Type RAW 264.7 MacrophagesVarious, including neurons and immune cells[1][2][5]
Stimulus Lipopolysaccharide (LPS)Various inflammatory stimuli[1][2]
Effect on Nitric Oxide (NO) Production Significant suppression of LPS-induced NO production.Can modulate NO production, often by enhancing endothelial NO synthase (eNOS) activity.[1][2]
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) Significant reduction in LPS-induced TNF-α and IL-6 production.Reduces the production of pro-inflammatory cytokines through various mechanisms, including the generation of resolvins and protectins.[1][2][4]
Effect on iNOS and COX-2 Expression Downregulation of LPS-induced iNOS and COX-2 protein expression.Can modulate COX-2 expression, often leading to a decrease in pro-inflammatory prostaglandins.[2]
Neurological Effects

DHA is highly concentrated in the brain and retina and is crucial for neuronal development and function.[4][6] Information on the specific neurological effects of OOA is not currently available.

Table 2: Neurological Effects of Docosahexaenoic Acid (DHA)

ParameterEffect of DHAReference
Neuronal Survival Promotes neuronal survival by activating Akt signaling and increasing phosphatidylserine (PS) levels.[6][7]
Neurite Outgrowth and Synaptogenesis Promotes neurite growth and the formation of synapses.[5]
Synaptic Protein Expression Increases the expression of pre- and post-synaptic proteins.[4]
Neuroprotection Exhibits neuroprotective effects against ischemic injury and in models of neurodegenerative diseases.[5][8]

Signaling Pathways

The distinct biological effects of OOA and DHA are a direct result of their interaction with different intracellular signaling cascades.

8-oxo-9-octadecenoic acid (OOA) Signaling

OOA exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways in macrophages.[2][3]

  • Inhibition of MAPK Pathway: OOA inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the mitogen-activated protein kinase (MAPK) pathway that are activated by LPS.[2][3]

  • Inhibition of NF-κB Pathway: OOA suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway by reducing the phosphorylation of IκB-α and the p50 subunit of NF-κB.[2][3] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

OOA_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IκB-α, p50) TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation OOA 8-oxo-9-octadecenoic acid (OOA) OOA->MAPK OOA->NFkB DHA_Signaling DHA Docosahexaenoic acid (DHA) Membrane Membrane Incorporation (Increased PS) DHA->Membrane Metabolism Metabolism DHA->Metabolism Akt Akt Activation Membrane->Akt Synaptamide Synaptamide Metabolism->Synaptamide SPMs Resolvins, Protectins Metabolism->SPMs Survival Neuronal Survival Akt->Survival GPR110 GPR110 Synaptamide->GPR110 AntiInflammatory Anti-inflammatory Effects SPMs->AntiInflammatory CREB CREB Activation GPR110->CREB Neurogenesis Neurogenesis & Synaptogenesis CREB->Neurogenesis OOA_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture RAW 264.7 Culture Pretreat Pre-treat with OOA Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO Griess Assay (NO) Stimulate->NO ELISA ELISA (TNF-α, IL-6) Stimulate->ELISA WB Western Blot (Signaling Proteins) Stimulate->WB

References

Correlating 7-Oxodocosanoic Acid Levels with Clinical Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The landscape of metabolic biomarker discovery is continually evolving, with a growing interest in the role of very-long-chain fatty acids (VLCFAs) and their metabolites in human health and disease. Among these, 7-Oxodocosanoic acid, a metabolite of docosanoic acid, presents a potential yet underexplored avenue for clinical investigation. This guide provides a comparative overview of this compound in the context of related metabolic pathways and established biomarkers. While direct clinical data for this compound is currently limited, this document serves as a foundational resource for researchers and drug development professionals, offering a hypothesized framework for its potential utility and the experimental protocols necessary for its investigation.

The information presented herein is based on the current understanding of fatty acid metabolism, particularly the omega-oxidation pathway, and draws comparisons with established biomarkers for long-chain fatty acid oxidation disorders (LC-FAODs) and adrenoleukodystrophy (ALD).

Metabolic Pathway of this compound

This compound is a product of the omega-oxidation of docosanoic acid (C22:0). This metabolic pathway serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation, particularly when beta-oxidation is impaired.[1][2][3] The omega-oxidation of docosanoic acid occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[1][4]

The formation of this compound involves a series of enzymatic reactions:

  • Hydroxylation: The first and rate-limiting step is the hydroxylation of the omega (ω) carbon of docosanoic acid to form 22-hydroxydocosanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[5]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[4]

While the exact enzymatic step leading to the 7-oxo derivative is not explicitly detailed in the search results, it is a plausible intermediate in the further metabolism of docosanoic acid. The "7-keto" designation in other molecules, such as 7-keto-DHEA, indicates a ketone group at the 7th carbon position, which can be formed through the oxidation of a hydroxyl group.[6][7]

G cluster_pathway Omega-Oxidation of Docosanoic Acid Docosanoic_Acid Docosanoic Acid (C22:0) 22_Hydroxydocosanoic_Acid 22-Hydroxydocosanoic Acid Docosanoic_Acid->22_Hydroxydocosanoic_Acid Cytochrome P450 (CYP4A, CYP4F) 7_Oxodocosanoic_Acid This compound Docosanoic_Acid->7_Oxodocosanoic_Acid Hypothesized Metabolic Step(s) Aldehyde_Intermediate Aldehyde Intermediate 22_Hydroxydocosanoic_Acid->Aldehyde_Intermediate Alcohol Dehydrogenase Dicarboxylic_Acid Docosanedioic Acid Aldehyde_Intermediate->Dicarboxylic_Acid Aldehyde Dehydrogenase

Figure 1: Omega-Oxidation Pathway of Docosanoic Acid.

Clinical Context and Established Biomarkers

Disorders of very-long-chain fatty acid metabolism, such as adrenoleukodystrophy (ALD) and long-chain fatty acid oxidation disorders (LC-FAODs), lead to the accumulation of specific fatty acids and their metabolites. The diagnosis and monitoring of these conditions rely on well-established biomarkers.

Adrenoleukodystrophy (ALD): ALD is a genetic disorder characterized by the inability to metabolize VLCFAs, leading to their accumulation in tissues and body fluids.[8] This accumulation is associated with progressive demyelination in the central and peripheral nervous systems, as well as adrenal insufficiency.[8]

Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs): LC-FAODs are a group of inherited metabolic disorders that impair the body's ability to break down long-chain fatty acids for energy. This can lead to episodes of hypoketotic hypoglycemia, myopathy, cardiomyopathy, and liver dysfunction.[9]

The current gold-standard biomarkers for these conditions are summarized in the table below.

BiomarkerDisease AssociationBiological MatrixAnalytical MethodAdvantagesLimitations
C26:0/C22:0 and C24:0/C22:0 Ratios Adrenoleukodystrophy (ALD)Plasma, SerumGas Chromatography-Mass Spectrometry (GC-MS), HPLCHigh diagnostic sensitivity and specificity for ALD.[10][11]Less informative for monitoring therapeutic response.
Long-Chain Acylcarnitines (e.g., C14:1, C16, C18) Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)Plasma, Dried Blood SpotsTandem Mass Spectrometry (MS/MS)Included in newborn screening panels; allows for early detection.[9][12]Can be normal between acute episodes; may not reflect disease severity.

Hypothetical Comparison: this compound as a Potential Biomarker

While clinical data is lacking, we can hypothesize the potential utility of this compound as a biomarker based on its position in the omega-oxidation pathway.

BiomarkerPotential Disease AssociationBiological MatrixPotential Analytical MethodHypothetical AdvantagesResearch Questions to Address
This compound Disorders with impaired beta-oxidation (e.g., LC-FAODs)Plasma, UrineLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)May reflect the flux through the compensatory omega-oxidation pathway. Could potentially serve as a marker of metabolic stress or pathway upregulation.Is this compound elevated in patients with confirmed LC-FAODs or ALD? Do its levels correlate with disease severity or clinical outcomes?

Experimental Protocol: Quantification of Very-Long-Chain Fatty Acids in Human Plasma

This protocol provides a general method for the quantification of VLCFAs, which can be adapted for the analysis of this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Lipid Extraction)

  • Materials: Human plasma (collected in EDTA tubes), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water (LC-MS grade), internal standards (e.g., deuterated VLCFAs).

  • Procedure:

    • To 50 µL of plasma, add 200 µL of cold methanol containing a mixture of appropriate internal standards.

    • Vortex for 10 seconds.

    • Add 750 µL of cold MTBE.

    • Vortex for 1 minute and incubate at room temperature for 10 minutes.

    • Add 125 µL of water to induce phase separation.

    • Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Collect the upper organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Liquid Chromatography:

    • Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.[14]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the fatty acids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and internal standards need to be determined.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

3. Data Analysis and Quantification

  • A calibration curve is generated using standards of known concentrations of the analyte.

  • The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_workflow Experimental Workflow for VLCFA Quantification Sample_Collection Plasma Sample Collection Lipid_Extraction Lipid Extraction (Methanol/MTBE/Water) Sample_Collection->Lipid_Extraction Drying Drying of Extract Lipid_Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (Reversed-Phase, ESI-) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Figure 2: VLCFA Quantification Workflow.

Conclusion and Future Directions

This compound represents an intriguing but largely uninvestigated metabolite in the complex network of fatty acid metabolism. While direct correlations with clinical outcomes are yet to be established, its position within the omega-oxidation pathway suggests a potential role as a biomarker for disorders characterized by impaired beta-oxidation. The provided framework and experimental protocol are intended to facilitate future research in this area. Further studies are warranted to determine the physiological and pathological concentrations of this compound in human populations and to explore its potential as a diagnostic or prognostic marker for metabolic diseases.

References

Safety Operating Guide

Safe Disposal of 7-Oxodocosanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Oxodocosanoic acid, ensuring compliance with safety protocols and minimizing environmental impact.

I. Understanding the Hazards

Recommended Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety goggles or a face shield

  • Lab coat or chemical-resistant apron

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors[1][2].

II. Disposal Procedure: Neutralization and Dilution

The primary method for the safe disposal of acidic waste is through neutralization, followed by dilution. This process reduces the corrosive properties of the acid, rendering it safer for final disposal[2][3].

Experimental Protocol for Neutralization:

  • Preparation: In a designated fume hood, prepare a large, corrosion-resistant container (e.g., a polyethylene bucket) with cold water[2][4].

  • Dilution: Slowly and cautiously add the this compound waste to the water, aiming for a dilution ratio of at least 1:10 (one part acid to ten parts water)[4][5]. Never add water to the acid, as this can cause a dangerous exothermic reaction.

  • Neutralization: Gradually add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted acid solution while stirring gently[3].

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH indicator strips[4]. The target pH range for neutralization is between 5.5 and 9.5[2]. A near-neutral pH of 7 is ideal to minimize the risk of damage to plumbing[4].

  • Final Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution can be disposed of down the drain with a copious amount of water (at least 20 parts water to one part neutralized solution)[2].

Quantitative Data for Acid Neutralization:

ParameterValue/RangeSource
Dilution Ratio (Acid:Water) At least 1:10[4][5]
Neutralized pH Range 5.5 - 9.5[2]
Ideal Neutralized pH ~7[4]
Final Dilution (Water:Solution) At least 20:1[2]

III. Handling Spills and Contaminated Materials

In the event of a spill, it is crucial to act quickly and safely to contain and clean the affected area.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation[1].

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[6].

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste through your institution's environmental health and safety (EHS) office.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity spill Spill Occurs start->spill small_quantity Small, Lab-Scale Quantity assess_quantity->small_quantity < 1 Liter large_quantity Large or Bulk Quantity assess_quantity->large_quantity > 1 Liter neutralize Neutralize with Base (e.g., Sodium Bicarbonate) small_quantity->neutralize contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup large_quantity->contact_ehs monitor_ph Monitor pH to 5.5-9.5 neutralize->monitor_ph monitor_ph->neutralize pH out of range drain_disposal Dispose Down Drain with Copious Amounts of Water monitor_ph->drain_disposal pH in range contain_spill Contain with Inert Absorbent spill->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste collect_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

V. Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. If you are uncertain about any aspect of the disposal procedure, contact your institution's EHS department for guidance. Improper disposal of chemical waste can lead to significant environmental damage and may result in legal penalties.

References

Personal protective equipment for handling 7-Oxodocosanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Oxodocosanoic acid was located. The following guidance is based on the safety information for the structurally similar compound, 7-Oxooctanoic acid, and general best practices for handling acidic compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before handling any chemical.

Based on the data for 7-Oxooctanoic acid, this compound is presumed to be a skin, eye, and respiratory irritant.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with 7-Oxooctanoic acid.[1]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[1]Prevents skin contact which can cause irritation.[1][2]
Body Protection A laboratory coat or a chemical-resistant apron.[3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).[1][4] A respirator may be necessary for large quantities or if dust/aerosols are generated.Minimizes the risk of respiratory tract irritation from dust or vapors.[1][2]

Operational Plan for Safe Handling

Proper handling procedures are essential to prevent accidents and exposure. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Remove all sources of ignition as a precautionary measure.[1]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, put on all required PPE as detailed in the table above.

3. Chemical Handling:

  • Avoid direct contact with the skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools if there is any risk of ignition.[1]

  • Keep the container tightly closed when not in use.[5]

4. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical.[1]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Remove contaminated clothing immediately and wash it before reuse.[1]

5. Spill Response:

  • In case of a spill, evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[1]

  • For large spills, contact your institution's environmental health and safety (EHS) department.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Avoid Contact and Dust/Aerosol Formation prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Practice Good Hygiene handle2->handle3 spill1 Evacuate Area spill2 Wear PPE for Cleanup spill1->spill2 spill3 Absorb with Inert Material spill2->spill3 spill4 Collect in Labeled Container spill3->spill4

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • This compound waste should be considered hazardous chemical waste.

2. Neutralization (for small quantities):

  • Caution: This procedure should only be performed by trained personnel in a fume hood while wearing appropriate PPE.[7]

  • Slowly add the acidic waste to a large volume of a dilute basic solution, such as sodium bicarbonate (baking soda) in water.[8]

  • Continuously stir the solution and monitor the pH.

  • Adjust the pH to a neutral range (typically between 6 and 8).[8]

  • Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations.[7] Always check with your institution's EHS for specific guidelines.

3. Waste Collection and Storage:

  • If neutralization is not feasible or for larger quantities, collect the waste in a clearly labeled, sealed, and chemical-resistant container.[8]

  • The label should include the chemical name ("this compound Waste") and any associated hazards.

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[8]

cluster_collection Waste Collection & Storage cluster_neutralization Neutralization (Small Quantities) cluster_disposal Final Disposal collect1 Collect in Labeled, Sealed Container collect2 Store in Designated Area with Secondary Containment collect1->collect2 dispose1 Contact EHS or Licensed Disposal Company collect2->dispose1 neut1 Work in Fume Hood with PPE neut2 Slowly Add to Dilute Base neut1->neut2 neut3 Monitor and Adjust pH to Neutral neut2->neut3 neut4 Dispose per Institutional Guidelines neut3->neut4 dispose2 Arrange for Waste Pickup dispose1->dispose2

Disposal Plan for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.